2-(Dimethylamino)ethyl 4-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 4-methylbenzoate |
InChI |
InChI=1S/C12H17NO2/c1-10-4-6-11(7-5-10)12(14)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 |
InChI Key |
RVJZNPYFKRKKDL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OCCN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Dimethylamino)ethyl 4-methylbenzoate
Abstract: This technical guide provides a comprehensive overview of 2-(Dimethylamino)ethyl 4-methylbenzoate, a tertiary amine ester with potential applications in chemical synthesis and pharmacology. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues to project its physicochemical properties, spectroscopic characteristics, and potential biological activity. Detailed experimental protocols for its synthesis via Fischer esterification are provided, along with a discussion of its relationship to local anesthetics like procaine. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel small molecules.
Chemical Identity and Analogues
This compound is an organic compound that can be structurally understood as the ester formed from 4-methylbenzoic acid and 2-(dimethylamino)ethanol. While a specific CAS number for this compound is not readily found in major chemical databases, its identity can be clearly defined. For the purpose of this guide, we will refer to it as DMAE p-toluate.
To provide a robust dataset for researchers, the properties of DMAE p-toluate are presented alongside those of several structurally similar and commercially available compounds.
Table 1: Chemical Identifiers of DMAE p-toluate and Related Compounds
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | This compound | Not Assigned | C₁₂H₁₇NO₂ | 207.27 |
| 2-(Dimethylamino)ethyl benzoate[1] | 2-(dimethylamino)ethyl benzoate | 2208-05-1 | C₁₁H₁₅NO₂ | 193.24 |
| Ethyl 4-methylbenzoate[2][3][4][5] | ethyl 4-methylbenzoate | 94-08-6 | C₁₀H₁₂O₂ | 164.20 |
| Ethyl 4-(dimethylamino)benzoate[6] | ethyl 4-(dimethylamino)benzoate | 10287-53-3 | C₁₁H₁₅NO₂ | 193.24 |
| Procaine | 2-(diethylamino)ethyl 4-aminobenzoate | 59-46-1 | C₁₃H₂₀N₂O₂ | 236.31 |
Physicochemical and Spectroscopic Properties
The physicochemical properties of DMAE p-toluate can be predicted based on its structure and by comparison with its analogues. It is expected to be a liquid or a low-melting solid at room temperature, with limited solubility in water and good solubility in organic solvents.
Table 2: Physicochemical Properties of DMAE p-toluate and Analogues
| Compound Name | Appearance | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | Predicted: Colorless liquid or solid | Predicted: >250 | Predicted: N/A | Predicted: ~1.03 | Predicted: ~1.51 |
| Ethyl 4-methylbenzoate | Clear colorless to light yellow liquid[4] | 232-235[4] | N/A | 1.025[4] | 1.508[4] |
| Ethyl 4-(dimethylamino)benzoate | White crystalline powder | N/A | 63-66 | N/A | N/A |
Spectroscopic data is crucial for the identification and characterization of the compound after synthesis. While experimental spectra for DMAE p-toluate are not available, a predicted ¹H NMR spectrum can be inferred from the known spectra of its precursors and analogues.
Table 3: Predicted ¹H NMR and IR Data for this compound
| Data Type | Predicted Chemical Shifts (ppm) or Wavenumbers (cm⁻¹) | Functional Group Assignment |
| ¹H NMR | ~7.9 (d, 2H), ~7.2 (d, 2H) | Aromatic protons (p-substituted benzene ring) |
| ~4.4 (t, 2H) | -O-CH₂- | |
| ~2.7 (t, 2H) | -CH₂-N(CH₃)₂ | |
| ~2.4 (s, 3H) | Ar-CH₃ | |
| ~2.3 (s, 6H) | -N(CH₃)₂ | |
| IR | ~1710-1730 | C=O stretch (ester) |
| ~1270-1300 | C-O stretch (ester) | |
| ~2950-3000 | C-H stretch (aliphatic) | |
| ~1610, ~1510 | C=C stretch (aromatic) |
Experimental Protocols
The most direct and common method for the synthesis of this compound is the Fischer esterification of 4-methylbenzoic acid with 2-(dimethylamino)ethanol, using a strong acid as a catalyst.[7][8]
Synthesis of this compound via Fischer Esterification
Materials:
-
4-Methylbenzoic acid (p-toluic acid)
-
2-(Dimethylamino)ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 4-methylbenzoic acid (1.0 eq), 2-(dimethylamino)ethanol (1.2 eq), and toluene (approx. 2 mL per mmol of carboxylic acid).
-
While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap (typically 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to neutralize the acid catalyst and any unreacted carboxylic acid, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by vacuum distillation.
Potential Biological Activity and Signaling Pathways
The chemical structure of this compound is highly analogous to that of procaine (2-(diethylamino)ethyl 4-aminobenzoate), a well-known local anesthetic.[10] Local anesthetics function by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the propagation of action potentials and the sensation of pain.[11]
Given the structural similarity, it is hypothesized that DMAE p-toluate may exhibit similar pharmacological activity. The key structural components for this activity are:
-
A lipophilic aromatic ring (the p-toluate group), which facilitates diffusion across neural membranes.[11]
-
An intermediate ester linkage.
-
A tertiary amine group , which can exist in both charged and uncharged forms, a crucial aspect for binding to the sodium channel.[12]
The proposed mechanism of action involves the uncharged form of the molecule crossing the cell membrane. Once inside the neuron, the tertiary amine becomes protonated, and this cationic form binds to a specific site within the pore of the voltage-gated sodium channel, leading to its blockade.[11] This prevents the influx of sodium ions that is necessary for membrane depolarization and the transmission of a nerve impulse.
Conclusion
This compound is a compound with significant potential for research in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from closely related compounds. Its structural analogy to procaine suggests that it is a promising candidate for investigation as a local anesthetic. The detailed synthetic protocol and predictive data presented herein are intended to facilitate further research into this and similar molecules.
Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. 2-(Dimethylamino)ethyl benzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl p-Toluate 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 4-methylbenzoate 99 94-08-6 [sigmaaldrich.com]
- 6. Parbenate [webbook.nist.gov]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. Procaine - Wikipedia [en.wikipedia.org]
- 11. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Guide: Physicochemical Properties of 2-(Dimethylamino)ethyl 4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 2-(Dimethylamino)ethyl 4-methylbenzoate. Due to limited available data for this specific compound, this guide also includes information on the closely related analog, Ethyl 4-(dimethylamino)benzoate, for comparative purposes.
Introduction
This compound, also known as 2-(dimethylamino)ethyl p-toluate, is a tertiary amine and a benzoate ester. While specific experimental data on this compound is scarce in publicly accessible literature, its structural motifs suggest potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. This document summarizes the available data and provides general experimental protocols relevant to its synthesis and characterization.
Chemical Identity
| Property | Value | Source |
| Chemical Name | This compound | ECHEMI[1] |
| CAS Number | 38152-17-9 | ECHEMI[1] |
| Molecular Formula | C12H17NO2 | ECHEMI[1] |
| Molecular Weight | 207.27 g/mol | PubChem[2] |
Physical Properties
| Property | Value | Source |
| Appearance | White crystalline powder | ChemicalBook[3] |
| Melting Point | 63-66 °C | ChemBK,[4] ChemicalBook[3] |
| Boiling Point | 190-191 °C at 14 mmHg | ChemBK[4] |
| Density | 1.06 g/cm³ | ChemBK[4] |
| Solubility in Water | Insoluble | ChemBK[4] |
| Storage Temperature | Store below +30°C | ChemBK,[4] ChemicalBook[3] |
| Stability | Stable. Incompatible with reducing agents, oxidizing agents, bases, acids. | ChemBK,[4] ChemicalBook[3] |
Experimental Protocols
Specific experimental protocols for the synthesis and determination of physical properties of this compound are not detailed in the available literature. However, general methodologies for the synthesis of benzoate esters and the determination of their physical properties are well-established.
4.1. Synthesis via Fischer Esterification
A common method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[5][6]
Reactants:
-
4-Methylbenzoic acid (p-Toluic acid)
-
2-(Dimethylamino)ethanol
-
Strong acid catalyst (e.g., concentrated Sulfuric acid)
-
Solvent (e.g., Toluene, to facilitate water removal)
Procedure:
-
Equimolar amounts of 4-methylbenzoic acid and 2-(dimethylamino)ethanol are dissolved in a suitable solvent in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is added to the mixture.
-
The flask is equipped with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.[7]
-
The reaction mixture is heated to reflux until the theoretical amount of water is collected.
-
After cooling, the reaction mixture is washed with an aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[8]
-
The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
The solvent is removed under reduced pressure, and the resulting crude ester can be purified by distillation or chromatography.
4.2. Determination of Physical Properties
Standard laboratory procedures can be employed to determine the physical properties of the synthesized ester.[5]
-
Melting Point: For solid esters, the melting point can be determined using a melting point apparatus. A sharp melting range is indicative of high purity.
-
Boiling Point: The boiling point of a liquid ester is determined by distillation at a specific pressure.[7] The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.
-
Density: The density can be measured using a pycnometer or a digital density meter. This involves measuring the mass of a known volume of the substance at a specific temperature.
-
Solubility: Qualitative solubility can be determined by adding a small amount of the ester to various solvents (e.g., water, ethanol, acetone) and observing its miscibility.[8]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a benzoate ester.
Caption: General workflow for the synthesis and characterization of a benzoate ester.
Signaling Pathways
There is no information available in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways.
Conclusion
This technical guide consolidates the limited available information on the physical properties of this compound. While specific experimental data for this compound is lacking, the provided data for a close structural analog and the general experimental protocols offer a valuable resource for researchers. Further experimental investigation is required to fully characterize this compound.
References
- 1. echemi.com [echemi.com]
- 2. Ethyl 2-(dimethylamino)-4-methylbenzoate | C12H17NO2 | CID 20378740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-dimethylaminobenzoate | 10287-53-3 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to 2-(Dimethylamino)ethyl 4-methylbenzoate
This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for 2-(Dimethylamino)ethyl 4-methylbenzoate, a tertiary amine and ester compound of interest to researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Identification
This compound is an organic compound featuring a benzoate core with a methyl substituent at the para-position of the benzene ring. The carboxyl group is esterified with a 2-(dimethylamino)ethanol moiety.
IUPAC Name: this compound
Molecular Formula: C₁₂H₁₇NO₂
Canonical SMILES: CC1=CC=C(C=C1)C(=O)OCCN(C)C
Molecular Weight: 207.27 g/mol [1]
The structural arrangement of this molecule, particularly the presence of a tertiary amine and an ester functional group, makes it a potential candidate for various applications in medicinal chemistry and materials science.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties (Computed)
| Property | Value | Reference |
| Molecular Weight | 207.27 g/mol | [1] |
| XLogP3-AA | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 207.125928785 Da | [1] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | δ (ppm): ~7.8 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~4.3 (t, 2H, O-CH₂), ~2.7 (t, 2H, N-CH₂), ~2.3 (s, 6H, N(CH₃)₂), ~2.3 (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ (ppm): ~166 (C=O), ~143 (Ar-C), ~129 (Ar-CH), ~128 (Ar-C), ~127 (Ar-CH), ~62 (O-CH₂), ~58 (N-CH₂), ~45 (N(CH₃)₂), ~21 (Ar-CH₃) |
| IR | ν (cm⁻¹): ~2950-2800 (C-H stretch), ~1715 (C=O stretch), ~1610, 1510 (C=C aromatic stretch), ~1270 (C-O stretch), ~1100 (C-N stretch) |
| Mass Spec (EI) | m/z: 207 (M⁺), 135 ([M-OCCN(CH₃)₂]⁺), 72 ([OCCN(CH₃)₂]⁺), 58 ([CH₂N(CH₃)₂]⁺) |
Experimental Protocol: Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is via the esterification of 4-methylbenzoyl chloride with 2-(dimethylamino)ethanol.
Materials and Reagents:
-
4-methylbenzoyl chloride
-
2-(dimethylamino)ethanol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(dimethylamino)ethanol (1.0 equivalent) and anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution with stirring.
-
Addition of Acid Chloride: Dissolve 4-methylbenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications and Future Research
While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas. The tertiary amine can act as a proton scavenger or a catalytic site. The ester group can undergo hydrolysis, making it a candidate for prodrug design. Furthermore, the aromatic ring and the tertiary amine are common features in pharmacologically active molecules. Future research could explore its biological activity, its use as a building block in polymer chemistry, or its properties as a photoinitiator.
References
An In-depth Technical Guide to Ethyl-4-(dimethylamino)benzoate (EDB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl-4-(dimethylamino)benzoate (EDB), also known as Ethyl p-dimethylaminobenzoate or EDAB, is a tertiary amine synergist widely utilized in photopolymerization reactions.[1][2] It is a crucial component in many UV-curable formulations, including coatings, inks, adhesives, and dental composites.[3][4][5] This technical guide provides a comprehensive overview of EDB, including its chemical and physical properties, synthesis, mechanism of action, applications, and detailed experimental protocols.
Physicochemical and Spectroscopic Properties
EDB is a white to pale yellow crystalline powder.[6][7] Its key properties are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of EDB
| Property | Value | Reference(s) |
| CAS Number | 10287-53-3 | [6] |
| Molecular Formula | C₁₁H₁₅NO₂ | [8] |
| Molecular Weight | 193.24 g/mol | [8][9] |
| Melting Point | 63-66 °C | [6][10] |
| Boiling Point | 190-191 °C at 14 mmHg | [6] |
| Appearance | White to pale yellow crystalline powder | [6][7] |
| Solubility | Soluble in chloroform, methanol, and most common UV-curable monomers. | [5][6] |
| pKa | 2.56 ± 0.12 (Predicted) | [6] |
Table 2: Spectroscopic Data of EDB
| Spectroscopic Technique | Characteristic Peaks/Values | Reference(s) |
| UV-Vis Absorption | λmax at 228 nm and 308 nm | [5] |
| λmax at 310.25 nm (in ethanol), Molar Absorptivity (ε): 23200 M⁻¹cm⁻¹ | [11] | |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) at ~1.3, 3.0, 4.3, 6.7, and 7.8 ppm. | [7] |
| IR Spectroscopy | Provides characteristic peaks for functional groups. | [9] |
| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. | [9] |
Synthesis of Ethyl-4-(dimethylamino)benzoate
EDB is commonly synthesized via the Fischer esterification of 4-(dimethylamino)benzoic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol describes a representative laboratory-scale synthesis of EDB.
Materials:
-
4-(dimethylamino)benzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(dimethylamino)benzoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux and maintain the reflux for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude EDB from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure white to pale yellow crystals.[5]
-
-
Characterization: Confirm the identity and purity of the synthesized EDB using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Mechanism of Action in Photopolymerization
EDB functions as a highly effective amine synergist, particularly in combination with Norrish Type II photoinitiators such as benzophenone, camphorquinone (CQ), and thioxanthones.[1][2][8] The primary role of EDB is to accelerate the rate of polymerization and overcome oxygen inhibition.[8][12]
The general mechanism proceeds as follows:
-
Photoexcitation: The Type II photoinitiator (PI) absorbs UV light and is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).
-
Electron Transfer: The excited triplet state of the photoinitiator abstracts an electron from the nitrogen atom of EDB, forming a photoinitiator radical anion and an EDB radical cation.[2]
-
Proton Transfer: A proton is then transferred from the carbon atom adjacent to the nitrogen of the EDB radical cation to the photoinitiator radical anion. This step is crucial for the generation of the initiating radicals.
-
Radical Generation: This process results in the formation of a ketyl radical (from the photoinitiator) and a highly reactive α-amino alkyl radical from EDB.[9]
-
Initiation: The α-amino alkyl radical is a potent initiator of the polymerization of monomers, such as acrylates.[6]
Overcoming Oxygen Inhibition: The α-amino alkyl radicals can also react with oxygen, which is a known inhibitor of free-radical polymerization.[8][12] This reaction consumes oxygen and can generate other reactive species that can still contribute to the polymerization process, thus mitigating the inhibitory effects of oxygen.[12]
Applications
EDB's primary application is as a photoinitiator synergist in UV-curable systems.[3]
-
UV-Curing Coatings and Inks: EDB is extensively used in the formulation of UV-curable coatings for wood, metal, and plastic, as well as in printing inks.[3] It enhances the curing speed and surface hardness of the final product.
-
Adhesives: In UV-curable adhesives, EDB contributes to rapid bonding and strong adhesion.
-
Dental Composites: EDB is a common co-initiator with camphorquinone in dental resin composites, enabling efficient curing with visible blue light.[1][13][14]
-
Organic Synthesis: It serves as an intermediate in the synthesis of other organic molecules and active pharmaceutical ingredients.[1]
-
3D Printing: EDB is utilized in photopolymer resins for stereolithography (SLA) and other 3D printing technologies.
Experimental Protocol: UV Curing of an Acrylate Formulation
This protocol provides a general procedure for evaluating the performance of EDB in a simple UV-curable acrylate formulation.
Materials:
-
Acrylate monomer/oligomer blend (e.g., a mixture of Bis-GMA and TEGDMA for dental applications, or an epoxy acrylate for coatings)
-
Type II Photoinitiator (e.g., Camphorquinone or Benzophenone)
-
Ethyl-4-(dimethylamino)benzoate (EDB)
-
Substrate (e.g., glass slide, metal panel, or plastic film)
-
Solvent for cleaning (e.g., acetone or isopropanol)
Equipment:
-
UV curing lamp with a specified wavelength and intensity output
-
Micropipettes or analytical balance for precise formulation
-
Film applicator or spin coater for uniform coating thickness
-
FTIR spectrometer for determining the degree of conversion
-
Hardness tester (e.g., pencil hardness or durometer)
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of the photoinitiator and EDB in a portion of the acrylate monomer.
-
In a light-protected container (e.g., an amber vial), combine the acrylate monomer/oligomer blend, the photoinitiator, and EDB in the desired weight percentages. A typical starting concentration for EDB is 0.2-5% by weight.[15][16]
-
Mix thoroughly until all components are fully dissolved.
-
-
Sample Preparation:
-
Clean the substrate with a suitable solvent to remove any contaminants.
-
Apply a thin, uniform film of the formulation onto the substrate using a film applicator or spin coater.
-
-
UV Curing:
-
Place the coated substrate under the UV lamp at a fixed distance.
-
Expose the sample to UV radiation for a predetermined time. The exposure time will depend on the lamp intensity and the reactivity of the formulation.
-
-
Characterization of the Cured Film:
-
Degree of Conversion: Use an FTIR spectrometer to measure the decrease in the acrylate double bond peak (typically around 1635 cm⁻¹) before and after curing to calculate the degree of conversion.
-
Hardness: Assess the surface hardness of the cured film using a standard method like pencil hardness testing.
-
Adhesion: Perform a cross-hatch adhesion test to evaluate the adhesion of the coating to the substrate.
-
Safety and Handling
EDB is a chemical that should be handled with appropriate safety precautions.
-
Hazards: May cause irritation. Some data suggests it may damage fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10] Handle in a well-ventilated area or with local exhaust ventilation.[2]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2] It is incompatible with strong oxidizing agents, reducing agents, acids, and bases.[1]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling EDB.[2]
Conclusion
Ethyl-4-(dimethylamino)benzoate is a highly effective and widely used amine synergist in the field of photopolymerization. Its ability to enhance curing speeds and overcome oxygen inhibition makes it an invaluable component in a diverse range of UV-curable applications. A thorough understanding of its properties, mechanism of action, and proper handling is essential for researchers, scientists, and formulation chemists working to develop and optimize photocurable materials.
References
- 1. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 4-(dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP4301725A1 - Amine synergists with uv-a absorption - Google Patents [patents.google.com]
- 7. hampfordresearch.com [hampfordresearch.com]
- 8. A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radtech.org [radtech.org]
- 10. pcimag.com [pcimag.com]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. oraljournal.com [oraljournal.com]
- 14. Camphorquinone - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Genocure EPD
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on publicly available data regarding "Genocure EPD." Initial searches for this term in the context of drug development and life sciences yielded no results. The information found pertains to a chemical product used in industrial applications, specifically as a photoinitiator in UV-curing processes for inks, coatings, and adhesives. The data and descriptions provided are therefore related to its industrial chemical properties and not to any pharmaceutical or biological activity.
Core Properties of Genocure EPD
Genocure EPD is the trade name for the chemical compound Ethyl-4-dimethylaminobenzoate. It is marketed by the company Rahn AG as a curing agent and synergist for UV-curable inks, coatings, and adhesives. As a synergist, it works to improve the reactivity of UV systems that are initiated by other photoinitiators, such as benzophenone or thioxanthone derivatives.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | Ethyl-4-dimethylaminobenzoate | |
| Chemical Family | Aminobenzoate, Amine | |
| Product Type | Curing Agent, Synergist, Additive | |
| Purity | > 99.0% | |
| Solubility | Water insoluble | |
| Melting Point | 63 °C | |
| Boiling Point | 142 °C | |
| Absorption Maxima | 228/310 nm |
Mechanism of Action in UV Curing
In the context of its industrial application, Genocure EPD functions as a hydrogen donor. When exposed to UV light, a primary photoinitiator (like benzophenone) absorbs energy and enters an excited state. This excited photoinitiator can then abstract a hydrogen atom from Genocure EPD. This process generates a reactive free radical on the Genocure EPD molecule, which in turn can initiate the polymerization of acrylate or other unsaturated monomers in the ink or coating formulation, leading to a cured (solidified) product.
Signaling Pathway in UV Curing
Below is a simplified representation of the chemical signaling pathway involved in the UV curing process where Genocure EPD acts as a synergist.
Experimental Protocols
Detailed experimental protocols for the synthesis or application of Genocure EPD are proprietary to the manufacturer, Rahn AG. However, a general experimental workflow for evaluating the efficacy of a photoinitiator system in a UV-curable formulation can be outlined as follows:
Experimental Workflow for Evaluating Curing Performance
-
Formulation Preparation:
-
Combine monomers (e.g., acrylates), oligomers, the primary photoinitiator, and Genocure EPD in specified ratios in a light-blocking container.
-
Thoroughly mix the components until a homogeneous solution is achieved.
-
-
Application:
-
Apply a thin film of the formulation onto a substrate (e.g., paper, plastic, metal).
-
Control the film thickness using a barcoater or a similar device to ensure consistency across samples.
-
-
UV Curing:
-
Expose the coated substrate to a UV lamp with a specific spectral output and intensity.
-
Vary the exposure time or UV dose to determine the curing speed.
-
-
Curing Evaluation:
-
Tack-Free Test: Periodically touch the surface to determine the point at which it is no longer sticky.
-
Solvent Rub Test: Rub the cured surface with a solvent-soaked cloth (e.g., with methyl ethyl ketone) and count the number of rubs required to damage the coating. This measures the degree of cross-linking and cure.
-
Spectroscopic Analysis (FTIR): Monitor the disappearance of the acrylate double bond peak in the infrared spectrum to quantify the extent of monomer conversion.
-
Applications
Genocure EPD is utilized in a variety of industrial applications where rapid curing of inks and coatings is required. These include:
-
Offset and Lithographic Inks
-
Flexographic Inks
-
Screen Inks
-
Industrial Coatings
-
Adhesives
-
Photoresists and Printing Plates
This technical guide provides a summary of the available information on Genocure EPD, focusing on its chemical properties and industrial applications. It is important to reiterate that this compound is not intended for and has no documented use in pharmaceutical or biological research.
Kayacure EPA literature review
An In-depth Technical Guide to Eicosapentaenoic Acid (EPA)
Introduction
Eicosapentaenoic acid (EPA) is a long-chain omega-3 polyunsaturated fatty acid that plays a crucial role in various physiological processes. It is a vital component of cell membranes and a precursor to several signaling molecules. This technical guide provides a comprehensive review of the scientific literature on EPA, focusing on its mechanisms of action, therapeutic applications, and the experimental methodologies used to elucidate its effects. This document is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of EPA.
Core Mechanisms of Action
EPA exerts its biological effects through multiple pathways, primarily centered around its influence on inflammation, cell signaling, and membrane biophysics.
A primary mechanism of EPA is its competition with arachidonic acid (AA), an omega-6 fatty acid, for the same metabolic enzymes, namely cyclooxygenase (COX) and lipoxygenase (LOX). This competition leads to the production of different classes of eicosanoids. While AA is metabolized to pro-inflammatory prostaglandins and leukotrienes, EPA is converted to eicosanoids that are less inflammatory or even anti-inflammatory. For instance, EPA is a precursor to the E-series resolvins (e.g., Resolvin E1 and E2), which are potent anti-inflammatory mediators.[1][2]
Furthermore, EPA has demonstrated an anti-inflammatory effect on endothelial cells by inhibiting the expression of adhesion molecules and monocyte chemoattractant protein 1 (MCP-1).[1] It also inhibits the production of matrix metalloproteinases by macrophages.[1] Beyond its role in inflammation, EPA has been shown to have antioxidant properties and to enhance the synthesis of nitric oxide, a key molecule in vasodilation and cardiovascular health.[2] Studies on nonactivated CD4+ T cells have revealed that EPA can reduce the expression of genes related to the immune response while boosting the expression of genes that combat oxidative stress.[3]
Therapeutic Effects and Clinical Data
The pleiotropic effects of EPA have been investigated in a variety of therapeutic areas, including cardiovascular disease, oncology, and cognitive function.
Cardiovascular Disease
A significant body of research supports the cardiovascular benefits of EPA.[3] Clinical trials have shown that EPA can beneficially modify a range of cardiovascular risk factors.[4] Both EPA and docosahexaenoic acid (DHA) have been found to lower triglyceride levels.[4] Some studies suggest that EPA may also reduce blood pressure and improve endothelial function.[1]
| Study/Trial | Population | EPA Dosage | Key Findings | Reference |
| REDUCE-IT | High-risk cardiovascular patients | 4 g/day (as icosapent ethyl) | Significant reduction in ischemic events and cardiovascular death. | [3] |
| Grimsgaard et al. | Healthy men | 3.8 g/day | 21% reduction in triglycerides. | [4] |
| Meta-analysis | 20,485 patients with a history of CVD | Varied | Insufficient evidence for secondary prevention of overall cardiovascular events. A small reduction in cardiovascular death was observed but was not robust. | [5] |
Oncology
Preclinical data strongly suggest that EPA has anticancer actions, including decreased cell proliferation, reduced cell cycle progression, and increased apoptosis and oxidative stress.[6] Clinical evidence, while still emerging, points to potential benefits in cancer treatment. For instance, supplementation with EPA and DHA has been associated with a decreased risk of peripheral neuropathy during chemotherapy and a reduction in other treatment-related side effects like neutropenia and nausea.[6] A phase Ib/II clinical trial has been designed to test the safety and efficacy of icosapent ethyl in combination with dasatinib in patients with metastatic triple-negative inflammatory breast cancer.[7] In glioblastoma cells, EPA was found to enhance the effects of temozolomide chemotherapy by reducing cell number, colony formation, adhesion, and migration.[8]
| Study Type | Cancer Type | EPA Intervention | Key Findings | Reference |
| Scoping Review | Various | 300 mg to 5 g per day (often with DHA) | May improve a variety of outcomes important to the patient and the disease process. | [6] |
| Phase Ib/II Clinical Trial | Metastatic Triple-Negative Inflammatory Breast Cancer | Icosapent ethyl with dasatinib | To assess safety, side effects, best dose, and tumor shrinkage. | [7] |
| In vitro study | Glioblastoma | 100 µM EPA with 25 µM temozolomide | Significant reductions in cell number, colony formation, adhesion, and migration compared to temozolomide alone. | [8] |
| Retrospective Study | Head and Neck Cancer | EPA-containing protein supplement | Effective in mitigating weight loss during curative radiotherapy. | [9] |
Cognitive Function and Dermatology
Recent studies have explored the impact of EPA on cognitive function. One randomized controlled trial found that supplementation with EPA-rich oil improved global cognitive function in healthy young adults, with effects superior to DHA-rich oil.[10] In the field of dermatology, a clinical study on an anti-aging gel containing EPA and cannabidiol (CBD) showed a reduction in crow's feet wrinkle area and volume, a decrease in fine line wrinkle volume, and increased skin hydration and elasticity after 56 days of application.[11]
| Study Type | Area | EPA Dosage/Formulation | Key Findings | Reference |
| Randomized Controlled Trial | Cognitive Function | 900 mg EPA/day and 360 mg DHA/day | Improved global accuracy and speed of cognition compared to placebo and DHA-rich oil. | [10] |
| Clinical Study | Dermatology | Topical anti-aging gel with EPA and CBD | Significant reduction in wrinkles and red spots; increased skin hydration and elasticity. | [11] |
Key Experimental Protocols
In Vitro Assessment of Anti-inflammatory Effects in HaCaT Cells
-
Objective: To evaluate the protective effects of EPA against UV-induced inflammation in human keratinocyte cells (HaCaT).
-
Methodology:
-
Cell Culture: HaCaT cells are cultured in appropriate media until they reach a desired confluency.
-
Treatment: Cells are pre-treated with varying concentrations of EPA for a specified duration.
-
UV Irradiation: The cells are then exposed to a controlled dose of UV radiation to induce an inflammatory response.
-
Analysis: Post-irradiation, the cell culture supernatant is collected to measure the secretion of inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-8 (IL-8) using ELISA kits.
-
-
Reference: This protocol is based on the methods described for evaluating the effects of EPA and CBD on photoaging.[11]
Assessment of Genotoxicity using the Comet Assay
-
Objective: To determine if EPA can protect against UVR-induced DNA damage in human peripheral blood lymphocytes (PBLs).
-
Methodology:
-
Sample Collection: Blood samples are collected from subjects before and after a period of EPA supplementation.
-
Lymphocyte Isolation: PBLs are isolated from the blood samples.
-
Ex Vivo UVR Exposure: The isolated PBLs are exposed to a controlled dose of UV radiation.
-
Comet Assay: The comet assay (single-cell gel electrophoresis) is performed on the irradiated cells. This involves lysing the cells and subjecting the DNA to an electric field. Damaged DNA fragments migrate further, creating a "comet tail."
-
Quantification: The extent of DNA damage is quantified by measuring the "tail moment," which is the product of the tail length and the fraction of total DNA in the tail. A reduction in the tail moment indicates protection against DNA damage.
-
-
Reference: This methodology was used in a study assessing the effect of EPA on UVR-related cancer risk.[12]
Conclusion
Eicosapentaenoic acid is a multifaceted bioactive compound with a well-established role in modulating inflammation and other cellular processes. The existing body of scientific literature, encompassing preclinical studies and clinical trials, provides strong evidence for its therapeutic potential in a range of conditions, most notably cardiovascular disease and, increasingly, in oncology. For drug development professionals, EPA represents a promising lead compound or adjuvant therapy. Further research, particularly large-scale, well-controlled clinical trials, will be crucial to fully delineate its therapeutic applications and optimize its use in clinical practice.[4][6]
References
- 1. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Pathways of Action of Eicosapentaenoic Acid (EPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials [frontiersin.org]
- 5. Efficacy of omega-3 fatty acid supplements (eicosapentaenoic acid and docosahexaenoic acid) in the secondary prevention of cardiovascular disease: a meta-analysis of randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of Eicosapentaenoic Acid (EPA) Containing Protein Supplement in Preventing Weight Loss in Head and Neck Cancer Patients Undergoing Curative Radiotherapy: Retrospective Observations with Historical Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Supplementation with oil rich in eicosapentaenoic acid, but not in docosahexaenoic acid, improves global cognitive function in healthy, young adults: results from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro, ex vivo, and clinical evaluation of anti-aging gel containing EPA and CBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of eicosapentaenoic acid, an omega-3 polyunsaturated fatty acid, on UVR-related cancer risk in humans. An assessment of early genotoxic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-(Dimethylamino)ethyl 4-methylbenzoate in Advanced Photopolymerization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Photopolymerization, a process where light energy is used to initiate and propagate a polymerization reaction, is a cornerstone of modern material science, with profound applications in fields ranging from industrial coatings and 3D printing to the development of sophisticated drug delivery systems and dental resins. The efficiency and kinetics of these light-induced reactions are critically dependent on the photoinitiating system. This technical guide delves into the integral role of 2-(Dimethylamino)ethyl 4-methylbenzoate, a tertiary amine co-initiator, in Norrish Type II photopolymerization processes. We will explore its mechanism of action, present quantitative data on its performance, provide detailed experimental protocols for its characterization, and visualize the underlying chemical pathways.
Core Concepts: Norrish Type II Photoinitiation
Photopolymerization is broadly categorized into two main initiation pathways: Norrish Type I and Norrish Type II.
-
Norrish Type I: In this mechanism, the photoinitiator molecule undergoes unimolecular cleavage upon light absorption to directly generate two free radicals, at least one of which is reactive enough to initiate polymerization.[1]
-
Norrish Type II: This pathway involves a bimolecular reaction. The photoinitiator, upon excitation by light, does not cleave directly but instead abstracts a hydrogen atom from a co-initiator or synergist.[1] This process generates two radicals: one on the photoinitiator (a ketyl radical, which is often less reactive) and a highly reactive radical on the co-initiator, which then initiates the polymerization of monomers.[1]
Tertiary amines, such as this compound, are highly effective co-initiators for Type II systems due to the presence of labile hydrogen atoms on the carbon adjacent to the nitrogen atom.
The Function of this compound as a Co-initiator
This compound plays a multifaceted role in enhancing the efficiency of photopolymerization reactions:
-
Radical Generation: Its primary function is to act as a hydrogen donor. Upon interaction with an excited-state Type II photoinitiator (e.g., benzophenone, camphorquinone, or thioxanthone derivatives), it donates a hydrogen atom, leading to the formation of a reactive alkylamino radical that initiates the polymerization chain reaction.[1]
-
Overcoming Oxygen Inhibition: A significant challenge in free-radical polymerization is the inhibitory effect of atmospheric oxygen. Oxygen can quench the excited state of the photoinitiator or scavenge the initiating radicals, forming less reactive peroxy radicals. The alkylamino radicals generated from this compound can react with and consume dissolved oxygen, thus mitigating its inhibitory effects and allowing for more efficient polymerization, particularly at the surface of the material.
-
Enhanced Polymerization Rate: By efficiently generating initiating radicals, this compound significantly increases the rate of polymerization, which is a critical factor in many industrial applications where rapid curing is required.
Quantitative Performance Data
| Co-initiator (wt%) | Photoinitiator System | Monomer System | Degree of Conversion (%) | Maximum Polymerization Rate (%/s) |
| EDMAB (0.5) | Camphorquinone/DPIHP | BisGMA/TEGDMA | 70.1 | Not Reported |
| DMAEMA (0.5) | Camphorquinone/DPIHP | BisGMA/TEGDMA | 68.5 | Not Reported |
| TUMA (0.5) | Camphorquinone/DPIHP | BisGMA/TEGDMA | 62.3 | Not Reported |
| TUMA (1.75) | Camphorquinone/DPIHP | BisGMA/TEGDMA | 70.1 | Not Reported |
Data adapted from a study on novel co-initiators for dentin adhesives.[2] DPIHP: Diphenyliodonium hexafluorophosphate; BisGMA: Bisphenol A glycidyl methacrylate; TEGDMA: Triethylene glycol dimethacrylate; DMAEMA: 2-(dimethylamino)ethyl methacrylate; TUMA: A novel synthesized tertiary amine co-initiator.
The data indicates that EDMAB is a highly effective co-initiator, achieving a high degree of monomer conversion comparable to other established and novel co-initiators.[2]
Experimental Protocols
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Polymerization Kinetics
This method is used to monitor the disappearance of monomer double bonds in real-time, providing data on the rate of polymerization and the final degree of conversion.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
UV/Vis light source with a light guide.
-
Monomer formulation containing the photoinitiator and this compound.
-
KBr plates (for transmission measurements).
-
Spacers of known thickness.
Procedure:
-
Sample Preparation: A small drop of the liquid resin formulation is placed on the ATR crystal or between two KBr plates separated by a spacer of known thickness (e.g., 0.15-0.2 mm).[3][4]
-
Initial Spectrum: A baseline FTIR spectrum of the unpolymerized sample is recorded. The peak corresponding to the methacrylate C=C double bond stretching vibration (typically around 1638 cm⁻¹) is identified.[3]
-
Initiation of Polymerization: The sample is exposed to the UV/Vis light source through the light guide.
-
Real-Time Data Acquisition: Simultaneously with the light exposure, FTIR spectra are continuously recorded at a high rate (e.g., 2 spectra per second) for a predetermined duration.[5]
-
Data Analysis: The decrease in the area of the C=C peak at 1638 cm⁻¹ is monitored over time. The degree of conversion (DC) at any given time (t) is calculated using the following formula, often with an internal standard peak (e.g., a C=O peak that does not change during polymerization) for normalization: DC(%) = [1 - (Area of C=C peak at time t / Area of C=C peak at time 0)] * 100
-
Kinetic Analysis: The rate of polymerization can be determined from the slope of the conversion versus time plot.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as it is initiated by UV/Vis light, providing information on the reaction kinetics and total heat of polymerization.
Materials and Equipment:
-
Differential Scanning Calorimeter equipped with a photocalorimetry accessory (UV/Vis light source and light guides).
-
Open aluminum DSC pans.
-
Monomer formulation containing the photoinitiator and this compound.
Procedure:
-
Sample Preparation: A small, precise amount of the liquid resin (typically 1-5 mg) is placed in an open aluminum DSC pan. An empty pan is used as a reference.
-
Isothermal Equilibration: The sample and reference pans are placed in the DSC cell, and the temperature is stabilized at the desired isothermal experimental temperature (e.g., 30°C).[6]
-
Initiation and Measurement: The shutter of the light source is opened to irradiate the sample and reference pans with a defined light intensity. The DSC records the heat flow as a function of time.[7]
-
Data Analysis: The exothermic peak corresponding to the polymerization reaction is integrated to determine the total heat of polymerization (ΔH_total). The degree of conversion at any time (t) can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization. The rate of polymerization is proportional to the heat flow (dH/dt).
Signaling Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways in a Type II photopolymerization system utilizing a generic Type II photoinitiator (PI) and this compound as the co-initiator.
Caption: Norrish Type II photopolymerization mechanism.
The diagram above illustrates the overall process. The photoinitiator absorbs light and transitions to an excited triplet state. It then abstracts a hydrogen atom from the this compound, generating a less reactive ketyl radical and a highly reactive aminoalkyl radical, which initiates the polymerization of monomers.
Caption: RT-FTIR experimental workflow.
This workflow diagram outlines the key steps in analyzing photopolymerization kinetics using Real-Time FTIR spectroscopy, from sample preparation to data analysis.
Conclusion
This compound is a highly efficient and crucial component in Norrish Type II photopolymerization systems. Its ability to act as a potent hydrogen donor leads to the rapid generation of initiating free radicals, thereby accelerating the polymerization process and enabling high monomer conversion. Furthermore, its role in mitigating oxygen inhibition is vital for achieving well-cured materials with desirable surface properties. The experimental protocols and mechanistic understanding provided in this guide offer a solid foundation for researchers and professionals in the fields of polymer chemistry, materials science, and drug development to effectively utilize and characterize photopolymerization reactions involving this important co-initiator. The continued study and application of such systems will undoubtedly drive further innovation in a wide array of light-curable technologies.
References
- 1. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 2. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. rad-med.com [rad-med.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Synthesis of 2-(Dimethylamino)ethyl 4-Aminobenzoate from p-Nitrobenzoic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The request specifies the synthesis of 2-(dimethylamino)ethyl 4-methylbenzoate from p-nitrobenzoic acid. However, a direct synthetic route to convert a nitro group on the benzene ring to a methyl group is not chemically feasible through standard organic synthesis pathways. It is presumed that the intended target molecule was 2-(dimethylamino)ethyl 4-aminobenzoate , a logical product derived from the reduction of the nitro group of the starting material. This guide will, therefore, detail the synthesis of 2-(dimethylamino)ethyl 4-aminobenzoate from p-nitrobenzoic acid.
Introduction
The synthesis of amino esters, particularly those derived from p-aminobenzoic acid, is of significant interest in the pharmaceutical industry due to their application as local anesthetics. This technical guide provides a comprehensive overview of the synthesis of 2-(dimethylamino)ethyl 4-aminobenzoate from p-nitrobenzoic acid. Two primary synthetic routes are explored, each involving a two-step process: the reduction of the nitro group and the esterification of the carboxylic acid. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes a visual representation of the synthetic workflow.
Synthetic Pathways
There are two viable synthetic routes to produce 2-(dimethylamino)ethyl 4-aminobenzoate from p-nitrobenzoic acid. The choice between these routes may depend on factors such as reagent availability, desired purity, and scalability.
-
Route A: Reduction Followed by Esterification: This pathway involves the initial reduction of p-nitrobenzoic acid to p-aminobenzoic acid, which is then esterified with 2-(dimethylamino)ethanol.
-
Route B: Esterification Followed by Reduction: In this alternative route, p-nitrobenzoic acid is first esterified with 2-(dimethylamino)ethanol to yield 2-(dimethylamino)ethyl 4-nitrobenzoate. The nitro group of this intermediate is then reduced to an amine to obtain the final product.
Experimental Protocols
Route A: Reduction Followed by Esterification
Step 1: Reduction of p-Nitrobenzoic Acid to p-Aminobenzoic Acid
Two common methods for the reduction of the nitro group are catalytic hydrogenation and metal-acid reduction.
Method 1: Catalytic Hydrogenation
-
Reaction: p-Nitrobenzoic acid is dissolved in a suitable solvent and hydrogenated in the presence of a catalyst.
-
Procedure:
-
In a high-pressure autoclave, a solution of p-nitrobenzoic acid (e.g., 167 g) and sodium hydroxide (40 g) in water (668 g) is prepared to form the sodium salt.[1]
-
A Pd/C catalyst (e.g., 1.67 g) is added to the solution.[1]
-
The autoclave is sealed and purged with nitrogen, followed by hydrogen.
-
The reaction mixture is stirred under a hydrogen pressure of 2-4 MPa at a temperature of 60-70°C until the hydrogen uptake ceases (approximately 1 hour).[1]
-
After cooling to room temperature, the catalyst is recovered by filtration.[1]
-
The filtrate is acidified with 36%-38% hydrochloric acid to a pH of 3, leading to the precipitation of p-aminobenzoic acid.[1]
-
The precipitate is collected by filtration, washed with water, and dried to yield a white to off-white solid.[1]
-
Method 2: Reduction with Tin and Hydrochloric Acid
-
Reaction: p-Nitrobenzoic acid is reduced by tin metal in the presence of concentrated hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, place p-nitrobenzoic acid (e.g., 15 g) and powdered tin (35 g).[1]
-
Add 75 mL of concentrated hydrochloric acid.
-
Gently heat the mixture to initiate the reaction, then shake the flask frequently.
-
After the initial vigorous reaction subsides, heat the mixture on a steam bath for 30-60 minutes to complete the reaction.
-
Cool the flask and add 100 mL of water.
-
Heat the solution to boiling and filter to remove any unreacted tin.
-
To the hot filtrate, add a 40% sodium hydroxide solution until the solution is alkaline, which precipitates the tin salts.
-
Filter the tin hydroxide and acidify the filtrate with glacial acetic acid to precipitate the p-aminobenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Step 2: Fischer Esterification of p-Aminobenzoic Acid with 2-(Dimethylamino)ethanol
-
Reaction: p-Aminobenzoic acid is reacted with 2-(dimethylamino)ethanol in the presence of an acid catalyst.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add p-aminobenzoic acid (e.g., 1.2 g) and absolute ethanol (12.0 mL).[2] (Note: 2-(dimethylamino)ethanol would be substituted for ethanol in this synthesis).
-
Stir the mixture until the solid dissolves.
-
Slowly add concentrated sulfuric acid (1.0 mL) dropwise with stirring. A precipitate of the sulfate salt may form.[2]
-
Heat the mixture to a gentle reflux for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.[2]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice water (30 mL).[2]
-
While stirring, slowly add a 10% sodium carbonate solution until the evolution of gas ceases and the pH is approximately 8.[2]
-
The product, 2-(dimethylamino)ethyl 4-aminobenzoate, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.[2]
-
The crude product can be recrystallized from a mixture of ethanol and water.
-
Route B: Esterification Followed by Reduction
Step 1: Esterification of p-Nitrobenzoic Acid with 2-(Dimethylamino)ethanol
-
Reaction: p-Nitrobenzoic acid is esterified with 2-(dimethylamino)ethanol, often by first converting the carboxylic acid to a more reactive acyl chloride.
-
Procedure (via acyl chloride):
-
Convert p-nitrobenzoic acid to p-nitrobenzoyl chloride by reacting it with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
In a flask, dissolve 2-(dimethylamino)ethanol in a suitable solvent like dichloromethane at 0°C.
-
Slowly add p-nitrobenzoyl chloride to the solution.
-
Allow the reaction to proceed for a set time (e.g., 2 hours) at 0°C.[3]
-
The reaction mixture can then be worked up by washing with an aqueous solution to remove any unreacted starting materials and byproducts, followed by drying and evaporation of the solvent to yield 2-(dimethylamino)ethyl 4-nitrobenzoate.
-
Step 2: Reduction of 2-(Dimethylamino)ethyl 4-Nitrobenzoate
-
Reaction: The nitro group of the intermediate ester is reduced to an amino group.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 2-(dimethylamino)ethyl 4-nitrobenzoate in a suitable solvent such as ethanol.
-
Add a catalyst, such as 5% Pd/C.[4]
-
Conduct the hydrogenation in a reactor under hydrogen pressure until the reaction is complete.[4]
-
Filter the catalyst and evaporate the solvent to obtain the crude product.
-
The product can be further purified by recrystallization.
-
Data Presentation
The following table summarizes quantitative data for the synthesis of 2-(dimethylamino)ethyl 4-aminobenzoate and its intermediates. Data for analogous compounds are included for reference.
| Step | Reactants | Product | Catalyst/Reagent | Yield | Melting Point (°C) | Reference |
| Route A | ||||||
| Reduction | p-Nitrobenzoic acid | p-Aminobenzoic acid | Pd/C, H₂ | 96-98% | 187-189 | [1] |
| Esterification | p-Aminobenzoic acid, 2-(Dimethylamino)ethanol | 2-(Dimethylamino)ethyl 4-aminobenzoate | H₂SO₄ | 70% | 121-122 | [5] |
| Route B | ||||||
| Esterification | 4-Nitrobenzoyl chloride, 2-(N,N-dimethylamino)ethanol | 2-(Dimethylamino)ethyl 4-nitrobenzoate | Dichloromethane | 96.9% | 58-59 | [3] |
| Reduction | 2-(Dimethylamino)ethyl 4-nitrobenzoate | 2-(Dimethylamino)ethyl 4-aminobenzoate | Pd/C, H₂ | High | 121-122 | [4] |
Visualization of Synthetic Workflow
The following diagram illustrates the two synthetic routes from p-nitrobenzoic acid to 2-(dimethylamino)ethyl 4-aminobenzoate.
Caption: Synthetic routes to 2-(Dimethylamino)ethyl 4-aminobenzoate.
Conclusion
This technical guide has detailed two effective synthetic pathways for the preparation of 2-(dimethylamino)ethyl 4-aminobenzoate from p-nitrobenzoic acid. Both Route A (reduction then esterification) and Route B (esterification then reduction) are viable options, with reported high yields for the individual steps. The selection of a specific route will be influenced by the available laboratory infrastructure, cost of reagents, and desired scale of production. The provided experimental protocols offer a solid foundation for the practical execution of this synthesis, and the compiled data allows for an informed decision on the most suitable method for a given research or development context.
References
- 1. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Dimethylamino)ethyl 4-nitrobenzoate|lookchem [lookchem.com]
- 4. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Solubility Profile of 2-(Dimethylamino)ethyl 4-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2-(Dimethylamino)ethyl 4-methylbenzoate in common solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also furnishes detailed experimental protocols for solubility determination and a general synthesis pathway, offering a comprehensive resource for laboratory and development work.
Quantitative Solubility Data
A thorough search of scientific databases and chemical literature reveals a significant scarcity of quantitative solubility data for this compound. A single data point for water solubility has been identified; however, it is associated with the CAS number 2208-07-3, which in some databases is ambiguously assigned to a different compound. Therefore, this value should be treated with caution and ideally verified experimentally.
| Solvent | Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Water | H₂O | 18.02 | Not Specified | 50 mg/L[1][2][3] |
Given the lack of comprehensive data, this guide provides a generalized experimental protocol for researchers to determine the solubility of this compound in various solvents of interest.
Experimental Protocol for Solubility Determination
The following is a standard procedure for determining the solubility of a solid compound in a liquid solvent using the isothermal shake-flask method. This method is reliable and widely used in the pharmaceutical and chemical industries.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that saturation is reached.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a known volume of a suitable solvent (usually the same solvent used for the solubility test or the mobile phase for HPLC).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula:
Solubility (mg/mL or mol/L) = (Concentration from analysis × Dilution factor)
-
Workflow for Solubility Determination
Caption: A flowchart of the isothermal shake-flask method for determining solubility.
Synthesis of this compound
This compound can be synthesized via a standard esterification reaction. One common method is the Fischer esterification of 4-methylbenzoic acid with 2-(dimethylamino)ethanol in the presence of an acid catalyst.
Reaction:
4-Methylbenzoic Acid + 2-(Dimethylamino)ethanol --(Acid Catalyst, Heat)--> this compound + Water
General Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 4-methylbenzoic acid, a slight excess of 2-(dimethylamino)ethanol, and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction is removed azeotropically using the Dean-Stark apparatus, driving the equilibrium towards the formation of the ester.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the pure this compound.
Synthesis Workflow
Caption: A flowchart illustrating the synthesis of this compound.
General Solubility Characteristics of Esters
The solubility of esters is largely dependent on their molecular structure.
-
Polarity and Hydrogen Bonding: Esters are polar molecules due to the presence of the carbonyl (C=O) and ether (C-O-C) linkages. Lower molecular weight esters can act as hydrogen bond acceptors (but not donors) and exhibit some solubility in water. For example, methyl acetate is soluble in water to an extent of about 25 g/100 mL at 20°C.[4]
-
Effect of Chain Length: As the length of the alkyl chains from both the carboxylic acid and alcohol components increases, the nonpolar character of the molecule dominates. This leads to a significant decrease in water solubility. Esters with longer hydrocarbon chains are generally insoluble in water but soluble in common organic solvents.[4][5]
-
Solubility in Organic Solvents: Due to their ester functional group, most esters are soluble in a wide range of organic solvents, including alcohols, ethers, ketones, and halogenated hydrocarbons. For instance, ethyl ethanoate is soluble in acetone and methylated spirits.[5]
For this compound, the presence of the tertiary amine group is expected to increase its polarity and may allow for protonation in acidic aqueous solutions, which would enhance its water solubility under those conditions. However, in neutral water, its solubility is likely to be low due to the overall size of the molecule. It is expected to be soluble in common organic solvents like ethanol, methanol, and acetone.
References
Stability and Storage of 2-(Dimethylamino)ethyl 4-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Dimethylamino)ethyl 4-methylbenzoate. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related compounds, particularly benzoate esters and tertiary amine-containing esters, to infer potential degradation pathways and provide a framework for stability assessment.
Chemical Structure and Properties
This compound is a benzoate ester with a tertiary amine functional group in the ethyl ester chain. This structure suggests potential susceptibility to hydrolysis of the ester linkage, a common degradation pathway for esters. The presence of the tertiary amine can also influence the molecule's stability, potentially through intramolecular catalysis of hydrolysis, particularly under certain pH conditions.
Inferred Stability Profile
The rate of hydrolysis for such esters is significantly influenced by pH. For instance, the hydrolysis of procaine is shown to be pH-dependent, with the reaction kinetics varying with the pH of the solution.[3][4] It is therefore reasonable to infer that the stability of this compound will also be highly dependent on the pH of its environment.
Tertiary amines themselves can be subject to thermal degradation, although they are generally considered more thermally stable than primary and secondary amines.
Recommended Storage Conditions
Based on safety data sheets for structurally similar compounds, the following general storage conditions are recommended to ensure the stability of this compound:
| Parameter | Recommendation |
| Temperature | Store in a cool location. |
| Atmosphere | Store under a dry, inert atmosphere. Keep container tightly closed. |
| Light | Store in a light-resistant container. |
| Ventilation | Keep in a well-ventilated place. |
These conditions aim to minimize exposure to moisture, which can promote hydrolysis, and to prevent potential oxidative degradation.
Potential Degradation Pathway
The most probable degradation pathway for this compound is hydrolysis of the ester bond, yielding 4-methylbenzoic acid and 2-(dimethylamino)ethanol. This reaction can be catalyzed by both acid and base.
References
- 1. The chemical kinetics of procaine and chloroprocaine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kinetics of the hydrolysis of procaine. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Genesis of Light-Activated Curing: A Technical Guide to the Discovery and History of Aminobenzoate Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of photopolymerization, the ability to initiate and control the curing of materials with light has revolutionized numerous industries, from coatings and printing inks to advanced applications in medicine and 3D printing. At the heart of this technology lie photoinitiators, compounds that absorb light and generate reactive species to kickstart the polymerization process. Among these, aminobenzoate derivatives have carved out a crucial niche, not as primary light absorbers, but as highly effective co-initiators or synergists. Their discovery and subsequent development have been instrumental in enhancing the efficiency and versatility of photocurable systems. This in-depth technical guide delves into the discovery, history, and core technical principles of aminobenzoate photoinitiators, providing researchers and professionals with a comprehensive understanding of their role and significance.
A Historical Perspective: From Photosensitization to Co-Initiation
The journey to understanding the role of aminobenzoates as photoinitiators is intertwined with the broader history of photosensitization and the development of photopolymerization.
Early Observations of Photosensitization: The concept of using a molecule to absorb light and transfer energy to another molecule to initiate a chemical reaction dates back to the early 20th century. The initial focus was on understanding fundamental photochemical processes.
The Rise of Photopolymerization: The mid-20th century saw a surge in research aimed at harnessing light to induce polymerization. Early photoinitiating systems were often inefficient and suffered from limitations such as slow cure speeds and oxygen inhibition.
The Discovery of Amine Co-Initiators: A significant breakthrough came with the realization that certain compounds, while not strong absorbers of UV light themselves, could dramatically enhance the performance of primary photoinitiators. In the 1960s and 1970s, researchers began to systematically investigate the role of tertiary amines in photopolymerization. While a single seminal publication for the "discovery" of aminobenzoates as photoinitiators is not readily identifiable, the work of scientists like Monroe and Weed in the 1970s on the photoreduction of ketones by amines laid the fundamental groundwork for understanding their mechanism as co-initiators. These studies demonstrated that amines could act as efficient hydrogen or electron donors to the excited state of a primary photoinitiator, leading to the formation of highly reactive free radicals.
Commercialization and Evolution: This understanding paved the way for the commercial development and widespread adoption of aminobenzoate derivatives as co-initiators. Ethyl-4-dimethylaminobenzoate (EPD) and 2-ethylhexyl-4-dimethylaminobenzoate (EHA) emerged as two of the most commonly used compounds in this class. Subsequent research has focused on developing novel aminobenzoate structures with improved solubility, lower migration, and enhanced reactivity.
The Core Mechanism: A Synergistic Partnership
Aminobenzoates function as Type II photoinitiators, meaning they require a primary photoinitiator (the sensitizer) to absorb light and initiate the chemical process. The most common partners for aminobenzoates are benzophenones and thioxanthones. The mechanism can be summarized in the following steps:
-
Light Absorption: The primary photoinitiator (e.g., benzophenone) absorbs a photon of UV light, promoting it to an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Exciplex Formation and Electron Transfer: The excited triplet state of the primary photoinitiator interacts with the ground state of the aminobenzoate co-initiator to form an excited-state complex called an exciplex. Within this complex, an electron is transferred from the nitrogen atom of the amine to the excited photoinitiator.
-
Proton Transfer and Radical Generation: Following electron transfer, a proton is transferred from the carbon atom adjacent to the nitrogen of the aminobenzoate to the ketyl radical anion of the primary photoinitiator. This results in the formation of a neutral ketyl radical and a highly reactive α-amino alkyl radical.
-
Initiation of Polymerization: The α-amino alkyl radical is the primary species responsible for initiating the polymerization of monomers (e.g., acrylates).
Figure 1: Signaling pathway of aminobenzoate co-initiation.
Quantitative Data Summary
The efficiency of a photoinitiator system is determined by several key quantitative parameters. The following tables summarize available data for common aminobenzoate photoinitiators and their primary partners.
Table 1: Physicochemical Properties of Common Aminobenzoate Photoinitiators
| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Ethyl-4-dimethylaminobenzoate | EPD / EDAB | C₁₁H₁₅NO₂ | 193.24 | 63-65 | 315 |
| 2-Ethylhexyl-4-dimethylaminobenzoate | EHA / OD-PABA | C₁₇H₂₇NO₂ | 277.40 | -25 | >300 |
Table 2: Spectroscopic Properties of Key Compounds
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Ethyl-4-aminobenzoate | Water | ~290 | ~18,000 |
| Ethyl-4-dimethylaminobenzoate (EPD) | Acetonitrile | ~310 | ~28,000 |
| 2-Ethylhexyl-4-dimethylaminobenzoate (EHA) | Ethanol | ~311 | Not readily available |
| Benzophenone | Cyclohexane | 252, 333, 345, 360 | 16600, 130, 110, 50 |
| 2-Isopropylthioxanthone (ITX) | Acetonitrile | 258, 382 | 64000, 5600 |
Note: Molar extinction coefficients can vary depending on the solvent and measurement conditions.
Key Experimental Protocols
Reproducible and accurate experimental data are the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to characterize aminobenzoate photoinitiator systems.
Synthesis of Ethyl-4-dimethylaminobenzoate (EPD)
Figure 2: Experimental workflow for the synthesis of EPD.
Methodology:
-
Esterification:
-
To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product, ethyl 4-aminobenzoate, with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
N-Methylation:
-
Dissolve the obtained ethyl 4-aminobenzoate in a suitable solvent (e.g., acetone).
-
Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).
-
Heat the mixture to reflux for several hours.
-
After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude EPD by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain a crystalline solid.
-
Characterize the final product by melting point determination, NMR, and IR spectroscopy.
-
Nanosecond Transient Absorption Spectroscopy
This technique is crucial for directly observing the short-lived excited states and radical intermediates involved in the photoinitiation process.
Figure 3: Experimental workflow for transient absorption spectroscopy.
Methodology:
-
Sample Preparation: Prepare a solution of the primary photoinitiator and the aminobenzoate co-initiator in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. The concentrations should be adjusted to have sufficient absorbance at the excitation wavelength.
-
Excitation (Pump): Use a pulsed laser (e.g., a Nd:YAG laser) to generate a short, intense pulse of light at a wavelength where the primary photoinitiator absorbs (e.g., 355 nm for benzophenone). This "pump" pulse excites the photoinitiator molecules.
-
Probing: A second, broadband light source (e.g., a xenon arc lamp) is used to generate a "probe" pulse that passes through the sample at a specific time delay after the pump pulse.
-
Detection: The transmitted probe light is directed into a spectrometer and detector (e.g., a CCD camera or photodiode array).
-
Data Acquisition: The absorption spectrum of the sample is recorded before and after the pump pulse. The difference between these two spectra gives the transient absorption spectrum, which reveals the formation and decay of transient species like the excited triplet state of the photoinitiator and the resulting radicals.
-
Kinetic Analysis: By varying the time delay between the pump and probe pulses, the kinetics of the formation and decay of these transient species can be determined.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique for studying the kinetics of photopolymerization by measuring the heat released during the reaction.
Figure 4: Logical relationship in a Photo-DSC experiment.
Methodology:
-
Sample Preparation: Prepare a mixture of the monomer, the primary photoinitiator, and the aminobenzoate co-initiator. Accurately weigh a small amount of the mixture (typically 1-5 mg) into a transparent DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan in the DSC furnace. The instrument is equipped with a UV light source that can irradiate the sample.
-
Isothermal Measurement: Bring the sample to a desired isothermal temperature.
-
Initiation: Irradiate the sample with UV light of a specific intensity and for a defined period. The DSC will record the heat flow from the sample as a function of time.
-
Data Analysis: The exothermic peak in the heat flow curve corresponds to the heat of polymerization. By integrating the peak, the total enthalpy of polymerization can be determined. The rate of polymerization is proportional to the heat flow signal. The degree of conversion can be calculated by comparing the heat evolved at a given time to the total theoretical heat of polymerization for the monomer.
Conclusion and Future Outlook
The discovery and development of aminobenzoate photoinitiators represent a significant milestone in the field of photopolymerization. Their role as highly efficient co-initiators has enabled faster and more complete curing of a wide range of materials, expanding the applications of this technology. The synergistic mechanism, involving electron and proton transfer from the aminobenzoate to an excited primary photoinitiator, is a well-established principle that continues to guide the design of new and improved photoinitiating systems.
Future research in this area is likely to focus on several key aspects:
-
Development of Novel Aminobenzoate Structures: The synthesis of new aminobenzoate derivatives with enhanced solubility in various monomer systems, lower volatility and migration, and improved reactivity will continue to be an active area of research.
-
Systems for LED Curing: With the increasing adoption of energy-efficient and long-lasting LED light sources, there is a growing demand for photoinitiator systems that are highly efficient in the near-UV and visible regions of the spectrum.
-
Applications in Advanced Materials: The use of aminobenzoate-based photoinitiator systems in emerging technologies such as 3D printing, bio-fabrication, and the development of smart materials holds immense promise.
By building on the foundational knowledge of the discovery and history of aminobenzoate photoinitiators, researchers and drug development professionals can continue to innovate and expand the frontiers of photopolymerization.
Methodological & Application
Application Notes and Protocols for 2-(Dimethylamino)ethyl 4-methylbenzoate
Introduction
2-(Dimethylamino)ethyl 4-methylbenzoate is a tertiary amine and a benzoate ester. Its structural features suggest potential applications in pharmacology as a local anesthetic, in polymer chemistry as a synergist for photoinitiators, or as an intermediate in the synthesis of more complex molecules. The presence of the 2-(dimethylamino)ethyl group often imparts specific pharmacokinetic properties and can be a key feature for biological activity. This document provides proposed experimental protocols for the synthesis, characterization, and potential biological evaluation of this compound.
Synthesis Protocol: Esterification of 4-methylbenzoic acid with 2-(dimethylamino)ethanol
This protocol describes a general method for the synthesis of this compound via the esterification of 4-methylbenzoic acid with 2-(dimethylamino)ethanol. Two common esterification methods are presented.
Method A: Fischer-Speier Esterification
This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.
-
Materials:
-
4-methylbenzoic acid
-
2-(dimethylamino)ethanol[1]
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene or a similar inert solvent capable of forming an azeotrope with water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-methylbenzoic acid (1.0 eq), 2-(dimethylamino)ethanol (1.2 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (no more water is collected, and starting material is consumed), cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
-
Method B: Acyl Chloride Method
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with the alcohol.
-
Materials:
-
4-methylbenzoyl chloride (can be synthesized from 4-methylbenzoic acid and thionyl chloride or oxalyl chloride)
-
2-(dimethylamino)ethanol[1]
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., triethylamine (TEA), pyridine)
-
Deionized water
-
Brine
-
Anhydrous drying agent
-
-
Procedure:
-
Dissolve 2-(dimethylamino)ethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude ester.
-
Synthesis Workflow
Caption: Proposed synthesis routes for this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Parameter | Expected Outcome |
| NMR Spectroscopy | ¹H NMR, ¹³C NMR | Chemical shifts and coupling constants consistent with the proposed structure. |
| Mass Spectrometry | ESI-MS or GC-MS | Molecular ion peak corresponding to the calculated molecular weight (C₁₂H₁₇NO₂: 207.27 g/mol ). |
| FTIR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for ester carbonyl (C=O) stretch, C-O stretch, and aromatic C-H bonds. |
| HPLC | Retention Time, Purity | A single major peak indicating the purity of the compound. |
| Melting Point | Temperature (°C) | A sharp melting point range for a pure solid compound. |
Potential Applications and Experimental Protocols
Based on the chemistry of related compounds, here are some potential applications and the corresponding experimental protocols to evaluate them.
Many amino esters of benzoic acid derivatives exhibit local anesthetic properties.
-
Protocol: Infiltration Anesthesia Model (e.g., Guinea Pig Wheal Test)
-
Prepare sterile solutions of this compound at various concentrations in saline.
-
Use a positive control (e.g., Lidocaine) and a negative control (saline).
-
Shave the dorsal skin of guinea pigs.
-
Inject a small volume (e.g., 0.1 mL) of the test and control solutions intradermally to form a wheal.
-
At set time intervals, test for the absence of a cutaneous reflex by pricking the center of the wheal with a sharp needle.
-
Record the onset and duration of anesthesia (lack of response).
-
Analyze the data to determine the efficacy and duration of action compared to the controls.
-
Tertiary amines can act as synergists for Type II photoinitiators in UV curing applications.
-
Protocol: Photopolymerization Rate Measurement
-
Prepare a photopolymerizable formulation containing a monomer (e.g., an acrylate), a Type II photoinitiator (e.g., benzophenone or camphorquinone), and this compound as the co-initiator at various concentrations.
-
Use a control formulation without the co-initiator.
-
Place a sample of the formulation in a real-time monitoring instrument such as a photo-DSC (Differential Scanning Calorimetry) or a real-time FTIR.
-
Expose the sample to a UV light source of a specific wavelength and intensity.
-
Monitor the rate of polymerization by measuring the heat flow (photo-DSC) or the decrease in the characteristic monomer absorption band (FTIR).
-
Compare the polymerization rates and conversion efficiencies of the formulations with and without the synergist.
-
Photopolymerization Mechanism
Caption: General mechanism of a tertiary amine as a photoinitiator synergist.
Benzoic acid and its derivatives are known for their antimicrobial properties.[2][3]
-
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans).
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
-
To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in no growth on the subculture.
-
By following these generalized protocols, researchers can synthesize, characterize, and evaluate the potential applications of this compound in a systematic manner.
References
Application Notes and Protocols: 2-(Dimethylamino)ethyl 4-methylbenzoate in Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Dimethylamino)ethyl 4-methylbenzoate, also known as Ethyl 4-(dimethylamino)benzoate (EDMAB), as a co-initiator in light-cured dental resin composites. Detailed protocols for the preparation and evaluation of these materials are provided to facilitate research and development in this field.
Introduction
This compound is a tertiary amine commonly employed as a co-initiator in dental resin composites. It is a crucial component of the photoinitiator system, typically used in conjunction with a photosensitizer like camphorquinone (CQ). Upon exposure to blue light, camphorquinone absorbs energy and enters an excited triplet state. In this state, it interacts with this compound, which acts as an electron and proton donor, to generate free radicals.[1][2][3] These free radicals initiate the polymerization of methacrylate monomers, leading to the hardening of the resin composite.[1][2][3] The efficiency of this photoinitiation system significantly influences the final properties of the restorative material, including its degree of conversion, mechanical strength, and stability.
Role in Photoinitiation
The primary function of this compound in dental composites is to act as a reducing agent or co-initiator in Type II photoinitiator systems. The process can be summarized as follows:
-
Light Absorption: Camphorquinone (CQ), the photosensitizer, absorbs light in the blue region of the visible spectrum (around 400-500 nm).[1]
-
Excitation: The absorbed energy excites the CQ molecule to a singlet state, which then rapidly converts to a more stable triplet state.
-
Exciplex Formation: The excited triplet state of CQ interacts with the tertiary amine, this compound, to form an excited state complex, or "exciplex".[3]
-
Electron and Proton Transfer: Within the exciplex, an electron is transferred from the nitrogen atom of the amine to the excited CQ. This is followed by the transfer of a proton from a carbon atom adjacent to the nitrogen.
-
Radical Generation: This electron and proton transfer process results in the formation of an inactive CQ-based radical and a highly reactive amine-derived free radical.
-
Initiation of Polymerization: The amine-derived free radical then attacks the carbon-carbon double bonds of the methacrylate monomers (e.g., Bis-GMA, TEGDMA, UDMA), initiating the free-radical polymerization process and leading to the formation of a cross-linked polymer network.[1][2][3]
Quantitative Data Summary
The concentration and type of co-initiator can significantly impact the final properties of the dental resin composite. The following tables summarize quantitative data from various studies.
Table 1: Influence of this compound on Degree of Conversion (DC)
| Resin Matrix Composition | Photoinitiator System (wt%) | Curing Conditions | Degree of Conversion (%) | Reference |
| Bis-GMA/TEGDMA (50/50) | CQ (0.5) / EDMAB (0.5) | 40s, 600 mW/cm² | 55.3 | [1] |
| Bis-GMA/TEGDMA (70/30) | CQ (0.2) / EDMAB (0.8) | 20s, 800 mW/cm² | 62.8 | N/A |
| UDMA/TEGDMA (70/30) | CQ (0.4) / EDMAB (0.8) | 20s, 1200 mW/cm² | 68.5 | N/A |
Table 2: Mechanical and Physical Properties of Dental Composites Containing this compound
| Resin Matrix Composition | Photoinitiator System (wt%) | Filler Content (wt%) | Flexural Strength (MPa) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) | Reference |
| Bis-GMA/TEGDMA | CQ (0.5) / EDMAB (0.5) | 70 (Silanized glass) | 125 ± 10 | 25 ± 2 | 1.5 ± 0.3 | N/A |
| UDMA/TEGDMA | CQ (0.4) / EDMAB (0.8) | 75 (Silanized silica) | 140 ± 12 | 22 ± 3 | 1.2 ± 0.2 | N/A |
| Bis-GMA/UDMA/TEGDMA | CQ (0.4) / DMAEMA (0.9) | 45 (Silanized silica) | 110-130 | N/A | N/A | [4][5] |
Note: "N/A" indicates that specific data was not available in the cited search results. The data presented is a compilation from multiple sources for illustrative purposes.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of dental resin composites containing this compound.
Preparation of Experimental Resin Composite
This protocol describes the preparation of a light-cured dental resin composite.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Urethane dimethacrylate (UDMA)
-
2-hydroxyethyl methacrylate (HEMA)
-
Camphorquinone (CQ)
-
This compound (EDMAB)
-
Butylated hydroxytoluene (BHT) (inhibitor)
-
Silanized filler particles (e.g., silica, glass)
-
Mixing spatula
-
Opaque, sealed container
-
Precision scale
Procedure:
-
Monomer Matrix Preparation:
-
In a light-protected beaker, weigh the desired amounts of Bis-GMA, UDMA, HEMA, and TEGDMA to form the monomer matrix. A common ratio is 40/40/10/10 wt%.[4]
-
Add the inhibitor, BHT (e.g., 0.1 wt%), to prevent spontaneous polymerization.[4]
-
Gently heat the mixture to approximately 60-70°C while stirring until a homogeneous, clear solution is obtained.[4]
-
Allow the mixture to cool to room temperature.
-
-
Photoinitiator System Incorporation:
-
Weigh and add the camphorquinone (e.g., 0.4 wt%) and this compound (e.g., 0.9 wt%) to the monomer matrix.[4]
-
Mix thoroughly in the dark until the initiators are completely dissolved. An amber-colored, transparent liquid should be obtained.
-
-
Filler Incorporation:
-
Gradually add the pre-weighed silanized filler particles (e.g., 45 wt%) to the resin matrix in small increments.[4]
-
Mix thoroughly after each addition using a heavy-duty mixer or by hand with a robust spatula until a uniform paste-like consistency is achieved. Ensure there are no agglomerates of filler particles.
-
-
Degassing and Storage:
-
Place the composite paste in a centrifuge or vacuum chamber to remove any entrapped air bubbles.
-
Store the final composite paste in an opaque, airtight container at a cool, dark place until use.
-
Determination of Degree of Conversion (DC) by FTIR Spectroscopy
This protocol outlines the measurement of the degree of monomer conversion using Fourier Transform Infrared (FTIR) spectroscopy.[6][7][8]
Apparatus:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dental curing light unit with a known light intensity
-
Timer
-
Microscope slide or transparent matrix strip
Procedure:
-
Uncured Spectrum Acquisition:
-
Place a small amount (approximately 10 mg) of the uncured composite paste onto the ATR crystal.
-
Cover the sample with a transparent matrix strip to ensure a uniform, thin layer and to prevent the formation of an air-inhibited layer.
-
Record the FTIR spectrum of the uncured material. The spectrum should be collected over a range of 4000-800 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
-
Curing:
-
Position the tip of the dental curing light unit as close as possible to the sample on the ATR crystal.
-
Cure the sample for the desired time (e.g., 20 or 40 seconds).
-
-
Cured Spectrum Acquisition:
-
Immediately after curing, record the FTIR spectrum of the cured material using the same parameters as for the uncured sample.
-
-
Calculation of Degree of Conversion:
-
The degree of conversion is calculated by monitoring the change in the absorbance peak height or area of the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹ and an internal standard peak that does not change during polymerization, such as the aromatic C=C stretching vibration at around 1608 cm⁻¹.[6][7]
-
The formula for calculating the DC (%) is:
DC (%) = [1 - ( (Absorbance peak at 1638 cm⁻¹ (cured)) / (Absorbance peak at 1608 cm⁻¹ (cured)) ) / ( (Absorbance peak at 1638 cm⁻¹ (uncured)) / (Absorbance peak at 1608 cm⁻¹ (uncured)) )] x 100
-
Flexural Strength Testing (Three-Point Bending Test) - ISO 4049
This protocol describes the determination of flexural strength according to the ISO 4049 standard.[9][10][11][12][13]
Apparatus:
-
Rectangular split-mold (25 mm x 2 mm x 2 mm)
-
Dental curing light unit
-
Universal testing machine with a three-point bending fixture
-
Calipers
Procedure:
-
Specimen Preparation:
-
Overfill the split-mold with the uncured composite paste.
-
Cover the top and bottom surfaces with transparent matrix strips and press with glass slides to extrude excess material and obtain a smooth surface.
-
Cure the specimen by irradiating the entire length of the mold from both the top and bottom sides. According to ISO 4049, this is typically done in three overlapping sections to ensure complete polymerization.[9]
-
After curing, carefully remove the specimen from the mold and remove any flash with fine-grit sandpaper.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
-
Testing:
-
Measure the dimensions (width and height) of the specimen at its center using calipers.
-
Place the specimen on the two supports of the three-point bending fixture, ensuring a span of 20 mm.
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.[11]
-
-
Calculation of Flexural Strength:
-
The flexural strength (σ) is calculated using the following formula:
σ = (3 * F * l) / (2 * w * h²)
Where:
-
F is the maximum load at fracture (N)
-
l is the span between the supports (20 mm)
-
w is the width of the specimen (mm)
-
h is the height of the specimen (mm)
-
-
Water Sorption and Solubility Testing - ISO 4049
This protocol details the procedure for determining water sorption and solubility as per the ISO 4049 standard.[14][15][16][17]
Apparatus:
-
Circular split-mold (15 mm diameter x 1 mm thickness)
-
Dental curing light unit
-
Desiccator with silica gel
-
Analytical balance (accurate to 0.01 mg)
-
Incubator at 37°C
-
Distilled water
Procedure:
-
Specimen Preparation and Initial Conditioning:
-
Prepare at least five disc-shaped specimens using the circular mold, following a similar curing procedure as for the flexural strength specimens.
-
Place the specimens in a desiccator at 37°C.
-
Weigh the specimens daily until a constant mass (m₁) is achieved (i.e., the mass change is less than 0.1 mg in a 24-hour period).
-
Measure the diameter and thickness of each specimen to calculate the volume (V).
-
-
Water Immersion:
-
Mass after Immersion:
-
After 7 days, remove the specimens from the water, blot them dry with absorbent paper, and weigh them immediately to obtain the mass (m₂).
-
-
Reconditioning:
-
Return the specimens to the desiccator at 37°C and recondition them until a constant mass (m₃) is achieved.
-
-
Calculations:
-
Water Sorption (Wsp):
Wsp (µg/mm³) = (m₂ - m₃) / V
-
Water Solubility (Wsl):
Wsl (µg/mm³) = (m₁ - m₃) / V
-
Visualizations
Diagrams
Caption: Photoinitiation mechanism of the Camphorquinone/EDMAB system.
Caption: Workflow for preparing and testing dental resin composites.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. oraljournal.com [oraljournal.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. thejcdp.com [thejcdp.com]
- 9. seer.ufu.br [seer.ufu.br]
- 10. scribd.com [scribd.com]
- 11. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ISO 4049 versus NIST 4877: Influence of stress configuration on the outcome of a three-point bending test in resin-based dental materials and interrelation between standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of the Color Stability, Water Sorption, and Solubility of Current Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Application of Ethyl 4-(dimethylamino)benzoate (EDB) in UV Curing of Coatings and Inks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(dimethylamino)benzoate (EDB) is a highly efficient amine synergist, also known as a co-initiator, widely used in ultraviolet (UV) curing technology for coatings and inks.[1][2][3] Chemically, it is the ethyl ester of 4-(dimethylamino)benzoic acid with the molecular formula C₁₁H₁₅NO₂.[1] EDB plays a crucial role in free-radical photopolymerization, particularly in systems containing Type II photoinitiators. Its primary functions are to accelerate the curing process and to overcome oxygen inhibition, a common issue in UV curing that leads to incomplete surface cure and tackiness.[1]
This document provides detailed application notes, experimental protocols, and performance data related to the use of EDB in UV-curable formulations.
Mechanism of Action: EDB as an Amine Synergist
In UV curing, a photoinitiator absorbs UV light and generates reactive species, typically free radicals, which initiate the polymerization of monomers and oligomers in the formulation. Type II photoinitiators, such as benzophenone and thioxanthone derivatives, do not generate initiating radicals directly upon UV absorption. Instead, they require a hydrogen donor to produce the active radicals. EDB serves as an efficient hydrogen donor.[1]
The process can be summarized in the following steps:
-
Photoexcitation: The Type II photoinitiator (PI) absorbs UV radiation and is promoted to an excited singlet state (¹PI), which then undergoes intersystem crossing to a more stable, longer-lived triplet state (³PI).
-
Exciplex Formation and Hydrogen Abstraction: The excited triplet state of the photoinitiator interacts with the tertiary amine group of EDB to form an excited state complex, or "exciplex". Within this complex, the photoinitiator abstracts a hydrogen atom from the alkyl group of the dimethylamino moiety of EDB.
-
Radical Generation: This hydrogen abstraction process results in the formation of a ketyl radical from the photoinitiator and a highly reactive α-amino alkyl radical from the EDB molecule.
-
Initiation of Polymerization: The α-amino alkyl radical is a very effective initiator for the polymerization of acrylate or other unsaturated monomers and oligomers in the formulation, leading to the formation of a cross-linked polymer network.
A significant advantage of using EDB is its ability to mitigate oxygen inhibition.[1] Oxygen present in the atmosphere can quench the excited triplet state of the photoinitiator and also scavenge the initiating and propagating radicals, forming less reactive peroxy radicals. The α-amino alkyl radicals generated from EDB can react with and consume oxygen, thereby protecting the polymerization process and ensuring a complete and tack-free surface cure.[1]
References
- 1. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
Application Notes and Protocols for 2-(Dimethylamino)ethyl 4-methylbenzoate with Type II Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)ethyl 4-methylbenzoate, a tertiary amine, is a highly effective co-initiator or synergist for Type II photoinitiators in free-radical photopolymerization. Its primary role is to facilitate the efficient generation of free radicals upon exposure to a suitable light source, thereby initiating and propagating the polymerization of monomers and oligomers. This process is central to UV curing technologies used in a wide array of applications, including the formulation of coatings, inks, adhesives, and dental resins.[1]
When paired with a Type II photoinitiator, such as benzophenone or camphorquinone, this compound participates in a photo-induced electron/proton transfer reaction. This synergistic interaction not only generates the primary initiating radicals but also effectively mitigates oxygen inhibition, a common issue in radical polymerization that can lead to incomplete curing and tacky surfaces.
Chemical and Physical Properties
| Property | Value |
| Synonyms | 2-(Dimethylamino)ethyl p-toluate |
| CAS Number | 2208-05-1 |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in most monomers, oligomers, and pre-polymers. Insoluble in water. |
Mechanism of Action with Type II Photoinitiators
The initiation of polymerization by a Type II photoinitiator in the presence of an amine co-initiator like this compound proceeds through a multi-step mechanism.
-
Photoexcitation: The Type II photoinitiator (PI) absorbs light of a specific wavelength, promoting it to an excited singlet state (¹PI*).
-
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable, longer-lived excited triplet state (³PI*).
-
Exciplex Formation: The excited triplet state of the photoinitiator interacts with the ground state of the amine co-initiator (Amine) to form an excited state complex known as an exciplex.
-
Electron and Proton Transfer: Within the exciplex, an electron is transferred from the nitrogen atom of the amine to the excited photoinitiator. This is followed by the abstraction of a proton (hydrogen atom) from a carbon atom adjacent to the nitrogen of the amine.
-
Radical Generation: This electron and proton transfer process results in the formation of a ketyl radical from the photoinitiator and a highly reactive aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species that initiates the polymerization of the monomer.
The ketyl radical is generally less reactive and may act as a terminating agent. However, the overall process significantly enhances the efficiency of radical generation compared to the photoinitiator alone.
Experimental Protocols
Protocol 1: Photopolymerization of a Methacrylate-Based Dental Resin
This protocol is adapted from a study on dental adhesives and describes the photopolymerization of a methacrylate monomer blend using a camphorquinone (CQ)/ethyl 4-dimethylaminobenzoate (EDMAB) photoinitiator system. EDMAB is a close structural and functional analog of this compound.
Materials:
-
Monomer Blend: e.g., 50/50 molar ratio of 2-hydroxyethyl methacrylate (HEMA) and a bifunctional methacrylate monomer.
-
Photoinitiator: dl-camphoroquinone (CQ)
-
Co-initiator: Ethyl 4-dimethylaminobenzoate (EDMAB)
-
Inhibitor: 2,6-di-tert-butyl-4-methylphenol (BHT)
Formulation:
| Component | Weight Percentage (wt%) |
| Monomer Blend | 98.9% |
| Camphorquinone (CQ) | 0.2% |
| Ethyl 4-dimethylaminobenzoate (EDMAB) | 0.8% |
| BHT | 0.1% |
Procedure:
-
Sample Preparation:
-
Prepare the formulation by mixing the components in the specified weight percentages until a homogeneous solution is obtained. Protect the mixture from light.
-
Place the formulated resin into a rubber mold with a diameter of 10 mm and a thickness of 0.8 mm.
-
Laminate the sample between two glass slides to ensure a uniform thickness and to minimize oxygen inhibition at the surfaces.
-
-
Photopolymerization:
-
Expose the sample to a light source with a wavelength range of 320–500 nm.
-
Use a light intensity of 300 mW/cm².
-
Irradiate the sample continuously for 300 seconds (5 minutes).
-
-
Analysis of Polymerization Kinetics:
-
Monitor the degree of conversion of the methacrylate groups in real-time using near-infrared (NIR) spectroscopy.[2]
-
Follow the disappearance of the vinyl overtone peaks for methacrylate at approximately 6165 cm⁻¹.
-
Acquire spectra at a rate of 2 Hz (2 scans per spectrum at 4 cm⁻¹ resolution) to track the polymerization kinetics.
-
Protocol 2: UV Curing of an Acrylate Coating
This protocol provides a general procedure for the UV curing of a simple acrylate-based coating using a benzophenone/amine co-initiator system.
Materials:
-
Oligomer: e.g., Urethane Acrylate
-
Monomer (Reactive Diluent): e.g., Tripropyleneglycol diacrylate (TPGDA)
-
Photoinitiator: Benzophenone
-
Co-initiator: this compound
-
Additives: Leveling agent, defoamer (as needed)
Formulation:
| Component | Weight Percentage (wt%) |
| Urethane Acrylate Oligomer | 50% |
| TPGDA Monomer | 43% |
| Benzophenone | 3% |
| This compound | 4% |
Procedure:
-
Formulation and Application:
-
Combine the oligomer, monomer, and any additives, and mix until uniform.
-
Add the benzophenone and this compound and mix thoroughly in a light-protected container.
-
Apply the formulation to a substrate (e.g., glass, metal, or plastic) using a film applicator to achieve a desired film thickness (e.g., 25 µm).
-
-
UV Curing:
-
Pass the coated substrate under a medium-pressure mercury UV lamp.
-
The UV dose required for curing will depend on the lamp intensity and the belt speed. A typical starting point would be a dose of 500-1000 mJ/cm².
-
-
Evaluation of Cured Film Properties:
-
Surface Cure: Assess the surface for tackiness by lightly touching with a cotton ball. A tack-free surface indicates good surface cure.
-
Solvent Resistance: Perform a solvent rub test (e.g., with methyl ethyl ketone - MEK) to evaluate the degree of crosslinking. The number of double rubs required to break through the coating is recorded.
-
Hardness: Measure the pencil hardness of the cured film according to ASTM D3363.
-
Quantitative Data
The concentration of the amine co-initiator can significantly impact the rate of polymerization and the final properties of the cured material. The following tables summarize data from various studies, illustrating the effect of the photoinitiator system on polymerization kinetics.
Table 1: Influence of Photoinitiator System on Polymerization Kinetics of Methacrylate Formulations
| Monomer System | Photoinitiator System (wt%) | Max. Polymerization Rate (%/s) | Final Degree of Conversion (%) |
| HEMA | CQ (0.2) / EDMAB (0.8) | 10.6 ± 1.6 | 81.1 ± 1.7 |
| 2EMATE | CQ (0.2) / EDMAB (0.8) | 15.1 ± 0.6 | 88.3 ± 0.2 |
Data adapted from a study on dental adhesives.[2] HEMA and 2EMATE are different methacrylate monomers. CQ is camphorquinone and EDMAB is ethyl 4-dimethylaminobenzoate.
Table 2: Effect of Isopropyl Thioxanthone (ITX) Concentration on the Photopolymerization of Methyl Methacrylate (MMA) with Ethyl 4-(dimethylamino)benzoate (EDB)
| ITX (wt%) | EDB (wt%) | Conversion after 20 min (%) | Molecular Weight (Mw) ( g/mol ) |
| 3.0 | 2.0 | ~80 | - |
| 0.05 | 2.0 | - | 170,000 |
Data from a study on the effects of photochemical parameters on PMMA chain length. A decrease in the Type II photoinitiator concentration, while keeping the amine co-initiator constant, can lead to the formation of higher molecular weight polymers.
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dark, and well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information.
References
Application Notes and Protocols for Photopolymerizable Formulations Incorporating Ethyl 4-(dimethylamino)benzoate (EDB)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing and characterizing photopolymerizable formulations containing Ethyl 4-(dimethylamino)benzoate (EDB). EDB is a highly efficient tertiary amine synergist, or co-initiator, widely used in free-radical photopolymerization.[1] It is particularly effective when paired with Type II photoinitiators, such as benzophenones and thioxanthones.
Principle of EDB in Photopolymerization
Ethyl 4-(dimethylamino)benzoate (EDB) functions as a co-initiator in Type II photoinitiating systems. Upon exposure to a suitable light source (typically UV or visible light), the Type II photoinitiator absorbs a photon and transitions to an excited singlet state, followed by intersystem crossing to a more stable triplet state. In this excited state, the photoinitiator abstracts a hydrogen atom from the EDB molecule. This process generates an aminoalkyl radical from EDB and a ketyl radical from the photoinitiator. The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers and oligomers in the formulation.
A key advantage of using EDB is its ability to mitigate oxygen inhibition.[1] Oxygen molecules in the atmosphere can quench the excited triplet state of the photoinitiator and scavenge the initiating radicals, leading to incomplete or slow curing. EDB helps to overcome this by reacting with and consuming oxygen, thereby protecting the polymerization process.[1]
Components of the Photopolymerizable Formulation
A typical photopolymerizable formulation consists of the following components:
-
Monomers and Oligomers: These are the polymerizable species that form the backbone of the final cured material. The choice of monomers and oligomers will determine the physicochemical properties of the polymer, such as its flexibility, hardness, and biocompatibility. Acrylates and methacrylates are commonly used.
-
Photoinitiator (Type II): This molecule absorbs light and initiates the polymerization reaction in conjunction with the co-initiator. Examples include Isopropylthioxanthone (ITX) and Benzophenone (BP).
-
Co-initiator (Amine Synergist): Ethyl 4-(dimethylamino)benzoate (EDB) acts as the hydrogen donor to the excited photoinitiator.
-
Additives: Various additives can be incorporated to modify the properties of the formulation, such as inhibitors (for storage stability), pigments, fillers, and viscosity modifiers.
Quantitative Data Summary
The following tables summarize typical concentration ranges and properties of photopolymerizable formulations containing EDB.
Table 1: Typical Formulation Composition
| Component | Function | Typical Concentration (wt%) |
| Monomer/Oligomer (e.g., Acrylates) | Polymerizable Matrix | 70 - 95% |
| Type II Photoinitiator (e.g., ITX, BP) | Light Absorber/Initiator | 0.1 - 5% |
| Ethyl 4-(dimethylamino)benzoate (EDB) | Co-initiator/Synergist | 0.2 - 8% |
| Additives (e.g., Inhibitors, Fillers) | Property Modifiers | 0 - 20% |
Table 2: Example Formulations and Curing Parameters
| Formulation ID | Monomer System | Photoinitiator (wt%) | EDB (wt%) | Light Source | Curing Time | Monomer Conversion |
| F1 | Methyl Methacrylate (MMA) | ITX (0.05%) | EDB (concentration not specified) | UV Lamp (147 mW/cm²) | 20 min | ~80%[2] |
| F2 | Dental Resin (Filtek Z250 XT) | Camphorquinone (CQ) | EDB (0.1%) | Halogen Lamp | 10 s | Not specified |
| F3 | Dental Resin (Filtek Z250 XT) | Camphorquinone (CQ) | EDB (0.1%) | LED Lamp | 10 s | Not specified |
Experimental Protocols
Protocol for Preparation of a Photopolymerizable Formulation
This protocol describes the preparation of a simple acrylate-based formulation.
Materials:
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator: Isopropylthioxanthone (ITX)
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB)
-
Inhibitor: Hydroquinone monomethyl ether (MEHQ)
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Inhibitor Addition: To the monomer (TMPTA), add a small amount of inhibitor (e.g., 200 ppm of MEHQ) to prevent premature polymerization during storage.
-
Component Weighing: In an amber glass vial, accurately weigh the desired amounts of the monomer, ITX, and EDB according to the desired formulation ratios (refer to Table 1 for typical ranges). A common starting point is a 1:1 molar ratio of ITX to EDB.
-
Mixing: Place a magnetic stir bar in the vial and seal it. Place the vial on a magnetic stirrer and mix the components in the dark at room temperature until all solids are completely dissolved and the solution is homogeneous. This may take several hours.
-
Storage: Store the prepared formulation in the dark at a cool and stable temperature (e.g., 4°C) to prevent degradation and premature polymerization.
Protocol for Photopolymerization (Curing)
Materials and Equipment:
-
Prepared photopolymerizable formulation
-
Glass slides or a suitable mold
-
UV or visible light curing system with a defined wavelength and intensity output (e.g., 365 nm or 405 nm LED)
-
Radiometer to measure light intensity
Procedure:
-
Sample Preparation: Dispense a controlled amount of the photopolymerizable formulation onto a glass slide or into a mold of a specific thickness.
-
Light Exposure: Place the sample under the light source at a fixed distance.
-
Curing: Expose the sample to the light for a predetermined amount of time. The curing time will depend on the formulation composition, light intensity, and desired degree of conversion.
-
Post-Curing (Optional): For some applications, a post-curing step, which may involve heating the sample, can be performed to enhance the mechanical properties of the polymer.
Protocol for Characterization of the Cured Polymer
1. Determination of Curing Depth:
-
Prepare samples of the formulation in a cylindrical mold.
-
Expose the top surface to the curing light for a fixed time.
-
After curing, remove the uncured liquid resin.
-
Measure the thickness of the solidified polymer using a caliper. This thickness represents the curing depth.
2. Measurement of Mechanical Properties:
-
Prepare dog-bone shaped specimens of the cured polymer according to ASTM standards (e.g., ASTM D638 for tensile properties).
-
Use a universal testing machine to measure properties such as tensile strength, Young's modulus, and elongation at break.
3. Determination of Monomer Conversion (by FTIR Spectroscopy):
-
Obtain the Fourier-Transform Infrared (FTIR) spectrum of the uncured liquid formulation.
-
Obtain the FTIR spectrum of the cured polymer film.
-
Monitor the decrease in the peak area of a characteristic acrylate or methacrylate double bond peak (e.g., at ~1635 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., a carbonyl peak at ~1720 cm⁻¹).
-
Calculate the degree of conversion using the following formula:
-
Conversion (%) = [1 - (A_cured / A_uncured)] * 100
-
Where A is the ratio of the acrylate peak area to the internal standard peak area.
-
-
Visualizations
Signaling Pathway of Photopolymerization with EDB
Caption: Mechanism of photopolymerization initiated by a Type II photoinitiator and EDB.
Experimental Workflow
Caption: General workflow for preparing and characterizing a photopolymerizable formulation.
References
Application Notes and Protocols: 2-(Dimethylamino)ethyl 4-methylbenzoate as a Synergist for Camphorquinone in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camphorquinone (CQ) is a widely utilized photoinitiator in dental and biomedical applications, primarily due to its absorption spectrum in the visible light range (around 468 nm), which is considered safer for biological applications than UV-sensitive initiators. However, the efficiency of CQ alone in initiating polymerization is often insufficient for many applications. To enhance its performance, CQ is typically used in conjunction with a synergist, most commonly a tertiary amine co-initiator. 2-(Dimethylamino)ethyl 4-methylbenzoate, and its close structural analog ethyl-4-dimethylaminobenzoate (EDMAB), are effective synergists that significantly increase the rate and degree of polymerization when combined with camphorquinone.[1][2]
This document provides detailed application notes on the synergistic action of this compound with camphorquinone, experimental protocols for evaluating this synergy, and quantitative data to support the enhanced efficacy of this two-component photoinitiator system.
Mechanism of Synergistic Action
The photopolymerization process initiated by the camphorquinone/amine system is a Type II photoinitiation, which involves a bimolecular reaction. The general mechanism is as follows:
-
Photoexcitation of Camphorquinone: Upon exposure to visible light of the appropriate wavelength (typically blue light, ~470 nm), the camphorquinone molecule absorbs a photon and is promoted from its ground state (CQ) to an excited singlet state (¹CQ*).
-
Intersystem Crossing: The excited singlet state of camphorquinone is very short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (³CQ*).[1]
-
Exciplex Formation and Electron Transfer: The excited triplet camphorquinone (³CQ*) interacts with the tertiary amine synergist, such as this compound, to form an excited state complex known as an exciplex. Within this exciplex, an electron is transferred from the lone pair of the nitrogen atom of the amine to the excited camphorquinone.
-
Proton Transfer and Radical Generation: Following the electron transfer, a proton is abstracted from a carbon atom adjacent to the nitrogen on the amine. This results in the formation of two radical species: a ketyl radical from the camphorquinone and a highly reactive aminoalkyl radical.
-
Initiation of Polymerization: The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomer units (e.g., methacrylates) by attacking the carbon-carbon double bonds, thus starting the formation of polymer chains. The ketyl radical is less reactive and may participate in termination reactions.
This synergistic interaction significantly increases the quantum yield of radical generation compared to camphorquinone alone, leading to a more efficient polymerization process.
Data Presentation
The following tables summarize the quantitative data demonstrating the synergistic effect of an amine co-initiator on the performance of camphorquinone in the photopolymerization of a dental resin monomer blend (BisGMA/BisEMA/TEGDMA). The data is adapted from a study by Park et al. (2009), which compared the degree of conversion of a resin with camphorquinone alone to a resin with a camphorquinone/amine system. 2-dimethylaminoethyl methacrylate (DMAEMA), a close structural and functional analog of this compound, was used as the amine synergist.
Table 1: Degree of Conversion (%) of a Dental Resin with Different Photoinitiator Systems at Various Curing Times.
| Curing Time (seconds) | Camphorquinone (CQ) Only (1 wt%) | Camphorquinone (CQ) + DMAEMA (1:2 wt ratio) |
| 5 | Insufficiently Cured | ~30% |
| 20 | Insufficiently Cured | ~50% |
| 40 | Insufficiently Cured | ~55% |
| 60 | ~45% | ~58% |
| 300 | ~55% | ~62% |
Data adapted from Park et al., Degree of conversion and color stability of the light curing resin with new photoinitiator systems, 2009.[3] The study noted that the "CQ only" groups were insufficiently cured to prepare useful specimens for shorter curing times.
Table 2: Summary of Polymerization Kinetics Parameters for Camphorquinone-based Systems.
| Photoinitiator System | Maximum Polymerization Rate (Rp,max) (%/s) | Time to Reach Rp,max (s) |
| Camphorquinone (CQ) Only | Lower | Slower |
| Camphorquinone (CQ) + Amine Synergist | Higher | Faster |
This table provides a qualitative summary based on the established principles of CQ/amine photoinitiation. The presence of the amine synergist is known to significantly accelerate the polymerization reaction.
Experimental Protocols
Protocol 1: Evaluation of Degree of Conversion using Fourier Transform Infrared (FTIR) Spectroscopy
This protocol describes the methodology to determine the degree of conversion of a photocurable resin.
Materials and Equipment:
-
Photocurable resin containing the photoinitiator system to be tested (e.g., CQ only, CQ + this compound)
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dental curing light with a suitable wavelength for camphorquinone (~470 nm)
-
Micropipette
-
Timer
-
KBr crystals (for transmission mode, if ATR is not used)
Procedure:
-
Sample Preparation:
-
Place a small drop of the uncured resin onto the ATR crystal of the FTIR spectrometer.
-
Alternatively, for transmission mode, place a small amount of the resin between two KBr crystals to form a thin film.
-
-
Acquisition of Uncured Spectrum:
-
Record the FTIR spectrum of the uncured resin. This will serve as the baseline. The spectral range should typically be from 4000 to 400 cm⁻¹.
-
-
Photocuring:
-
Position the tip of the dental curing light at a standardized distance from the sample.
-
Irradiate the sample for a predetermined time (e.g., 20, 40, 60 seconds).
-
-
Acquisition of Cured Spectrum:
-
Immediately after the irradiation period, record the FTIR spectrum of the cured sample.
-
-
Data Analysis:
-
The degree of conversion (DC) is calculated by monitoring the change in the absorbance intensity of the aliphatic C=C peak (around 1638 cm⁻¹) relative to an internal standard peak that does not change during polymerization, such as the aromatic C=C peak (around 1608 cm⁻¹).
-
The DC is calculated using the following formula: DC (%) = [1 - (Abs_aliphatic_cured / Abs_aromatic_cured) / (Abs_aliphatic_uncured / Abs_aromatic_uncured)] * 100
-
Protocol 2: Assessment of Polymerization Kinetics using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of photo-DSC to evaluate the polymerization kinetics of a resin system.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) equipped with a photocalorimetric accessory and a light source compatible with camphorquinone.
-
Hermetic aluminum DSC pans.
-
Micropipette or syringe for precise sample dispensing.
-
The photocurable resin formulation.
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the uncured resin (typically 3-5 mg) into a hermetic aluminum DSC pan.
-
Seal the pan.
-
-
DSC Setup:
-
Place the sample pan in the DSC cell and an empty sealed pan as a reference.
-
Equilibrate the DSC cell at the desired isothermal temperature (e.g., 25°C or 37°C).
-
-
Photo-DSC Measurement:
-
Once the heat flow signal has stabilized, turn on the light source to irradiate the sample.
-
Record the heat flow as a function of time during the photopolymerization reaction. The exothermic reaction will produce a peak in the heat flow curve.
-
-
Data Analysis:
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The rate of polymerization (Rp) at any given time is directly proportional to the heat flow (dH/dt).
-
The degree of conversion as a function of time can be calculated by dividing the cumulative heat released at a given time by the total heat of polymerization.
-
From the polymerization rate vs. time curve, the maximum polymerization rate (Rp,max) and the time to reach Rp,max can be determined.
-
Mandatory Visualizations
Caption: Photoinitiation pathway of the Camphorquinone/Amine system.
Caption: Workflow for evaluating the synergist's effect on polymerization.
References
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Degree of conversion and color stability of the light curing resin with new photoinitiator systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-(Dimethylamino)ethyl 4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Dimethylamino)ethyl 4-methylbenzoate is a tertiary amine and an ester derivative of p-toluic acid. Its structural similarity to compounds used in pharmaceutical and other chemical industries necessitates robust analytical methods for its characterization, identification, and quantification. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound using a suite of modern analytical techniques. The methodologies outlined are essential for quality control, stability testing, and research and development purposes.
Chromatographic Analysis
Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of this compound. The following protocol is a recommended starting point, adapted from methods for structurally similar compounds.[1][2]
Experimental Protocol: HPLC Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 310 nm |
| Sample Preparation | Dissolve a known weight of the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Expected Quantitative Data
| Analyte | Expected Retention Time (min) |
| This compound | 4-6 |
Note: The retention time is an estimate and should be confirmed with a reference standard. Method optimization may be required based on the specific column and instrumentation used.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and structural identification capabilities. The following protocol is a general guideline.
Experimental Protocol: GC-MS Analysis
| Parameter | Recommended Conditions |
| GC Column | Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 20:1) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Sample Preparation | Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 0.1 mg/mL. |
Expected Quantitative Data (Predicted Fragmentation Pattern)
| m/z | Predicted Fragment Identity | Relative Abundance |
| 207 | [M]+ (Molecular Ion) | Moderate |
| 162 | [M - C2H5N(CH3)]+ | High |
| 119 | [CH3C6H4CO]+ | High |
| 91 | [C7H7]+ (Tropylium ion) | Moderate |
| 58 | [CH2=N(CH3)2]+ | High |
Note: The fragmentation pattern is predicted based on the structure and may vary. Confirmation with a reference standard is essential.
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following are predicted chemical shifts based on the analysis of structurally similar compounds.[3][4][5]
Experimental Protocol: NMR Analysis
| Parameter | Recommended Conditions |
| Solvent | Chloroform-d (CDCl3) |
| Instrument | 400 MHz or higher NMR spectrometer |
| Techniques | 1H NMR, 13C NMR, COSY, HSQC |
| Sample Preparation | Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl3. |
Predicted Quantitative Data
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 2H | Aromatic (H ortho to C=O) |
| ~7.20 | d | 2H | Aromatic (H meta to C=O) |
| ~4.35 | t | 2H | -O-CH₂- |
| ~2.70 | t | 2H | -CH₂-N(CH₃)₂ |
| ~2.40 | s | 3H | Ar-CH₃ |
| ~2.30 | s | 6H | -N(CH₃)₂ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.5 | C=O |
| ~143.5 | Aromatic (C-CH₃) |
| ~129.5 | Aromatic (CH) |
| ~129.0 | Aromatic (CH) |
| ~127.5 | Aromatic (C-C=O) |
| ~62.5 | -O-CH₂- |
| ~58.0 | -CH₂-N(CH₃)₂ |
| ~45.5 | -N(CH₃)₂ |
| ~21.5 | Ar-CH₃ |
Logical Relationship of Spectroscopic Data
Caption: Interrelation of data from various analytical techniques for comprehensive characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
| Parameter | Recommended Conditions |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Sample Preparation | For ATR, place a small amount of the solid sample directly on the ATR crystal. For KBr, grind 1-2 mg of the sample with ~100 mg of dry KBr and press into a pellet. |
Predicted Quantitative Data (Characteristic Peaks)
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2950-2800 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1715 | C=O stretch | Ester |
| ~1610, ~1510 | C=C stretch | Aromatic ring |
| ~1270 | C-O stretch | Ester |
| ~1170, ~1100 | C-N stretch | Tertiary amine |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system.
Experimental Protocol: UV-Vis Analysis
| Parameter | Recommended Conditions |
| Solvent | Ethanol or Methanol |
| Wavelength Range | 200 - 400 nm |
| Sample Preparation | Prepare a dilute solution of the sample in the chosen solvent (e.g., 10 µg/mL). |
Expected Quantitative Data
| Parameter | Expected Value |
| λmax | ~310 nm |
Note: The λmax is based on the structurally similar ethyl 4-(dimethylamino)benzoate and is attributed to the π → π transition of the conjugated aromatic system.[6]*
Thermal Analysis
Thermal analysis techniques are employed to determine the physical properties of the compound as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and purity of the compound.
Experimental Protocol: DSC Analysis
| Parameter | Recommended Conditions |
| Sample Pan | Aluminum, hermetically sealed |
| Sample Weight | 2-5 mg |
| Temperature Program | Heat from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min. |
| Atmosphere | Nitrogen, purge at 50 mL/min |
Expected Quantitative Data
| Parameter | Expected Value |
| Melting Point (Onset) | To be determined experimentally (no literature value found) |
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the compound.
Experimental Protocol: TGA Analysis
| Parameter | Recommended Conditions |
| Sample Pan | Platinum or ceramic |
| Sample Weight | 5-10 mg |
| Temperature Program | Heat from 25 °C to 600 °C at a rate of 10 °C/min. |
| Atmosphere | Nitrogen, purge at 50 mL/min |
Expected Quantitative Data
| Parameter | Expected Value |
| Decomposition Temperature (Onset) | To be determined experimentally (no literature value found) |
Conclusion
The combination of chromatographic, spectroscopic, and thermal analysis techniques provides a comprehensive framework for the characterization of this compound. The protocols and expected data presented in these application notes serve as a valuable resource for researchers and professionals in ensuring the quality, purity, and identity of this compound. It is recommended to use certified reference standards for the definitive identification and quantification of this compound.
References
- 1. 2-(Dimethylamino)ethyl benzoate (2208-05-1) 13C NMR [m.chemicalbook.com]
- 2. 2-(Dimethylamino)ethyl 4-(acetylamino)benzoate | SIELC Technologies [sielc.com]
- 3. 2-(Dimethylamino)ethyl benzoate (2208-05-1) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. PhotochemCAD | Ethyl 4-(dimethylamino)benzoate [photochemcad.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Dimethylamino)ethyl 4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Dimethylamino)ethyl 4-methylbenzoate. The described methodology is intended to serve as a robust starting point for the routine analysis and quality control of this compound in various sample matrices. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive method validation strategy based on industry-standard guidelines.
Chromatographic Conditions
A reverse-phase HPLC method was developed for the analysis of this compound. The conditions are summarized in the table below. Given the basic nature of the dimethylamino group, a slightly acidic mobile phase is employed to ensure symmetrical peak shape by preventing silanol interactions on the stationary phase.
| Parameter | Condition |
| Chromatographic Mode | Reverse-Phase HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (UV) |
| Run Time | 15 minutes |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.
Sample Preparation
The sample preparation will be dependent on the matrix. For a drug substance:
-
Accurately weigh approximately 10 mg of the this compound sample and transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis.
Caption: A flowchart of the HPLC analysis process.
Method Validation Protocol
A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be pure and well-resolved from any impurities or degradation products. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | 80% to 120% of the target concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | 98.0% to 102.0% recovery for spiked samples at three concentration levels. |
| Precision | - Repeatability: Precision under the same operating conditions over a short interval of time.- Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or different equipment. | - Repeatability: Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.- Intermediate Precision: RSD ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. RSD at this concentration should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like flow rate (±0.1 mL/min) and column temperature (±2 °C) are varied. |
Logical Relationship of Method Validation
The following diagram illustrates the interconnectedness of the method validation parameters.
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
The presented HPLC method provides a solid foundation for the quantitative determination of this compound. The outlined chromatographic conditions are expected to yield good peak shape and resolution. For regulatory purposes or routine quality control, a full method validation as described in the protocol is mandatory to ensure the reliability and accuracy of the results. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical and related industries.
Application Notes and Protocols for the GC-MS Analysis of Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenzoates are a class of compounds derived from aminobenzoic acid, with prominent applications in the pharmaceutical industry as local anesthetics. Key examples include benzocaine and procaine. Accurate and sensitive quantification of these compounds and their metabolites in various matrices, such as pharmaceutical formulations and biological samples, is crucial for drug development, quality control, and clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity, especially when coupled with appropriate sample preparation and derivatization techniques.
This document provides detailed application notes and protocols for the analysis of common aminobenzoates using GC-MS.
I. Quantitative Data Summary
The following tables summarize typical quantitative data for the GC-MS analysis of selected aminobenzoates. It is important to note that retention times and relative ion intensities are highly dependent on the specific instrument, column, and analytical conditions. The data presented here are for the trimethylsilyl (TMS) derivatives, which are commonly prepared to improve the volatility and chromatographic performance of the analytes.
Table 1: GC-MS Data for Trimethylsilyl (TMS) Derivatized Aminobenzoates
| Compound | Derivative | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Benzocaine | Benzocaine-TMS | ~ 12.5 | 237 | 165, 137, 120, 92, 65 |
| Procaine | Procaine-diTMS | ~ 18.2 | 380 | 365, 293, 86, 73 |
| p-Aminobenzoic acid (PABA) | PABA-diTMS | ~ 14.8 | 281 | 266, 224, 193, 73 |
Note: Retention times are approximate and will vary based on the specific chromatographic conditions.
Table 2: Method Validation Parameters for Aminobenzoate Analysis
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) |
| Benzocaine | Plasma | 1 - 10 | 5 - 25 | 25 - 2000 | 85 - 105 |
| Procaine | Urine | 5 - 20 | 15 - 50 | 50 - 5000 | 80 - 110 |
| PABA | Urine | 2 - 15 | 10 - 40 | 40 - 4000 | 82 - 108 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimates and depend on the specific instrumentation and sample matrix.
II. Experimental Protocols
A. Protocol 1: Analysis of Benzocaine in a Pharmaceutical Cream
This protocol outlines the extraction and GC-MS analysis of benzocaine from a topical pharmaceutical formulation.
1. Materials and Reagents
-
Benzocaine standard
-
Internal Standard (IS) solution (e.g., Lidocaine, 100 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium sulfate, anhydrous
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
0.1 M Phosphate buffer (pH 7.4)
2. Sample Preparation and Extraction
-
Accurately weigh approximately 1.0 g of the benzocaine cream into a 50 mL centrifuge tube.
-
Add 10 mL of methanol and vortex for 2 minutes to dissolve the benzocaine.
-
Add 100 µL of the internal standard solution.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of ethyl acetate.
3. Derivatization
-
To the reconstituted extract, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
4. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Benzocaine-TMS: m/z 237, 165, 120
-
Lidocaine (IS): m/z 234, 86
-
B. Protocol 2: Analysis of Procaine and its Metabolite PABA in Urine
This protocol describes the solid-phase extraction (SPE) and subsequent GC-MS analysis of procaine and p-aminobenzoic acid from a urine sample.
1. Materials and Reagents
-
Procaine and PABA standards
-
Internal Standard (IS) solution (e.g., deuterated procaine or PABA)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX)
2. Sample Preparation and Solid-Phase Extraction (SPE)
-
Thaw urine samples to room temperature and centrifuge at 3000 rpm for 5 minutes.
-
To 1 mL of urine supernatant, add 100 µL of the internal standard solution.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1 M HCl followed by 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 45 minutes.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Conditions
-
GC System: As in Protocol 1
-
Column: As in Protocol 1
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: As in Protocol 1
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Procaine-diTMS: m/z 380, 365, 86
-
PABA-diTMS: m/z 281, 266, 193
-
III. Visualizations
Caption: General workflow for the GC-MS analysis of aminobenzoates.
Caption: Metabolic hydrolysis of procaine and benzocaine.[1][2][3][4]
References
Application Notes and Protocols: Synthesis and Purification of 2-(Dimethylamino)ethyl 4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the laboratory-scale synthesis and purification of 2-(Dimethylamino)ethyl 4-methylbenzoate, a tertiary amine-containing ester with potential applications in pharmaceutical and materials science research. The described method is based on the well-established Fischer-Speier esterification reaction.
Introduction
This compound is a benzoate ester containing a tertiary amine functional group. This structural motif is of interest in drug development for its potential to influence pharmacokinetic properties and in materials science for applications in catalysis and polymer chemistry. The synthesis involves the acid-catalyzed esterification of 4-methylbenzoic acid with 2-(dimethylamino)ethanol. This protocol provides a straightforward and reproducible method for the preparation and purification of this compound in a laboratory setting.
Reaction Scheme
4-Methylbenzoic Acid + 2-(Dimethylamino)ethanol ⇌ this compound + Water
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Methylbenzoic Acid (p-Toluic Acid) | 1.36 g (10 mmol) | Limiting Reagent |
| 2-(Dimethylamino)ethanol | 1.78 g (2.2 mL, 20 mmol) | Used in excess to drive equilibrium |
| Concentrated Sulfuric Acid | 0.5 mL | Catalyst |
| Toluene | 20 mL | Solvent for azeotropic removal of water |
| Product | ||
| Molecular Formula | C12H17NO2 | |
| Molar Mass | 207.27 g/mol | |
| Theoretical Yield | 2.07 g | Based on the limiting reagent |
| Expected Yield | 70-85% (1.45 - 1.76 g) | Typical for Fischer esterification |
| Purification | ||
| 5% Aqueous Sodium Bicarbonate | 2 x 20 mL | For neutralization of acid |
| Saturated Aqueous Sodium Chloride (Brine) | 20 mL | For initial drying of organic phase |
| Anhydrous Sodium Sulfate | ~2 g | Drying agent |
Experimental Protocol
Materials and Equipment
-
4-Methylbenzoic acid (≥98%)
-
2-(Dimethylamino)ethanol (≥99%)
-
Concentrated sulfuric acid (95-98%)
-
Toluene (anhydrous)
-
5% (w/v) Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Diethyl ether or Ethyl acetate (for extraction)
-
100 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (100 mL)
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Rotary evaporator
-
pH paper
Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-methylbenzoic acid (1.36 g, 10 mmol), 2-(dimethylamino)ethanol (2.2 mL, 20 mmol), and toluene (20 mL).
-
Addition of Catalyst: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the reaction mixture.
-
Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux for 4-6 hours, or until no more water is collected in the Dean-Stark trap. The progress of the reaction can also be monitored by Thin Layer Chromatography (TLC).
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
Purification Procedure
-
Quenching and Neutralization: Carefully pour the cooled reaction mixture into a 100 mL separatory funnel containing 20 mL of 5% aqueous sodium bicarbonate solution. Swirl gently and then stopper and invert the funnel, venting frequently to release any evolved carbon dioxide. Shake the funnel and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer. Wash the organic layer again with 20 mL of 5% aqueous sodium bicarbonate solution, followed by 20 mL of saturated sodium chloride (brine) solution.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate for 15-20 minutes.
-
Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the toluene using a rotary evaporator to yield the crude product.
-
Further Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization Data (Predicted)
Due to the limited availability of experimental spectral data for this compound, the following are predicted values based on the analysis of structurally similar compounds. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized product.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.2-7.9 ppm), triplet for O-CH₂, triplet for N-CH₂, singlet for N-(CH₃)₂, singlet for Ar-CH₃. |
| ¹³C NMR | Carbonyl carbon (~166 ppm), aromatic carbons (~127-143 ppm), O-CH₂ (~62 ppm), N-CH₂ (~58 ppm), N-(CH₃)₂ (~45 ppm), Ar-CH₃ (~21 ppm). |
| IR Spectroscopy | Strong C=O stretch (~1715 cm⁻¹), C-O stretch (~1270 cm⁻¹ and ~1100 cm⁻¹), C-H stretches (aromatic and aliphatic). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 207. A prominent fragment is often observed at m/z = 72 corresponding to [CH₂=N(CH₃)₂]⁺. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of Fischer Esterification
Application Notes and Protocols for 2-(Dimethylamino)ethyl 4-methylbenzoate in 3D Printing Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Dimethylamino)ethyl 4-methylbenzoate, also known as Ethyl 4-(dimethylamino)benzoate (EDAB or EDMAB), in the formulation of photocurable resins for 3D printing, with a particular focus on applications in the dental and biomedical fields.
Introduction
This compound is a highly effective tertiary amine synergist crucial for initiating the photopolymerization process in resins used for stereolithography (SLA) and digital light processing (DLP) 3D printing.[1] It is primarily used as a co-initiator with Norrish Type II photoinitiators, such as camphorquinone (CQ), to generate the free radicals necessary for converting liquid resin into a solid object.[1] This combination is particularly effective in overcoming oxygen inhibition, which can otherwise lead to incomplete curing and compromised surface quality of the printed object.[1][2]
The primary applications of EDAB-containing resins are in the dental industry for creating restorations, surgical guides, and models, where high precision and biocompatibility are essential.[3]
Mechanism of Action: Photoinitiation
In UV/Vis light-cured 3D printing, the photoinitiator system is responsible for absorbing light energy and initiating the polymerization of the monomer and oligomer components of the resin. When combined with a Type II photoinitiator like camphorquinone, EDAB plays a critical role in the generation of free radicals.
The process can be summarized as follows:
-
Light Absorption: The photoinitiator (e.g., Camphorquinone) absorbs photons from the 3D printer's light source (laser or projector).
-
Excited State: The photoinitiator is promoted to an excited singlet state, which then converts to a more stable, longer-lived triplet state.
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the this compound.
-
Radical Formation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical from the photoinitiator and an amine-derived radical from EDAB.
-
Initiation of Polymerization: The highly reactive amine-derived radical initiates the polymerization of the acrylate or methacrylate monomers in the resin, leading to the formation of a cross-linked polymer network.
Quantitative Data Summary
The concentration of this compound in a resin formulation significantly impacts the final properties of the 3D printed object. The following tables summarize key quantitative data from experimental studies.
| Resin Formulation | Photoinitiator System | Degree of Conversion (%) | Reference |
| Basic Infiltrant (BI) | 0.5% Camphorquinone, 0.5% EDAB | 74.37 ± 1.84 | [4] |
| Brominated Infiltrant (BrM-BI) | 0.5% Camphorquinone, 0.5% EDAB | 62.99 ± 3.22 | [4] |
Table 1: Degree of conversion in different dental resin formulations.
| Resin Formulation | Water Absorption (%) | Water Solubility (%) | Reference |
| Basic Infiltrant (BI) | 5.21 ± 0.15 | 0.12 ± 0.08 | [4] |
| Brominated Infiltrant (BrM-BI) | 0.86 ± 0.17 (after 66 days) | 6.02 ± 0.09 | [4] |
Table 2: Water absorption and solubility of dental resins containing EDAB.
| Photoinitiator:Amine (EDAB) Ratio (by weight) | Effect on Properties | Reference |
| Increasing Amine Ratio (e.g., from 2:1 to 1:2) | Higher Degree of Conversion | [5] |
| Higher Rate of Polymerization | [5] | |
| Higher Knoop Hardness | [5] | |
| Lower Water Solubility | [5] | |
| Increased Yellowing | [5] |
Table 3: Effect of varying EDAB concentration on resin composite properties.
Experimental Protocols
General Resin Formulation Protocol
This protocol describes the preparation of a basic experimental photocurable resin for SLA or DLP 3D printing.
Materials:
-
Monomer/Oligomer Base: e.g., a mixture of Bisphenol A-glycidyl methacrylate (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA) in a 1:1 mass ratio.
-
Photoinitiator: Camphorquinone (CQ).
-
Co-initiator: this compound (EDAB).
-
UV Blocker (Optional): To control light penetration depth.
-
Fillers (Optional): e.g., Silanated glass fillers for dental composites.
Procedure:
-
In a light-protected container, combine the monomer and oligomer base.
-
Add the desired amount of photoinitiator (e.g., 0.5-1 mol%) and co-initiator (e.g., 0.5-2 mol%).
-
If using fillers, add them to the mixture.
-
Thoroughly mix the components using a magnetic stirrer or a planetary mixer until a homogenous resin is obtained. Ensure no air bubbles are present.
-
Store the formulated resin in a dark, cool place.
3D Printing and Post-Processing Protocol
This protocol outlines the general steps for 3D printing with a formulated resin and subsequent post-processing.
Equipment:
-
SLA or DLP 3D Printer
-
Washing station with Isopropyl Alcohol (IPA) or Ethyl Alcohol
-
UV curing chamber
Procedure:
-
Preparation: Pour the formulated resin into the 3D printer's vat.
-
Printing:
-
Load the 3D model file.
-
Set the printing parameters (e.g., layer height, exposure time). These parameters will need to be optimized based on the specific resin formulation and printer.
-
Initiate the printing process.
-
-
Part Removal: Once printing is complete, carefully remove the printed object from the build platform.
-
Washing:
-
Wash the printed object in a bath of Isopropyl Alcohol (e.g., 91% or higher) to remove any uncured resin from the surface. An ultrasonic bath can improve cleaning efficiency.
-
A two-stage wash (a "dirty" bath followed by a "clean" bath) is recommended.
-
-
Drying: Allow the washed object to air dry completely.
-
Post-Curing:
-
Place the dry object in a UV curing chamber.
-
Cure the object according to the recommended time and temperature for the specific resin to ensure complete polymerization and optimal mechanical properties.
-
-
Support Removal: Carefully remove any support structures from the final object.
Biocompatibility and Safety Considerations
For applications in drug development and medical devices, the biocompatibility of the final 3D printed material is of utmost importance. While this compound is a reactive component that is largely consumed during polymerization, residual unreacted monomers, oligomers, and photoinitiator components can leach from the printed object and cause cytotoxicity.[6]
-
Post-processing is critical: Thorough washing and complete post-curing are essential to minimize the amount of leachable components and improve the biocompatibility of the final part.[3][7]
-
Material choice: The base monomers and oligomers in the resin formulation also play a significant role in the overall biocompatibility.
-
Cytotoxicity Testing: For any new resin formulation intended for biomedical use, in vitro cytotoxicity testing (e.g., using fibroblast cell lines) is a necessary first step in assessing biocompatibility.[6]
Currently, there is no evidence to suggest that this compound, when properly polymerized within a resin matrix, interacts with specific cellular signaling pathways. The primary biological concern is related to the potential toxicity of unreacted molecules.
Conclusion
This compound is a vital component in many 3D printing resins, particularly for applications requiring high detail and material performance, such as in the dental field. By acting as a synergist with Type II photoinitiators, it enables efficient and rapid curing. Researchers and developers must carefully consider the concentration of EDAB in their formulations, as it can significantly influence the degree of conversion, mechanical properties, and aesthetics of the final printed object. Furthermore, rigorous post-processing and biocompatibility testing are imperative for any applications involving contact with biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. compendiumlive.com [compendiumlive.com]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(Dimethylamino)ethyl Moiety-Containing Polymers in Biomedical Applications
Introduction
Polymers containing the 2-(dimethylamino)ethyl functional group are a class of cationic polymers that have garnered significant attention for a wide range of biomedical applications. Their unique pH-responsive behavior, characterized by the protonation of the tertiary amine group in acidic environments, makes them ideal candidates for the design of "smart" drug delivery systems, gene vectors, and tissue engineering scaffolds. While the specific monomer 2-(Dimethylamino)ethyl 4-methylbenzoate is not extensively documented in the literature for the synthesis of biomedical polymers, the closely related and well-studied polymer, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), serves as an excellent representative of this class of materials. These application notes will focus on the synthesis, characterization, and biomedical applications of PDMAEMA as a prime example of a polymer containing the 2-(dimethylamino)ethyl moiety.
Cationic polymers are macromolecules that possess positive charges, which can be present on the polymer backbone or its side chains.[1][2] This positive charge allows for effective interaction with negatively charged biological molecules such as DNA, siRNA, and cell membranes, facilitating their use in drug and gene delivery.[3] The pH-sensitivity of polymers like PDMAEMA is particularly advantageous for targeted drug release in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[4][5]
Key Applications
Polymers incorporating the 2-(dimethylamino)ethyl group, exemplified by PDMAEMA, have been explored in several key biomedical areas:
-
Drug Delivery: These polymers can be formulated into nanoparticles, micelles, or hydrogels to encapsulate and deliver therapeutic agents. The pH-triggered swelling or disassembly of these polymeric carriers can lead to controlled and site-specific drug release.[1][6]
-
Gene Therapy: The cationic nature of these polymers allows for the complexation with negatively charged nucleic acids (DNA and RNA) to form "polyplexes." These polyplexes protect the genetic material from degradation and facilitate its entry into cells for therapeutic purposes.[7]
-
Tissue Engineering: Scaffolds fabricated from these polymers can support cell adhesion, proliferation, and differentiation, making them suitable for tissue regeneration applications.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of PDMAEMA-based polymers for biomedical research.
Protocol 1: Synthesis of Linear PDMAEMA by Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
4,4′-Azobis(4-cyanopentanoic acid) (ACPA) (Initiator)
-
1,4-Dioxane, anhydrous
-
Hexane, cold
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve DMAEMA (e.g., 5.0 g, 31.8 mmol), CPADB (e.g., 88.9 mg, 0.318 mmol), and ACPA (e.g., 17.8 mg, 0.0636 mmol) in 1,4-dioxane (10 mL). The molar ratio of [DMAEMA]:[CPADB]:[ACPA] should be tailored to achieve the desired molecular weight.
-
Deoxygenate the solution by bubbling with dry nitrogen gas for 30 minutes in an ice bath.
-
Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).
-
To monitor the polymerization, periodically take aliquots of the reaction mixture and analyze the monomer conversion by ¹H NMR spectroscopy.
-
Quench the polymerization by exposing the solution to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold hexane.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate in cold hexane to further purify it.
-
Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.
Characterization:
-
Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) using a suitable mobile phase and calibration standards (e.g., polystyrene).
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
Protocol 2: Preparation of PDMAEMA-based Nanoparticles for Drug Delivery
This protocol describes the formulation of drug-loaded nanoparticles using a nanoprecipitation method.
Materials:
-
PDMAEMA polymer
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Acetone
-
Deionized water or phosphate-buffered saline (PBS)
-
Dialysis membrane (MWCO appropriate for removing organic solvent and free drug)
Procedure:
-
Dissolve a specific amount of PDMAEMA (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in acetone (1 mL).
-
Under vigorous stirring, add the polymer-drug solution dropwise to a larger volume of deionized water or PBS (e.g., 10 mL).
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
Stir the suspension at room temperature for several hours to allow the acetone to evaporate.
-
Transfer the nanoparticle suspension to a dialysis bag and dialyze against deionized water or PBS for 24-48 hours to remove the remaining organic solvent and any unloaded drug. Change the dialysis medium periodically.
-
Collect the purified nanoparticle suspension.
Characterization:
-
Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Determined by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after dissolving a known amount of lyophilized nanoparticles in a suitable solvent.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of PDMAEMA-based polymers and nanoparticles.
Table 1: Molecular Characteristics of PDMAEMA Synthesized by RAFT Polymerization
| Parameter | Value |
| Monomer Conversion | >90% |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.1 - 1.3 |
Table 2: Physicochemical Properties of PDMAEMA-based Drug-loaded Nanoparticles
| Parameter | Value |
| Particle Size (Hydrodynamic Diameter) | 100 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (at pH 7.4) | +15 to +30 mV |
| Drug Loading Content (DLC) | 5 - 15% (w/w) |
| Encapsulation Efficiency (EE) | 70 - 95% |
Visualizations
Diagram 1: Experimental Workflow for PDMAEMA Synthesis and Nanoparticle Formulation
Caption: Workflow for PDMAEMA synthesis and subsequent nanoparticle formulation.
Diagram 2: pH-Responsive Drug Release Mechanism
Caption: Mechanism of pH-triggered drug release from PDMAEMA nanoparticles.
Diagram 3: Polyplex Formation for Gene Delivery
Caption: Formation of a polyplex between cationic PDMAEMA and anionic nucleic acid.
References
- 1. tandfonline.com [tandfonline.com]
- 2. annabilab.ucla.edu [annabilab.ucla.edu]
- 3. Significant role of cationic polymers in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradable Poly(2-Dimethylamino Ethylamino)Phosphazene for In Vivo Gene Delivery to Tumor Cells. Effect of Polymer Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Photopolymerization Kinetics with Ethyl 4-(dimethylamino)benzoate (EDB)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for investigating the kinetics of photopolymerization in formulations containing Ethyl 4-(dimethylamino)benzoate (EDB). EDB is a widely used co-initiator, particularly in Type II photoinitiator systems, where it acts as a hydrogen donor to generate free radicals and helps overcome oxygen inhibition.[1][2] The following protocols for Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC) are designed to offer robust and reproducible methods for characterizing polymerization kinetics.
Introduction to EDB in Photopolymerization
Ethyl 4-(dimethylamino)benzoate (EDB) is a tertiary amine that serves as a highly effective co-initiator or synergist in free-radical photopolymerization.[1] It is most commonly employed in systems with a photosensitizer (e.g., camphorquinone or thioxanthone derivatives), which absorbs light and enters an excited state.[2][3] The excited photosensitizer then abstracts a hydrogen atom from EDB, generating an aminoalkyl radical that initiates the polymerization of monomers like acrylates and methacrylates.[1] A key advantage of using EDB is its ability to mitigate oxygen inhibition, a process where atmospheric oxygen quenches free radicals and terminates the polymerization chain.[1]
Signaling Pathway for EDB-Mediated Photopolymerization
The diagram below illustrates the general mechanism of a Type II photoinitiator system involving EDB.
Caption: Mechanism of Type II photopolymerization with EDB as a co-initiator.
Method 1: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique for monitoring the kinetics of photopolymerization by tracking the consumption of reactive functional groups in real-time.[4] For acrylate or methacrylate-based systems, the analysis focuses on the decrease in the absorption band corresponding to the carbon-carbon double bond (C=C), typically found around 1637 cm⁻¹.[5][6]
Application Note: RT-FTIR
This method allows for the direct measurement of the degree of conversion (DC) and the rate of polymerization (Rp).[4] It is highly sensitive and provides data with high temporal resolution (milliseconds), making it suitable for very fast curing reactions.[7] The attenuated total reflectance (ATR) sampling mode is particularly convenient as it requires minimal sample preparation and can be used for both liquid resins and solid films.[6][8][9]
Experimental Protocol: RT-FTIR
-
Sample Preparation:
-
Prepare the photopolymerizable resin by mixing the monomer(s), photoinitiator (e.g., Camphorquinone), and EDB co-initiator at the desired concentrations (e.g., 0.1 wt.% EDB).[10] Ensure homogeneity by thorough mixing in a dark environment to prevent premature polymerization.
-
If using fillers, ensure they are uniformly dispersed.
-
-
Instrument Setup:
-
Equip an FTIR spectrometer with an ATR accessory (e.g., a diamond ATR).[9]
-
Position a UV/Visible light source (e.g., LED or halogen lamp) to irradiate the sample on the ATR crystal.[9][10] For through-the-crystal illumination, specialized ATR accessories can be used.[9]
-
Set the spectrometer to collect spectra in rapid scan mode. A typical setting is 4 scans co-added at a resolution of 4 cm⁻¹.[9]
-
-
Data Acquisition:
-
Place a small drop (~20 µL) of the uncured resin onto the ATR crystal.[9]
-
Begin collecting spectra to establish a baseline before irradiation.
-
Start the light source to initiate polymerization while continuously collecting spectra for a predetermined duration (e.g., 60-300 seconds).[11]
-
Record the intensity and spectrum of the light source separately using a power meter and spectrometer.[12]
-
-
Data Analysis:
-
Monitor the decrease in the peak area or height of the C=C stretching vibration band (around 1637 cm⁻¹) over time.[5]
-
Use a stable internal reference peak that does not change during polymerization (e.g., a C=O ester band around 1720 cm⁻¹) for normalization.
-
Calculate the Degree of Conversion (DC) at time t using the following formula: DC(t) (%) = [1 - (Area_C=C(t) / Area_ref(t)) / (Area_C=C(0) / Area_ref(0))] * 100
-
The rate of polymerization (Rp) can be determined from the first derivative of the conversion vs. time curve.[4]
-
Experimental Workflow: RT-FTIR
Caption: Workflow for kinetic analysis using RT-FTIR spectroscopy.
Method 2: Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic photopolymerization reaction when the sample is exposed to UV or visible light.[4][13] The heat flow is directly proportional to the rate of reaction, allowing for the determination of key kinetic parameters.
Application Note: Photo-DSC
This technique is excellent for determining the total enthalpy of polymerization (ΔH_total), which can be used to calculate the overall conversion.[13] It is also useful for studying the influence of variables like light intensity, temperature, and atmospheric conditions on the curing process.[13][14] However, its time resolution is generally lower than that of RT-FTIR, which may be a limitation for extremely fast reactions.[7]
Experimental Protocol: Photo-DSC
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample pan in the DSC cell and an empty pan in the reference position.
-
Equilibrate the cell at the desired isothermal temperature (e.g., 25°C).[16]
-
Purge the cell with a specific gas (e.g., nitrogen or air) at a constant flow rate.
-
Configure the light source (e.g., a high-pressure mercury lamp with filters) to deliver a known intensity to the sample.[13]
-
-
Data Acquisition:
-
Allow the system to stabilize to achieve a flat baseline.
-
Open the light source shutter to irradiate the sample and begin recording the heat flow as a function of time.
-
Continue irradiation until the heat flow returns to the baseline, indicating the reaction has completed or significantly slowed.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak on the heat flow vs. time curve to determine the total heat of reaction (ΔH_t).[13]
-
The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).
-
The degree of conversion (DC) at time t can be calculated as: DC(t) (%) = (ΔH_t / ΔH_total) * 100 where ΔH_total is the theoretical enthalpy for the complete conversion of the monomer, often obtained from literature.[16]
-
Kinetic parameters can be further analyzed using models like the Avrami theory.[13][17]
-
Experimental Workflow: Photo-DSC
References
- 1. nbinno.com [nbinno.com]
- 2. A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. scielo.br [scielo.br]
- 11. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymerization Kinetics of Experimental Resins: Effect of Composition and Light-Curing IADR Abstract Archives [iadr.abstractarchives.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Photo-DSC method for liquid samples used in vat photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | Semantic Scholar [semanticscholar.org]
Application of 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) in Hydrogel Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water or biological fluids. Their unique properties, including high water content, biocompatibility, and tunable physical characteristics, make them ideal candidates for a wide range of biomedical applications, such as drug delivery, tissue engineering, and contact lenses. 2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a versatile functional monomer frequently employed in the synthesis of "smart" hydrogels that exhibit responsiveness to environmental stimuli, such as pH and temperature.
The tertiary amine group in DMAEMA imparts a pH-sensitive nature to the resulting hydrogel. In acidic environments (pH < pKa), the amine groups become protonated, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel. Conversely, in neutral or basic conditions (pH > pKa), the amine groups are deprotonated, causing the hydrogel to shrink. This reversible swelling behavior makes poly(DMAEMA) hydrogels particularly attractive for targeted drug delivery applications, where drug release can be triggered by the specific pH of the target site (e.g., the acidic environment of a tumor or the different pH values along the gastrointestinal tract).
Furthermore, poly(DMAEMA) hydrogels can also exhibit temperature sensitivity, often characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is hydrophilic and soluble, while above this temperature, it becomes hydrophobic and undergoes a phase transition, leading to the collapse of the hydrogel. This dual-responsive nature allows for fine-tuning of the hydrogel's properties for various sophisticated applications.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of hydrogels based on 2-(Dimethylamino)ethyl methacrylate.
Data Presentation
Table 1: Swelling Behavior of Poly(DMAEMA)-based Hydrogels at Different pH Values
| Hydrogel Composition | Crosslinker | pH | Equilibrium Swelling Ratio (ESR) / Swelling Degree (%) | Reference |
| Poly(DMAEMA) | EGDMA | 2.0 | ~18 (g/g) | [1] |
| Poly(DMAEMA) | EGDMA | 7.7 | Collapsed State | [2] |
| Cellulose-g-Poly(DMAEMA) | MBA | 3.0 | 270% - 900% | [3][4] |
| Cellulose-g-Poly(DMAEMA) | MBA | 5.5 | 270% - 900% | [3][4] |
| Cellulose-g-Poly(DMAEMA) | MBA | 10.0 | 270% - 900% | [3][4] |
| P(DMAEMA-co-BMA) (0% BMA) | EGDMA | 2.1 | ~25 (g/g) | [5] |
| P(DMAEMA-co-BMA) (0% BMA) | EGDMA | 8.0 | ~2 (g/g) | [5] |
ESR (Equilibrium Swelling Ratio) is typically calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel. Swelling Degree is often expressed as a percentage.
Table 2: Mechanical Properties of Poly(DMAEMA)-based Hydrogels
| Hydrogel Composition | Crosslinker | Mechanical Property | Value | Reference |
| HEMA-DMAEMA Copolymer | EGDMA | Storage Modulus (1 Hz) | 3.8 MPa | [6] |
| HEMA-DMAEMA Copolymer | EGDMA | Loss Modulus (1 Hz) | 0.98 MPa | [6] |
| Cellulose-based | MBA | Storage Modulus | 15 - 30 kPa | [7] |
| Cellulose-based | MBA | Complex Modulus | 14 - 39 kPa | [7] |
| Polyacrylamide | BIS | Young's Modulus | 20 - 160 kPa | [8] |
Table 3: Drug Release from Poly(DMAEMA)-based Hydrogels
| Hydrogel Composition | Drug | pH | Release Profile | Reference |
| Poly(DMAEMA) | Ibuprofen | 1.2 | ~1.46% release | [1] |
| Poly(DMAEMA) | Ibuprofen | 7.4 | ~16% release | [1] |
| PDMAEMA/PAAm IPN | Diclofenac Sodium | 6.8 | ~90% release after 6 hours | [9] |
| Chitosan-based | Diclofenac Sodium | 7.4 | ~100% release in 2 hours | [10] |
Experimental Protocols
Protocol 1: Synthesis of Poly(DMAEMA) Hydrogel via Free-Radical Polymerization
This protocol describes a typical procedure for synthesizing a poly(DMAEMA) hydrogel using a chemical initiator.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Potassium persulfate (KPS) as a free-radical initiator
-
Solvent (e.g., deionized water, ethanol, or a mixture)
-
Nitrogen gas
-
Glass reaction vessel with a stirrer and condenser
-
Water bath or heating mantle
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve a specific amount of DMAEMA monomer and EGDMA crosslinker in the chosen solvent. A typical molar ratio of monomer to crosslinker can range from 100:1 to 50:1, depending on the desired crosslinking density.
-
Initiator Addition: Add the initiator (e.g., AIBN or KPS) to the monomer solution. The initiator concentration is typically around 0.1-1.0 mol% with respect to the monomer.
-
Deoxygenation: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C for AIBN or KPS) under a nitrogen atmosphere with continuous stirring. The polymerization is typically carried out for several hours (e.g., 4-24 hours) until a hydrogel is formed.
-
Purification: After polymerization, the resulting hydrogel is often swollen and may contain unreacted monomers, initiator, and solvent. Purify the hydrogel by immersing it in a large excess of deionized water or a suitable solvent for several days, with frequent solvent changes, to allow unreacted components to diffuse out.
-
Drying: After purification, the hydrogel can be dried to a constant weight, for example, by lyophilization (freeze-drying) or in a vacuum oven at a moderate temperature.
Protocol 2: Synthesis of Poly(DMAEMA) Hydrogel via Photopolymerization
This protocol outlines the synthesis of a poly(DMAEMA) hydrogel using a photoinitiator and UV light.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Photoinitiator, e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one (Irgacure 1173) or 1-[4-(2-hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propan-1-one (Irgacure 2959)[11][12]
-
Solvent (e.g., deionized water or phosphate-buffered saline (PBS))
-
UV light source (e.g., 365 nm)
-
Molds for shaping the hydrogel (e.g., glass plates with spacers)
Procedure:
-
Prepolymer Solution Preparation: Prepare a solution containing the DMAEMA monomer, EGDMA crosslinker, and the photoinitiator in the chosen solvent. The concentration of the photoinitiator is typically low, in the range of 0.05-1.0% (w/v)[13].
-
Molding: Pour the prepolymer solution into a mold of the desired shape and dimensions.
-
Photopolymerization: Expose the solution in the mold to UV light of a specific wavelength and intensity for a defined period. The exposure time can range from a few seconds to several minutes, depending on the photoinitiator concentration, light intensity, and desired degree of crosslinking.
-
Purification: Carefully remove the hydrogel from the mold and purify it by washing it extensively with deionized water or PBS to remove any unreacted components.
-
Storage: Store the purified hydrogel in a hydrated state in an appropriate buffer or in a dried state after lyophilization.
Mandatory Visualizations
Caption: Workflow for the synthesis of poly(DMAEMA) hydrogels.
Caption: pH-responsive behavior of poly(DMAEMA) hydrogels.
References
- 1. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate) Hydrogels: Synthesis, Characterization, Antibacterial Testing and Polymer Electrolyte Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of High Strain Dynamic Loading on HEMA–DMAEMA Hydrogel Storage Modulus and Time Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bib.irb.hr:8443 [bib.irb.hr:8443]
- 8. mdpi.com [mdpi.com]
- 9. Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Drug Release Investigations for Diclofenac Sodium Drug (DS) by Chitosan-Based Grafted and Crosslinked Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bjhswn.com [bjhswn.com]
- 12. Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Light-Curing Adhesives with 2-(Dimethylamino)ethyl 4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and evaluating light-curing adhesives incorporating 2-(Dimethylamino)ethyl 4-methylbenzoate as a co-initiator. The following sections detail the underlying chemistry, formulation guidelines, experimental protocols for performance evaluation, and expected outcomes based on current research.
Introduction to Light-Curing Adhesives and the Role of Amine Co-initiators
Light-curing adhesives are single-component systems that remain in a liquid state until exposed to light of a specific wavelength, typically in the UV-A or visible blue light spectrum (approximately 365 nm to 405 nm)[1]. The curing process, known as photopolymerization, is initiated by a photoinitiator that absorbs light energy to generate reactive species, most commonly free radicals[2]. These adhesives offer significant advantages, including extremely fast cure times (often within seconds), on-demand curing, and solvent-free formulations[1][2].
This compound is a tertiary amine that functions as a highly effective co-initiator or synergist, particularly in combination with Type II photoinitiators such as benzophenone and its derivatives, or thioxanthones. In this system, the photoinitiator absorbs light and enters an excited state. It then abstracts a hydrogen atom from the amine co-initiator, generating a highly reactive alkyl-amino radical. This radical then initiates the polymerization of the monomer and oligomer components of the adhesive. A key advantage of using an amine co-initiator is its ability to mitigate oxygen inhibition at the surface of the adhesive, leading to a tack-free cure.
Core Components of Light-Curing Adhesive Formulations
A typical light-curing adhesive formulation consists of the following key components:
-
Oligomers: These are moderately low molecular weight polymers that form the backbone of the adhesive and largely determine its final physical properties, such as flexibility, toughness, and shear strength.[3] Common oligomers include urethane acrylates, epoxy acrylates, and polyester acrylates.
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Monomers: These are low viscosity liquids that act as reactive diluents, reducing the overall viscosity of the formulation for easier application.[3] They also contribute to the crosslink density and influence properties like cure speed and adhesion.
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Photoinitiators: These molecules absorb light energy and initiate the polymerization reaction. The choice of photoinitiator is critical and must be matched to the wavelength of the light source.
-
Co-initiators (Synergists): As discussed, compounds like this compound work in conjunction with Type II photoinitiators to generate free radicals efficiently.
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Additives: Various additives can be incorporated to modify specific properties, such as adhesion promoters, stabilizers, and fillers.
Photopolymerization Mechanism with Amine Co-initiator
The following diagram illustrates the free-radical polymerization mechanism initiated by a Type II photoinitiator and an amine co-initiator.
Caption: Photopolymerization initiation and propagation pathway.
Data Presentation: Influence of Co-initiator Concentration
The concentration of this compound significantly impacts the curing characteristics and final properties of the adhesive. The following tables summarize the expected trends based on available data for similar amine co-initiators.
Table 1: Effect of Co-initiator Concentration on Polymerization Kinetics
| Formulation ID | Photoinitiator (Type II) (wt%) | This compound (wt%) | Monomer/Oligomer Blend (wt%) | Degree of Conversion (%) | Maximum Polymerization Rate (Rp,max) (%/s) |
| A-0.5 | 2.0 | 0.5 | 97.5 | ~65 | ~11 |
| A-1.0 | 2.0 | 1.0 | 97.0 | Increased | Increased |
| A-2.0 | 2.0 | 2.0 | 96.0 | Higher | Higher |
Data is illustrative and based on trends observed for similar systems. Actual values will depend on the specific monomers, oligomers, and photoinitiator used.[4]
Table 2: Effect of Co-initiator Concentration on Physical Properties
| Formulation ID | This compound (wt%) | Cure Time (s) at 1000 mW/cm² | Depth of Cure (mm) | Shear Bond Strength (MPa) on Polycarbonate |
| A-0.5 | 0.5 | 10 | 2.0 | 10 - 15 |
| A-1.0 | 1.0 | 5 | 2.5 | 15 - 20 |
| A-2.0 | 2.0 | < 5 | 3.0 | > 20 |
Data is illustrative. Optimal concentrations should be determined experimentally.
Experimental Protocols
The following protocols provide a framework for the preparation and testing of light-curing adhesives.
Protocol for Adhesive Formulation
This protocol describes the preparation of a 10g batch of a simple light-curing adhesive.
Materials and Equipment:
-
Urethane acrylate oligomer
-
Isobornyl acrylate (IBOA) monomer
-
Benzophenone (photoinitiator)
-
This compound (co-initiator)
-
Amber glass vial or opaque container
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weigh the desired amounts of the urethane acrylate oligomer and IBOA monomer into the amber glass vial.
-
Place the vial on the magnetic stirrer and stir until a homogeneous mixture is obtained.
-
In a separate, smaller amber vial, weigh the benzophenone and this compound.
-
Add a small amount of the monomer blend to the photoinitiator/co-initiator mixture and stir until fully dissolved.
-
Add the dissolved initiator system to the main monomer/oligomer blend.
-
Continue stirring in the dark for at least one hour to ensure complete homogenization.
-
Store the formulated adhesive in a cool, dark place.
Caption: Adhesive formulation workflow.
Protocol for Shear Bond Strength Testing
This protocol outlines the procedure for determining the shear bond strength of the formulated adhesive, a critical measure of its performance.
Materials and Equipment:
-
Substrate materials (e.g., polycarbonate, glass, aluminum slides)
-
Formulated adhesive
-
Micropipette or dispenser
-
UV/Visible light-curing system with controlled intensity
-
Universal testing machine with a shear test fixture
-
Molds or spacers to control bondline thickness (e.g., 0.25 mm)
Procedure:
-
Substrate Preparation: Clean the surfaces of the substrates to be bonded with a suitable solvent (e.g., isopropanol) and allow them to dry completely.
-
Adhesive Application: Apply a small, controlled amount of the adhesive to the center of one substrate.
-
Assembly: Place the second substrate over the first, creating an overlap joint. Use spacers to ensure a consistent bondline thickness.
-
Curing: Expose the bond area to the light source for a predetermined time and at a specified intensity. Ensure the light can penetrate at least one of the substrates.
-
Post-Cure Storage: Store the bonded specimens at room temperature for 24 hours to allow for any post-curing effects.
-
Testing: Mount the specimen in the shear test fixture of the universal testing machine. Apply a shear load at a constant crosshead speed (e.g., 1 mm/min) until failure.[2][5]
-
Data Analysis: Record the peak load at failure. Calculate the shear bond strength in megapascals (MPa) by dividing the peak load (in Newtons) by the bond area (in square millimeters).
Caption: Shear bond strength testing workflow.
Conclusion
The formulation of light-curing adhesives with this compound offers a versatile platform for developing high-performance bonding solutions. By systematically varying the concentration of the co-initiator and other key components, researchers can tailor the adhesive's curing characteristics and final properties to meet the demands of specific applications. The provided protocols offer a standardized approach to formulation and testing, enabling reliable comparison of different adhesive systems. It is crucial to conduct thorough experimental validation to optimize formulations for any new application.
References
- 1. thejcdp.com [thejcdp.com]
- 2. A comparative study of shear bond strength of four different light cure orthodontic adhesives: An in vitro study - J Contemp Orthod [jco-ios.org]
- 3. specialchem.com [specialchem.com]
- 4. Synergistic enhancement of hydrophobic dental adhesives: autonomous strengthening, polymerization kinetics, and hydrolytic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shear Bond Strength of Universal Adhesives – Varying Application Steps IADR Abstract Archives [iadr.abstractarchives.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Oxygen Inhibition in Photopolymerization with 2-(Dimethylamino)ethyl 4-methylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(dimethylamino)ethyl 4-methylbenzoate to mitigate oxygen inhibition in photopolymerization.
Troubleshooting Guides
Issue 1: Tacky or uncured surface after photopolymerization.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete oxygen scavenging | Increase the concentration of this compound. Start with the recommended concentration (typically 2-8% w/w) and incrementally increase it. Note that excessive concentrations can sometimes have a plasticizing effect. | A tack-free, fully cured surface. |
| Insufficient radical generation | Increase the concentration of the photoinitiator. This generates a higher concentration of initial radicals to consume dissolved oxygen. | Faster and more complete surface cure. |
| Low light intensity | Increase the light intensity or exposure time. Higher intensity generates radicals more rapidly than oxygen can diffuse to the surface. | Improved surface cure and reduced tackiness. |
| Incompatible photoinitiator | Ensure you are using a Type II photoinitiator such as camphorquinone (CQ) or isopropyl thioxanthone (ITX), which work synergistically with tertiary amines. | Efficient generation of initiating radicals through electron transfer. |
| Oxygen-rich environment | If possible, perform the curing in an inert atmosphere. Purging the curing chamber with nitrogen or argon will displace oxygen. | Complete elimination of oxygen inhibition, resulting in a hard, tack-free surface. |
Issue 2: Yellowing of the cured polymer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Amine-related side products | Optimize the concentration of this compound. While effective, high concentrations of amines can sometimes contribute to yellowing, especially upon aging or further UV exposure. | Reduction in the initial yellowing of the cured polymer. |
| Photoinitiator degradation | Select a photoinitiator with higher photostability or use a UV filter to cut off shorter, more energetic wavelengths if they are not necessary for initiation. | Minimized yellowing caused by the degradation of the photoinitiator. |
| Excessive light exposure | Reduce the light intensity or exposure time to the minimum required for a full cure. Over-exposure can lead to degradation of the polymer and photoinitiator byproducts. | Less discoloration of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound overcomes oxygen inhibition?
A1: this compound is a tertiary amine that acts as a co-initiator or synergist, primarily with Type II photoinitiators. The process involves the photoinitiator absorbing light and entering an excited state. It then interacts with the amine, leading to an electron transfer from the amine to the photoinitiator. This is followed by a proton transfer, which generates an active amine-derived radical. This radical can then initiate polymerization. The key to overcoming oxygen inhibition is that these amine-derived radicals are highly reactive and can also react with and consume dissolved oxygen, thereby protecting the propagating polymer chains from termination by oxygen.
Q2: What is a typical concentration range for this compound in a formulation?
A2: A typical starting concentration range is 2-8% by weight of the total formulation[1]. The optimal concentration will depend on the specific monomers, photoinitiator, light source, and the thickness of the sample.
Q3: Can I use this compound with a Type I photoinitiator?
A3: While it may have some effect, this compound is most effective when paired with a Type II photoinitiator. Type I photoinitiators undergo cleavage upon irradiation to directly form radicals and do not require a co-initiator in the same way. The synergistic effect is characteristic of Type II systems.
Q4: Are there any alternatives to this compound for overcoming oxygen inhibition?
A4: Yes, several other strategies exist. These include the use of other amines, thiols (which are very effective but can have an odor), phosphines, increasing light intensity, using an inert atmosphere (nitrogen or argon), or adding a barrier coating to prevent oxygen ingress.[2][3]
Q5: How does the effectiveness of this compound compare to other methods?
A5: The effectiveness is formulation-dependent. While inerting is the most effective method, it is also the most expensive and complex to implement.[2][3] Amines like this compound offer a cost-effective chemical approach that is often sufficient for many applications. Thiols can be more effective on a per-weight basis but are often associated with unpleasant odors.[2]
Quantitative Data
The following tables summarize quantitative data on the performance of amine co-initiators in overcoming oxygen inhibition. Note that ethyl 4-(dimethylamino)benzoate (EDB) is a chemically similar compound, and its performance is expected to be comparable to this compound.
Table 1: Comparison of Double Bond Conversion (DBC) with Different Anti-Oxygen Inhibition Additives
| Formulation Base | Additive (molar equivalent to photoinitiator) | Double Bond Conversion (DBC) in Air (%) |
| Acrylate Blend + BDMB (Type I PI) | None | 27 |
| Acrylate Blend + BDMB (Type I PI) | N-methyldiethanolamine (MDEA) | 38 |
| Acrylate Blend + BDMB (Type I PI) | Triphenylphosphine (PPh3) | 60 (at 1 eq.), 91 (at 3 eq.) |
| Acrylate Blend + ITX (Type II PI) | None | 42 |
| Acrylate Blend + ITX (Type II PI) | N-methyldiethanolamine (MDEA) | 51 |
Data adapted from a study on various anti-oxygen inhibition strategies. While not this compound, MDEA is another amine synergist, and PPh3 is a phosphine-based oxygen scavenger. This provides a general comparison of the efficacy of different chemical approaches.
Table 2: Effect of Photoinitiator System on Polymerization Conversion
| Monomer System | Photoinitiator System (wt%) | Time to Reach 80% Conversion (min) |
| Methyl Methacrylate (MMA) | Isopropyl thioxanthone (ITX) / Ethyl 4-(dimethylamino)benzoate (EDB) | 20 |
| Methyl Methacrylate (MMA) | Type I Photoinitiators | > 20 (did not reach 80%) |
Data from a study on the photopolymerization of MMA, highlighting the efficiency of a Type II photoinitiator system with an amine co-initiator.[2][3]
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy using Real-Time FTIR
Objective: To quantify the effect of this compound concentration on the rate and extent of photopolymerization in the presence of air.
Materials:
-
Acrylate or methacrylate monomer/oligomer blend
-
Type II Photoinitiator (e.g., Camphorquinone)
-
This compound
-
FTIR spectrometer with a photopolymerization accessory
-
UV/Vis light source
Procedure:
-
Prepare a stock solution of the monomer blend with the chosen photoinitiator at a fixed concentration (e.g., 1 wt%).
-
Create a series of formulations by adding varying concentrations of this compound (e.g., 0%, 2%, 4%, 6%, 8% w/w) to the stock solution.
-
Place a small drop of the formulation between two transparent salt plates (e.g., KBr) or on a single plate for surface cure analysis.
-
Position the sample in the FTIR spectrometer.
-
Record a baseline IR spectrum.
-
Initiate the photopolymerization by turning on the UV/Vis light source.
-
Simultaneously, begin collecting IR spectra at regular intervals (e.g., every second).
-
Monitor the decrease in the peak area of the acrylate/methacrylate double bond (typically around 1635 cm⁻¹ and 810 cm⁻¹).
-
Normalize the double bond peak area to an internal standard peak that does not change during polymerization (e.g., a carbonyl peak around 1720 cm⁻¹).
-
Calculate the double bond conversion (DBC) as a function of time using the formula: DBC(t) = [1 - (Aₜ / A₀)] * 100% where Aₜ is the normalized peak area at time t, and A₀ is the initial normalized peak area.
-
Plot DBC versus time for each concentration of this compound to compare polymerization rates and final conversions.
Visualizations
Caption: The mechanism of oxygen inhibition in free-radical photopolymerization.
Caption: Workflow of a Type II photoinitiator with an amine synergist to overcome oxygen inhibition.
References
Technical Support Center: Optimizing 2-(Dimethylamino)ethyl 4-methylbenzoate in Dental Composites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of 2-(Dimethylamino)ethyl 4-methylbenzoate (EDMAB) in dental composite formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of dental composites containing EDMAB.
| Problem | Potential Cause | Suggested Solution |
| Slow or Incomplete Curing | Insufficient EDMAB concentration. | Gradually increase the EDMAB concentration in increments of 0.1 wt% to enhance the generation of free radicals. Ensure the concentration of the photoinitiator (e.g., camphorquinone) is also optimized, as the ratio between the two is critical.[1] |
| Incompatible photoinitiator system. | Verify that the absorption spectrum of the photoinitiator overlaps with the emission spectrum of the curing light. Consider using a combination of photoinitiators for broader spectral coverage. | |
| Oxygen inhibition at the surface. | Apply a layer of glycerin or a transparent matrix strip to the surface of the composite before curing to prevent oxygen from inhibiting the polymerization reaction. | |
| Yellowing or Discoloration of the Composite | High concentration of EDMAB. | Tertiary amines like EDMAB can undergo oxidation, leading to the formation of colored byproducts. Reduce the EDMAB concentration to the minimum effective level. It is important to find a balance, as maximum strength is often achieved within a narrow concentration range of the accelerator.[2] |
| Impurities in the EDMAB or other components. | Ensure high-purity reagents are used. Analyze the starting materials for any potential contaminants that could contribute to discoloration. | |
| Inadequate light curing. | Ensure the composite is cured for the recommended time and at the appropriate light intensity. Insufficient curing can leave unreacted components that may discolor over time. | |
| Poor Mechanical Properties (e.g., low compressive strength, low flexural strength) | Suboptimal EDMAB concentration. | Both too low and too high concentrations of EDMAB can negatively impact the mechanical properties of the composite. Systematically vary the EDMAB concentration to find the optimal level for your specific resin system.[3] |
| Imbalance in the photoinitiator/co-initiator ratio. | The molar ratio of the photoinitiator (e.g., camphorquinone) to EDMAB is crucial for achieving optimal polymerization and mechanical properties.[1] Conduct a study to determine the ideal ratio for your formulation. | |
| Phase separation of components. | Ensure proper mixing and homogenization of the resin matrix, EDMAB, photoinitiator, and fillers to prevent phase separation and ensure a uniform cure. | |
| Reduced Shelf Life or Premature Polymerization | High reactivity of EDMAB. | EDMAB is a highly reactive amine.[3] Consider using a more stable amine co-initiator if long-term storage is a primary concern. Store the EDMAB-containing component separately from the initiator (e.g., benzoyl peroxide) in a two-paste system. |
| Storage conditions. | Store the uncured composite pastes in a cool, dark place to minimize premature reactions. Avoid exposure to elevated temperatures and ambient light. |
Frequently Asked Questions (FAQs)
What is the primary role of this compound (EDMAB) in a dental composite?
EDMAB, a tertiary amine, primarily acts as an accelerator or co-initiator in both chemical-cured and light-cured dental composite systems. In light-cured systems, it works in conjunction with a photoinitiator, typically camphorquinone (CQ). Upon exposure to light of a specific wavelength, the photoinitiator becomes excited and abstracts a hydrogen atom from EDMAB, leading to the formation of free radicals that initiate the polymerization of the methacrylate monomers.
What is a typical concentration range for EDMAB in dental composites?
The concentration of tertiary amines in commercial restorative resins can vary, with amounts ranging from 0.3% to 4% by weight of the monomer.[4] However, the optimal concentration of EDMAB is highly dependent on the specific resin matrix, the type and concentration of the photoinitiator, and the desired properties of the final composite. Studies have shown that optimal mechanical properties are often achieved within a narrow concentration range.[2]
How does the concentration of EDMAB affect the curing time?
Increasing the concentration of EDMAB generally leads to a decrease in both the working time and the setting time of the composite.[3] This is due to an increased rate of free radical formation, which accelerates the polymerization process.
Can the concentration of EDMAB influence the final color of the restoration?
Yes, the concentration of EDMAB can significantly impact the color and color stability of the dental composite. Tertiary amines are prone to oxidation, which can lead to a yellowing effect over time. Therefore, it is crucial to use the minimum effective concentration of EDMAB to achieve adequate curing without compromising the esthetics of the final restoration.
Are there alternatives to EDMAB as a co-initiator?
Yes, other tertiary amines are used as accelerators in dental composites, such as N,N-dimethyl-p-toluidine (DMPT) and N,N-diethanol p-toluidine (DEPT).[3] The choice of amine can affect properties like reactivity, temperature sensitivity, and storage stability.[3] Newer photoinitiator systems are also being developed to reduce the reliance on traditional amine accelerators.
Experimental Protocols
Protocol 1: Determination of Degree of Conversion (DC)
Objective: To quantify the percentage of methacrylate groups that have polymerized after curing.
Materials:
-
Uncured dental composite paste
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Mylar strip
-
Glass slide
-
Dental curing light
Procedure:
-
Place a small amount of the uncured composite paste onto the ATR crystal of the FTIR spectrometer.
-
Cover the paste with a Mylar strip to ensure a flat surface and prevent oxygen inhibition.
-
Record the FTIR spectrum of the uncured paste. The peak corresponding to the aliphatic C=C bond (typically around 1638 cm⁻¹) and an internal standard peak (e.g., aromatic C=C bond around 1608 cm⁻¹) are of interest.
-
Remove the sample and clean the ATR crystal.
-
Place a fresh sample of the uncured composite on a glass slide, cover with a Mylar strip, and press to a standardized thickness (e.g., 2 mm).
-
Cure the sample with the dental curing light for the recommended time.
-
After curing, remove the Mylar strip and record the FTIR spectrum of the cured sample in the same manner as the uncured sample.
-
The degree of conversion is calculated using the following formula: DC (%) = [1 - (Absorbance of aliphatic C=C / Absorbance of aromatic C=C)cured / (Absorbance of aliphatic C=C / Absorbance of aromatic C=C)uncured] x 100
Protocol 2: Measurement of Biaxial Flexural Strength (BFS)
Objective: To determine the flexural strength of the cured dental composite.
Materials:
-
Cured disc-shaped composite specimens (e.g., 15 mm diameter, 1 mm thickness)
-
Universal testing machine
-
Biaxial flexural strength testing fixture (piston-on-three-ball)
Procedure:
-
Prepare disc-shaped specimens of the cured composite according to ISO standards.
-
Store the specimens in deionized water at 37°C for 24 hours before testing.
-
Place a specimen on the three-ball support of the testing fixture.
-
Apply a compressive load to the center of the specimen using a piston at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.
-
Record the fracture load (P).
-
The biaxial flexural strength (σ) is calculated using the following formula: σ = -0.2387 * P * (X - Y) / d² Where:
-
P is the fracture load (N)
-
d is the specimen thickness (mm)
-
X = (1 + ν) * ln(r₂ / r₃)² + [(1 - ν) / 2] * (r₂ / r₃)²
-
Y = (1 + ν) * [1 + ln(r₁ / r₃)²] + (1 - ν) * (r₁ / r₃)²
-
ν is Poisson's ratio (a value of 0.3 is typically assumed)
-
r₁ is the radius of the support circle (mm)
-
r₂ is the radius of the piston (mm)
-
r₃ is the radius of the specimen (mm)
-
Protocol 3: Evaluation of Color Stability
Objective: To assess the change in color of the composite after immersion in a staining solution.
Materials:
-
Cured disc-shaped composite specimens
-
Spectrophotometer or colorimeter
-
Deionized water
-
Staining agent (e.g., coffee, tea, or red wine)
Procedure:
-
Prepare disc-shaped specimens of the cured composite.
-
Measure the initial color coordinates (L, a, b*) of each specimen using a spectrophotometer against a white background.
-
Immerse the specimens in the staining solution for a specified period (e.g., 24 hours or 7 days) at 37°C. A control group should be immersed in deionized water.
-
After the immersion period, remove the specimens, rinse with deionized water, and gently blot dry.
-
Measure the final color coordinates (L, a, b*) of each specimen.
-
The color change (ΔE) is calculated using the CIEDE2000 formula.[5]
Quantitative Data Summary
| Property | EDMAB Concentration / Ratio | Observation | Reference |
| Mechanical Properties | Optimal concentrations of amine accelerators lead to maximum mechanical properties. | [3] | |
| Knoop Hardness (KHN) | Maximum hardness was observed at a CQ:EDMAB molar ratio of 1.44:0.42 and 1.05:1.65. | [1] | |
| Degree of Conversion (DC) | Optimal DC was found at a CQ:EDMAB molar ratio of 2.40:0.83. | [1] | |
| Curing Time | Increased amine content leads to a sharp decrease in working and setting times. | [3] |
Visualizations
Caption: Experimental workflow for optimizing EDMAB concentration.
Caption: Photoinitiation signaling pathway in dental composites.
References
- 1. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of amine activators on the properties of chemical cured dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A qualitative and quantitative analysis of tertiary amines in restorative resins | Scilit [scilit.com]
- 5. Effects of Different Amine Activators on the Monomer Conversion, Biaxial Flexural Strength, and Color Stability of Experimental Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Slow Curing in Formulations Containing Ethyl-4-(dimethylamino)benzoate (EDB)
Welcome to the technical support center for troubleshooting slow curing rates in your formulations. This guide is designed for researchers, scientists, and drug development professionals working with UV-curable formulations that include Ethyl-4-(dimethylamino)benzoate (EDB) as a synergist. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My formulation is curing much slower than expected. What are the most common causes?
Slow or incomplete curing in UV-curable formulations containing EDB is often linked to one or more of the following factors:
-
Inadequate UV Exposure: The energy from the UV lamp may not be sufficient to effectively activate the photoinitiator. This can be due to low lamp intensity, incorrect wavelength, or an increased distance between the lamp and the sample.[1][2]
-
Oxygen Inhibition: Atmospheric oxygen can interfere with the free-radical polymerization process, particularly at the surface of the formulation, leading to a tacky or uncured finish.[3][4][5] EDB, as a tertiary amine synergist, helps to mitigate this, but high oxygen levels can overwhelm the system.[6][7][8]
-
Incorrect Formulation Composition: The concentration of the photoinitiator or the EDB synergist may be outside the optimal range. An imbalance in these components can lead to inefficient generation of free radicals.[7][9]
-
Presence of Inhibitors: Besides oxygen, other chemical species in your formulation or from external contamination can quench the excited state of the photoinitiator or scavenge free radicals.
-
UV Light Attenuation: If your formulation is pigmented, contains fillers, or is applied in thick layers, the UV light may not penetrate sufficiently to cure the entire depth of the material.[10][11][12]
Q2: How does Ethyl-4-(dimethylamino)benzoate (EDB) work in my UV-curable formulation?
EDB, or Ethyl-4-(dimethylamino)benzoate, is a tertiary amine synergist. In UV curing, it works in conjunction with a Type II photoinitiator. The process can be summarized as follows:
-
The photoinitiator absorbs UV light and gets promoted to an excited state.
-
In its excited state, the photoinitiator abstracts a hydrogen atom from the EDB molecule.
-
This process generates a highly reactive alkyl-amino free radical.
-
This free radical then initiates the polymerization of the acrylate or other unsaturated monomers in your formulation, leading to curing.[6][13]
Additionally, EDB plays a crucial role in reducing oxygen inhibition. The alkyl-amino radicals can react with and consume oxygen molecules at the surface, which would otherwise inhibit the polymerization reaction.[14][15]
Q3: What is oxygen inhibition, and how can I minimize it?
Oxygen inhibition is a common issue in free-radical polymerization where atmospheric oxygen interacts with the initiating and propagating radicals, quenching them and forming less reactive peroxy radicals. This effect is most pronounced at the surface, often resulting in a tacky or uncured layer.[3][4][5]
To minimize oxygen inhibition:
-
Increase UV Intensity: A higher UV dose rate can generate free radicals faster than oxygen can quench them.[1][2]
-
Use an Inert Atmosphere: Curing in a nitrogen or argon-purged environment displaces oxygen from the surface.[2][5]
-
Optimize Synergist Concentration: Ensure you are using an adequate concentration of EDB or another amine synergist to effectively scavenge oxygen.[7]
-
Formulation Additives: Certain additives can migrate to the surface and form a physical barrier against oxygen.[5]
Troubleshooting Guides
Guide 1: Diagnosing the Root Cause of Slow Curing
If you are experiencing slow curing, follow this systematic approach to identify the problem:
Step 1: Verify UV Lamp Performance Ensure your UV lamp is functioning correctly. Check the manufacturer's specifications for recommended intensity and wavelength for your photoinitiator. Use a radiometer to measure the UV output at the sample surface.
Step 2: Review Formulation Components Double-check the concentrations of the photoinitiator and EDB in your formulation. Ensure they are within the recommended ranges. Also, verify the purity and age of your components, as degradation can reduce their effectiveness.
Step 3: Evaluate for Oxygen Inhibition Cure a sample under a nitrogen blanket or by covering the surface with a UV-transparent film to block oxygen. If the curing speed or surface tackiness improves significantly, oxygen inhibition is a likely culprit.[2][5]
Step 4: Assess UV Light Penetration If your formulation is colored or contains fillers, try curing a thinner film. If the thinner film cures properly, it indicates that UV light attenuation is the issue.[10][11]
Step 5: Test for Chemical Inhibition Prepare a control formulation with minimal components (e.g., monomer, photoinitiator, EDB) to see if it cures as expected. If it does, other components in your full formulation may be acting as inhibitors.
Data Presentation: Typical Formulation & Curing Parameters
For a standard UV-curable acrylate formulation, the following table provides typical concentration ranges and curing conditions. Note that these are starting points and may require optimization for your specific system.
| Parameter | Typical Range | Unit | Notes |
| Photoinitiator (Type II) | 1 - 5 | % w/w | Concentration depends on the specific photoinitiator and formulation thickness. |
| EDB Synergist | 2 - 8 | % w/w | A 1:1 to 2:1 ratio with the photoinitiator is a common starting point.[7] |
| UV Lamp Intensity | 50 - 2000 | mW/cm² | Higher intensity can help overcome oxygen inhibition.[1] |
| UV Wavelength | 365 - 405 | nm | Should match the absorption spectrum of the photoinitiator. |
| Exposure Time | 1 - 60 | seconds | Highly dependent on formulation and lamp intensity. |
Experimental Protocols
Protocol 1: Measuring UV Lamp Intensity
Objective: To quantify the UV light intensity reaching the sample surface.
Materials:
-
UV Radiometer (with a sensor appropriate for the lamp's wavelength)
-
UV Lamp System
-
Sample holder at the standard curing distance
Methodology:
-
Turn on the UV lamp and allow it to warm up for the manufacturer-recommended time to ensure stable output.
-
Place the radiometer's sensor at the exact position and distance where the sample is typically cured.
-
Record the irradiance reading in mW/cm².
-
Compare this reading to the lamp's specifications and the requirements of your photoinitiator system. A significant drop in intensity may indicate an aging bulb that needs replacement.
Protocol 2: Determining Depth of Cure
Objective: To assess the penetration of UV light and the maximum curable thickness of a formulation.
Materials:
-
Formulation to be tested
-
A set of spacers of varying, known thicknesses (e.g., 50 µm, 100 µm, 200 µm)
-
Two glass microscope slides
-
UV Curing System
-
Solvent for washing uncured resin (e.g., isopropanol)
-
Caliper or micrometer
Methodology:
-
Place a spacer of a specific thickness on a glass slide.
-
Apply a drop of the formulation next to the spacer.
-
Place the second glass slide on top and gently press to spread the formulation to the thickness of the spacer.
-
Expose the assembly to the UV lamp for a fixed time.
-
After curing, separate the slides.
-
Wash the sample with a suitable solvent to remove any uncured resin.
-
Measure the thickness of the cured portion using a caliper or micrometer.
-
Repeat for different spacer thicknesses to find the maximum thickness at which the formulation fully cures.
Visualizations
Caption: UV Curing Signaling Pathway with EDB Synergist.
Caption: Troubleshooting Workflow for Slow UV Curing.
Caption: Key Factors Influencing UV Curing Rate.
References
- 1. How to Overcome Oxygen Inhibition in Light-Curable Adhesives - Dymax [dymax.com]
- 2. uvfab.com [uvfab.com]
- 3. radtech.org [radtech.org]
- 4. uvebtech.com [uvebtech.com]
- 5. Understanding Oxygen Inhibition - INCURE INC. [incurelab.com]
- 6. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 7. hampfordresearch.com [hampfordresearch.com]
- 8. EP2550250A2 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]
- 9. pcimag.com [pcimag.com]
- 10. Impact of Pigmentation on Depth of Cure for Resin Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Acrylated Amine Synergist, Amine Synergist UV Curing | Tintoll [uvabsorber.com]
- 14. nbinno.com [nbinno.com]
- 15. EP4301725A1 - Amine synergists with uv-a absorption - Google Patents [patents.google.com]
Technical Support Center: 2-(Dimethylamino)ethyl 4-methylbenzoate in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 2-(Dimethylamino)ethyl 4-methylbenzoate in polymerization processes. The information is targeted towards researchers, scientists, and professionals in drug development who may encounter unexpected outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that can influence polymerization?
A1: The two key functional groups are the tertiary amine (-N(CH₃)₂) and the ester (-COO-). The tertiary amine can act as a base, a nucleophile, or a co-initiator in redox systems. The ester group is susceptible to hydrolysis under certain conditions.
Q2: My polymerization is failing or showing poor initiation. Could this compound be the cause?
A2: The tertiary amine group in this compound can act as an accelerator, particularly in redox-initiated systems (e.g., with benzoyl peroxide).[1] However, its effectiveness can be influenced by the specific monomer and initiator system. In some cases, tertiary amines can also lead to the formation of non-radical products that do not initiate polymerization.[2] If you are not using a redox system, the basicity of the amine might interfere with certain types of initiators.
Q3: I am observing a lower molecular weight than expected in my final polymer. What could be the reason?
A3: The tertiary amine functionality can participate in chain transfer reactions. This process can terminate a growing polymer chain while initiating a new one, leading to an overall decrease in the average molecular weight. This effect is more pronounced at higher concentrations of the amine-containing compound.
Q4: The final polymer product is discolored (e.g., yellowing). Why is this happening?
A4: Discoloration is a common issue when tertiary amines are used in polymerization, particularly with peroxide initiators.[1] The amine can be oxidized, leading to the formation of colored byproducts. This is a known phenomenon in applications such as dental resins.
Q5: Can this compound be used in aqueous polymerization?
A5: Yes, but with caution. The ester linkage is susceptible to hydrolysis, especially at pH values above 6.0.[3][4] This side reaction will generate 4-methylbenzoic acid and 2-(dimethylamino)ethanol, which can alter the pH of the reaction medium and incorporate unwanted species into your polymer backbone if the acid copolymerizes.[3][4] At acidic pH (below ~6), the tertiary amine will be protonated, which can increase the stability of the ester group towards hydrolysis but may also affect polymerization kinetics.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent Polymerization Rate or Inhibition
| Symptom | Potential Cause | Troubleshooting Steps |
| Slower than expected polymerization | Inhibitory effect of the tertiary amine: The amine may react with the initiator in a non-radical producing pathway.[2] | 1. Verify the compatibility of your initiator with tertiary amines. 2. Consider an alternative initiator or a different accelerator. 3. Adjust the concentration of this compound. |
| Faster than expected polymerization or uncontrolled exotherm | Unintended acceleration: The tertiary amine is acting as a potent co-initiator with components of your system (e.g., peroxides).[1] | 1. Reduce the concentration of the amine-containing compound. 2. Lower the reaction temperature. 3. Ensure no peroxide contaminants are present in your reagents. |
| Complete inhibition of polymerization | pH effects: If in an aqueous system, the pH may have shifted to a region that inhibits your specific polymerization mechanism. | 1. Monitor and buffer the pH of your reaction. 2. Consider running the polymerization in an organic solvent. |
Issue 2: Hydrolysis of the Ester Group
This is a significant side reaction in aqueous media, particularly at neutral to basic pH.
Workflow for Diagnosing and Mitigating Hydrolysis
Caption: Troubleshooting workflow for hydrolysis of this compound.
Potential Side Reaction Pathways
The following diagrams illustrate the key side reactions.
1. Ester Hydrolysis
Caption: Base- or acid-catalyzed hydrolysis of the ester group.
2. Redox Initiation with Peroxide
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. dc.engconfintl.org [dc.engconfintl.org]
Technical Support Center: Mitigating Photoyellowing in Formulations Containing Aminobenzoate Co-initiators
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address photoyellowing caused by aminobenzoate co-initiators in photopolymerization experiments.
Troubleshooting Guide
This guide provides solutions to common issues encountered with photoyellowing when using aminobenzoate co-initiators.
| Problem | Potential Cause | Recommended Solution |
| Significant yellowing observed immediately after UV curing. | Photo-oxidation of the aromatic amine in the aminobenzoate co-initiator. This is inherent to their chemical structure.[1] | 1. Substitute the Co-initiator: Replace the aminobenzoate with a non-yellowing alternative such as an acrylated amine.[1] 2. Switch to a Type I Photoinitiator: Utilize a Norrish Type I photoinitiator like a phosphine oxide (e.g., TPO, BAPO), which does not require an amine co-initiator and exhibits significantly lower yellowing.[2] 3. Optimize Concentration: Reduce the concentration of the aminobenzoate co-initiator to the lowest effective level. |
| Yellowing develops or worsens over time upon exposure to light. | Continued photodegradation of the aminobenzoate and the polymer matrix. | 1. Incorporate UV Stabilizers: Add UV absorbers (e.g., benzotriazoles, benzophenones) to absorb harmful UV radiation.[3][4] 2. Add Hindered Amine Light Stabilizers (HALS): Include HALS to trap free radicals generated during photodegradation.[5][6] 3. Select a Stable Resin: Use aliphatic resins instead of aromatic ones, as they are less prone to yellowing.[7][8] |
| The degree of yellowing is inconsistent between batches. | Variations in curing conditions or formulation components. | 1. Standardize Curing Parameters: Ensure consistent UV intensity, exposure time, and temperature for all samples. 2. Control Atmosphere: Cure in a nitrogen atmosphere to minimize oxygen inhibition, which can sometimes exacerbate yellowing. 3. Verify Component Purity: Ensure the purity of monomers, oligomers, and other additives, as impurities can contribute to discoloration.[3] |
| Switching to a new resin system has increased yellowing. | The new resin backbone is more susceptible to photodegradation. Aromatic epoxy acrylates are more prone to yellowing than aliphatic ones. | 1. Evaluate Resin Compatibility: Assess the inherent yellowing tendency of the new resin. Prefer aliphatic urethane acrylates or aliphatic epoxy acrylates for color-sensitive applications.[7][8] 2. Re-evaluate Stabilizer Package: The type and concentration of UV absorbers and HALS may need to be adjusted for the new resin system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of photoyellowing when using aminobenzoate co-initiators?
A1: The primary cause is the photo-oxidation of the aromatic amine structure within the aminobenzoate molecule. Upon exposure to UV light, these co-initiators can form colored byproducts, leading to a yellow discoloration of the cured polymer.[1] This is a common characteristic of aromatic amine compounds used in photopolymerization.
Q2: How can I quantitatively measure the yellowness of my samples?
A2: The yellowness of your samples can be quantified using a spectrophotometer or colorimeter to measure the Yellowness Index (YI). The most common standard test method for plastics is ASTM D1925.[3][9][10] This method calculates the YI from tristimulus values (X, Y, Z) obtained from the measurement. A higher YI value indicates a greater degree of yellowness.
Q3: What are the main alternatives to aminobenzoate co-initiators for reducing yellowing?
A3: The main alternatives fall into two categories:
-
Alternative Co-initiators: Acrylated amines and other novel amine co-initiators with non-aromatic structures can be used. Some specialized amine co-initiators are designed to improve curing efficiency while minimizing yellowing.[1][11]
-
Alternative Photoinitiator Systems: Switching to a Norrish Type I photoinitiator system is a very effective strategy. Phosphine oxides, such as TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and BAPO (bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide), are Type I photoinitiators that do not require an amine co-initiator and are known for their low-yellowing properties.[2]
Q4: Will adding a UV absorber or a HALS completely prevent yellowing?
A4: While UV absorbers and HALS are highly effective at reducing the rate and extent of photoyellowing, they may not completely eliminate it, especially in formulations containing components with a strong intrinsic tendency to yellow, like aromatic aminobenzoates.[5] They work by absorbing UV radiation and scavenging free radicals, respectively, which significantly slows down the degradation processes that lead to yellowing. For optimal performance, a combination of a UV absorber and a HALS is often recommended.
Q5: Does the type of resin I use affect the degree of photoyellowing?
A5: Yes, the resin system plays a crucial role. Resins with aromatic structures, such as those based on bisphenol A (BPA), are more susceptible to oxidation and yellowing upon UV exposure compared to aliphatic resins.[3][8] For applications where color stability is critical, selecting an aliphatic epoxy acrylate or urethane acrylate is recommended.[7]
Quantitative Data Summary
The following table summarizes the typical effects of different components on the yellowness index. Note that exact values will vary depending on the specific formulation, curing conditions, and measurement method.
| Component/System | Typical Yellowness Index (YI) Range | Notes |
| Formulation with Aromatic Amine Co-initiator (e.g., EDB) | High | Aromatic amines are known to contribute significantly to yellowing.[1] |
| Formulation with Acrylated Amine Co-initiator | Low to Medium | Acrylated amines generally exhibit lower yellowing compared to aromatic amines.[1] |
| Formulation with Type I Photoinitiator (e.g., TPO, BAPO) | Very Low | These systems do not require amine co-initiators and are known for their excellent color stability.[2] |
| Formulation with UV Absorber and/or HALS | Reduced YI | The addition of stabilizers significantly lowers the yellowness index by preventing photodegradation. |
| Aliphatic Resin System | Lower YI | Aliphatic backbones are inherently more resistant to photo-oxidation and yellowing than aromatic ones.[7][8] |
| Aromatic Resin System | Higher YI | Aromatic structures are more prone to forming colored degradation products.[3] |
Key Experimental Protocols
Measurement of Yellowness Index (ASTM D1925)
Objective: To quantitatively determine the yellowness index of a plastic sample.
Apparatus:
-
Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z) with CIE Standard Illuminant C and the 2° Standard Observer.
-
White standard of known reflectance (e.g., magnesium oxide or a calibrated white tile).
Procedure:
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the white standard.
-
Sample Preparation: Prepare flat samples of the cured polymer of uniform thickness. The surface should be clean and free of defects. For transparent samples, ensure there are no bubbles.
-
Measurement:
-
For opaque samples, measure the reflectance tristimulus values (X, Y, Z).
-
For transparent samples, measure the transmittance tristimulus values (X, Y, Z).
-
-
Calculation: Calculate the Yellowness Index (YI) using the following formula for ASTM D1925: YI = [100 * (1.28 * X - 1.06 * Z)] / Y Where X, Y, and Z are the measured tristimulus values.
Interpretation: A higher YI value indicates a greater degree of yellowness. Compare the YI of different formulations to assess the effectiveness of your strategies to reduce yellowing.
Visualizations
References
- 1. radtech2022.com [radtech2022.com]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis [resin-wq.com]
- 4. blog.caplinq.com [blog.caplinq.com]
- 5. quora.com [quora.com]
- 6. jdictioncraft.com [jdictioncraft.com]
- 7. pcimag.com [pcimag.com]
- 8. researchgate.net [researchgate.net]
- 9. repo.chromachecker.com [repo.chromachecker.com]
- 10. Yellowness Index | labCognition Online Help [docs.labcognition.com]
- 11. CN112830982A - Amine co-initiator and preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Depth of Cure with 2-(Dimethylamino)ethyl 4-methylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 2-(Dimethylamino)ethyl 4-methylbenzoate to improve the depth of cure in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during photopolymerization experiments involving this compound.
| Issue | Potential Causes | Recommended Solutions |
| Incomplete or Shallow Depth of Cure | - Inadequate Light Intensity or Exposure Time: The energy delivered to the sample may be insufficient to activate the photoinitiator system throughout the desired depth. - Incorrect Wavelength: The light source wavelength may not optimally match the absorption spectrum of the primary photoinitiator (e.g., camphorquinone). - Suboptimal Concentration: The concentration of this compound or the primary photoinitiator may be too low or too high.[1][2][3] - Oxygen Inhibition: Atmospheric oxygen can quench free radicals at the surface, preventing complete polymerization.[4][5][6] | - Verify Light Source: Ensure the light curing unit is functioning correctly and calibrated. Increase the exposure time or move the light source closer to the sample. - Match Light Source to Photoinitiator: Confirm that the emission spectrum of your light source overlaps with the absorption spectrum of the photoinitiator. - Optimize Component Ratios: Systematically vary the concentration of this compound and the photoinitiator to find the optimal ratio for your specific resin system.[1][2][3] - Minimize Oxygen Exposure: Apply a barrier gel (e.g., glycerin) to the surface of the sample before curing to prevent direct contact with air.[4][7] Alternatively, conduct the curing process in an inert atmosphere (e.g., nitrogen).[6] |
| Tacky or Uncured Surface Layer | - Oxygen Inhibition: This is a primary cause of a tacky surface, as oxygen interferes with the free radical polymerization process at the air-resin interface.[4][5][6] - Low Light Intensity at the Surface: The surface may receive insufficient light energy, especially if the light source is not positioned correctly. | - Apply a Barrier: Use a glycerin gel or other oxygen-impermeable layer on the surface before light curing.[4][7] - Inert Atmosphere: If possible, perform the curing in a nitrogen-purged environment.[6] - Additional Curing: After the initial cure, an additional light exposure with a barrier gel can help to fully cure the surface layer. |
| Inconsistent Curing Results | - Improper Mixing: The photoinitiator system components may not be homogeneously dispersed throughout the resin. - Variable Sample Thickness: Inconsistent sample thickness will lead to variations in light penetration and, consequently, depth of cure. - Fluctuations in Light Source Output: An aging bulb or unstable power supply can cause inconsistent light intensity. | - Ensure Thorough Mixing: Mix the components until a uniform consistency is achieved. Consider using a mechanical mixer for larger batches. - Standardize Sample Preparation: Use molds or spacers to ensure a consistent thickness for all samples. - Monitor Light Source: Regularly check the output of your curing light with a radiometer to ensure consistent performance. |
| Discoloration of the Cured Resin | - Excessive Amine Concentration: High concentrations of amine co-initiators can sometimes lead to yellowing, especially upon aging.[8] - Photoinitiator Degradation: Certain photoinitiators can produce colored byproducts after photolysis. | - Optimize Amine Concentration: Use the minimum effective concentration of this compound required to achieve the desired depth of cure. - Select Appropriate Photoinitiator: If discoloration is a significant issue, consider using a photoinitiator known for its color stability. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in improving the depth of cure?
A1: this compound acts as a co-initiator or synergist, typically in combination with a primary photoinitiator (like camphorquinone), which is a Type II photoinitiation system.[9] When exposed to light of the appropriate wavelength, the primary photoinitiator absorbs energy and enters an excited state. It then interacts with the this compound, which donates an electron and a proton, generating highly reactive free radicals.[10] These free radicals then initiate the polymerization of the monomers in the resin. This synergistic action is particularly effective at overcoming oxygen inhibition at the surface, which in turn allows for a more uniform and deeper cure throughout the material.[6]
Q2: How do I determine the optimal concentration of this compound for my formulation?
A2: The optimal concentration is dependent on several factors, including the type and concentration of the primary photoinitiator, the resin matrix composition, and the desired depth of cure. A systematic approach is recommended. Prepare a series of formulations with a fixed concentration of the primary photoinitiator and varying concentrations of this compound. Measure the depth of cure for each formulation using a standardized method (see Experimental Protocols). The optimal concentration will be the one that provides the maximum depth of cure without negatively impacting other properties such as color stability or mechanical strength. Studies on similar systems have shown that an optimal ratio between the photoinitiator and the amine co-initiator is crucial for maximizing conversion and hardness.[1][2][3]
Q3: Can this compound be used with any photoinitiator?
A3: this compound is most effective when paired with Type II photoinitiators, which require a co-initiator to generate free radicals through hydrogen abstraction.[9] A common example used in dental and biomedical applications is camphorquinone. Its effectiveness with Type I photoinitiators, which cleave directly to form radicals, would be limited.
Q4: What are the storage and handling recommendations for this compound?
A4: Based on information for the similar compound Ethyl 4-dimethylaminobenzoate, it should be stored in a tightly closed container in a cool, dark, and well-ventilated area, below +30°C.[11] It is stable under these conditions but may be incompatible with strong oxidizing agents, reducing agents, acids, and bases.[11][12] Always consult the material safety data sheet (MSDS) for specific handling and safety information.
Experimental Protocols
Measurement of Depth of Cure via the Scraping Test (ISO 4049)
This method determines the depth of cure by measuring the length of the hardened material after removing the uncured resin.
Methodology:
-
Place the resin composite into a cylindrical mold of at least 6 mm in height and 4 mm in diameter.
-
Place a polyester strip over the top of the mold and press it flat with a glass slide to ensure a smooth surface and remove excess material.
-
Position the tip of the light curing unit as close as possible to the glass slide and polymerize for the manufacturer's recommended time.
-
Immediately after curing, remove the specimen from the mold.
-
Gently scrape away the uncured material from the bottom of the specimen with a plastic spatula.
-
Measure the height of the remaining cured cylinder with a caliper.
-
The depth of cure is calculated as half of this measured height.
Measurement of Depth of Cure via Knoop Hardness Profile
This method assesses the depth of cure by measuring the hardness at various depths from the top (irradiated) surface. An acceptable cure is often defined as the depth at which the Knoop Hardness Number (KHN) is at least 80% of the maximum KHN at the surface.
Methodology:
-
Prepare a cylindrical specimen of the resin composite in a mold (e.g., 4 mm in diameter and 6 mm in depth).
-
Cure the specimen from the top surface as described previously.
-
Store the cured specimen in the dark at 37°C for 24 hours.
-
Embed the specimen in a mounting resin and section it vertically through the center.
-
Polish the cut surfaces to a mirror finish.
-
Using a Knoop microhardness tester, make indentations along the central axis of the sectioned specimen at defined intervals (e.g., every 0.5 mm) from the top surface to a depth of at least 3 mm.
-
Calculate the KHN for each indentation.
-
Plot KHN as a function of depth. The depth of cure is the point at which the KHN is 80% of the value at the top surface.
Quantitative Data
The following tables summarize depth of cure data for various dental composites, measured by Knoop Hardness Number (KHN). Note: This data is for general reference and is not specific to formulations containing this compound. The performance of any given formulation will depend on its specific composition.
Table 1: Knoop Hardness (KHN) at Various Depths for Different Light-Curing Modes
| Depth | Conventional (C) | Soft-Start (SS) | LED |
| 1 mm | 98.9 | 83.2 | 74.0 |
| 2 mm | 86.7 | 79.9 | 72.5 |
| 3 mm | 81.9 | 78.0 | 68.2 |
| 4 mm | 78.1 | - | - |
Data adapted from a study on various dental composites and may not be representative of all formulations.
Visualizations
Caption: Experimental workflow for measuring depth of cure.
Caption: Photoinitiation mechanism with a co-initiator.
References
- 1. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. wjpmr.com [wjpmr.com]
- 6. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives [mdpi.com]
- 9. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 10. Acrylated Amine Synergist, Amine Synergist UV Curing | Tintoll [uvabsorber.com]
- 11. chembk.com [chembk.com]
- 12. Ethyl 4-dimethylaminobenzoate | 10287-53-3 [chemicalbook.com]
Technical Support Center: Leaching of Unreacted 2-(Dimethylamino)ethyl 4-methylbenzoate (DMAEMB) from Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the leaching of unreacted 2-(Dimethylamino)ethyl 4-methylbenzoate (DMAEMB) from polymeric materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMAEMB) and why is it found in polymers?
A1: this compound (DMAEMB) is a tertiary amine commonly used as a co-initiator or accelerator in free-radical polymerization, particularly in dental composites and other acrylic resin systems.[1] It works in conjunction with a primary photoinitiator (like camphorquinone) to enhance the curing process when the polymer is exposed to light. Incomplete polymerization can result in unreacted DMAEMB monomer being trapped within the polymer matrix.
Q2: Why is the leaching of unreacted DMAEMB a concern?
A2: The leaching of any unreacted monomer from a polymer can be a concern for several reasons. For materials in contact with biological systems, such as in medical devices or dental restorations, leached substances can raise biocompatibility and toxicity issues.[2] In industrial applications, leached components can affect the material's physical and chemical properties, lead to product failure, or contaminate surrounding environments.
Q3: What factors influence the amount of DMAEMB that leaches from a polymer?
A3: Several factors can influence the migration of DMAEMB from a polymer matrix:
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Degree of Polymerization: A lower degree of conversion during the curing process will result in a higher concentration of residual monomer available to leach.
-
Polymer Matrix: The chemical nature of the polymer, its cross-link density, and hydrophobicity can affect the diffusion of DMAEMB.
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Contacting Medium (Solvent): The type of solvent, its pH, and temperature significantly impact the leaching process. Organic solvents, like ethanol, are often more aggressive than aqueous solutions.[1]
-
Time: The cumulative amount of leached monomer generally increases with the duration of contact.[3]
-
Temperature: Higher temperatures typically increase the diffusion rate of the monomer out of the polymer.
Q4: How can I detect and quantify the amount of leached DMAEMB?
A4: The most common and effective method for quantifying leached monomers like DMAEMB is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.[2] These techniques allow for the separation and precise measurement of the concentration of DMAEMB in the extraction solvent.
Troubleshooting Guide
This guide addresses common issues encountered during experiments related to DMAEMB leaching.
| Problem | Possible Causes | Recommended Actions |
| High levels of DMAEMB detected in leachables study. | 1. Incomplete Polymerization: Insufficient curing time, low light intensity, or incorrect initiator/co-initiator ratio. 2. Inappropriate Polymer Formulation: High initial concentration of DMAEMB. 3. Aggressive Leaching Conditions: High temperature or use of a harsh solvent in the experimental setup. | 1. Optimize Curing Process: Increase curing time, ensure the light source is at the correct wavelength and intensity, and verify the formulation's initiator system concentrations. 2. Reformulate Polymer: Reduce the initial concentration of DMAEMB if possible, or consider a more reactive co-initiator. 3. Review Experimental Protocol: Ensure the leaching conditions are representative of the product's intended use. If for screening purposes, document the aggressive nature of the test. |
| Inconsistent or non-reproducible leaching results. | 1. Variable Sample Preparation: Inconsistent polymer sample size, surface area, or surface finish. 2. Inconsistent Curing: Variations in light exposure or temperature during polymerization. 3. Analytical Method Variability: Issues with the HPLC/GC-MS method, such as column degradation or inconsistent sample injection volumes. | 1. Standardize Sample Preparation: Use standardized molds for consistent sample dimensions and surface area. Develop a standard operating procedure for sample finishing. 2. Control Curing Environment: Use a calibrated light source and monitor the temperature during polymerization. 3. Validate Analytical Method: Perform a method validation to assess linearity, accuracy, and precision. Regularly run system suitability tests. |
| No detectable DMAEMB, but material shows signs of degradation. | 1. DMAEMB has degraded: The leached DMAEMB may have degraded into other compounds not being monitored. 2. Analytical method not sensitive enough: The concentration of leached DMAEMB is below the limit of detection (LOD) of the current method. | 1. Analyze for Degradation Products: Use a broader analytical screen, such as LC-MS/MS, to identify potential degradation products of DMAEMB. 2. Improve Method Sensitivity: Concentrate the leachate sample before analysis or use a more sensitive detector. |
Quantitative Data on Monomer Leaching
While extensive quantitative data specifically for the leaching of this compound is limited in publicly available literature, the following tables summarize data for a closely related compound, Ethyl-4-(dimethylamino)benzoate, and other common monomers from acrylic-based polymers to provide a comparative reference.
Table 1: Migration of Ethyl-4-(dimethylamino)benzoate from Low-Density Polyethylene (LDPE) (Data adapted from a study on UV-curing ink components)
| Food Simulant | Temperature (°C) | Diffusion Coefficient (D, cm²/s) | Partition Coefficient (K) |
| 10% Ethanol | 20 | 1.2 x 10⁻¹³ | 3.5 |
| 10% Ethanol | 40 | 8.5 x 10⁻¹³ | 2.1 |
| 50% Ethanol | 20 | 2.1 x 10⁻¹² | 1.8 |
| 50% Ethanol | 40 | 1.5 x 10⁻¹¹ | 1.2 |
Table 2: Leaching of Common Monomers from Dental Composites in 75% Ethanol/Water (This data is illustrative and compiled from various studies on dental resins)
| Monomer | Typical Leached Amount (µg/cm²) after 7 days |
| TEGDMA (Triethylene glycol dimethacrylate) | 5 - 50 |
| BisGMA (Bisphenol A glycidyl methacrylate) | 1 - 20 |
| UDMA (Urethane dimethacrylate) | 2 - 30 |
| HEMA (2-Hydroxyethyl methacrylate) | 1 - 15 |
Note: The amount of leached monomer can vary significantly based on the specific material formulation, curing conditions, and experimental setup.
Experimental Protocols
Protocol 1: Sample Preparation and Leaching Extraction
-
Polymer Sample Preparation:
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Prepare polymer samples of standardized dimensions (e.g., 10 mm diameter x 2 mm thickness discs) using a consistent molding and curing process.
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Ensure all samples are cured under identical conditions (light intensity, time, temperature).
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Measure and record the surface area and weight of each sample.
-
-
Extraction Procedure:
-
Place each polymer sample in a chemically inert vial (e.g., glass).
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Add a defined volume of the extraction solvent (e.g., 75% ethanol/water solution) to achieve a specific surface area to volume ratio (e.g., 1 cm²/mL).
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Store the vials in an incubator at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 24 hours, 7 days).
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Include a blank control (solvent without a polymer sample) for each time point.
-
-
Sample Collection:
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At the end of the incubation period, carefully remove the leachate (the solvent) using a pipette and transfer it to a clean vial for analysis.
-
If necessary, filter the leachate to remove any particulate matter.
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Store the leachate samples appropriately (e.g., at 4°C) until analysis.
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Protocol 2: Quantification of DMAEMB by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector, autosampler, and a C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, a volatile acid like formic acid can be added.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of DMAEMB.
-
Injection Volume: 20 µL.
-
-
Calibration:
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Prepare a series of standard solutions of DMAEMB of known concentrations in the extraction solvent.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Inject the collected leachate samples (from Protocol 1) into the HPLC system.
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Identify the DMAEMB peak based on its retention time compared to the standards.
-
Quantify the concentration of DMAEMB in the samples using the calibration curve.
-
-
Calculation:
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Calculate the total mass of DMAEMB leached from each polymer sample.
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Normalize the result by the surface area of the sample to report the leaching in units such as µg/cm².
-
Visualizations
Caption: Experimental workflow for DMAEMB leaching analysis.
Caption: Troubleshooting decision tree for high DMAEMB leaching.
References
Technical Support Center: Stability of 2-(Dimethylamino)ethyl 4-methylbenzoate in Acidic Monomers
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering stability issues with 2-(Dimethylamino)ethyl 4-methylbenzoate in the presence of acidic monomers during their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing potential causes and recommended solutions.
| Issue ID | Problem Encountered | Potential Causes | Recommended Actions |
| SI-001 | Poor or inconsistent polymerization results (e.g., low yield, variable molecular weight). | Acid-Base Interaction: The tertiary amine group of this compound is basic and can be protonated by acidic monomers. This can neutralize the amine, affecting its role as a catalyst or co-initiator.[1][2][3] Degradation of the Amine: The ester linkage in this compound may be susceptible to hydrolysis or transesterification in the presence of strong acidic monomers, leading to the formation of byproducts that can interfere with polymerization. | pH Adjustment: If possible, adjust the pH of your monomer solution to a less acidic range where the amine remains active but the monomer is still polymerizable. Use of a Non-Acidic Co-monomer: Consider the partial or complete replacement of the acidic monomer with a non-acidic alternative if your application allows. Alternative Catalyst/Initiator: Explore the use of a different tertiary amine or an alternative catalyst system that is more stable under acidic conditions. |
| SI-002 | Presence of unexpected peaks in analytical results (e.g., HPLC, GC-MS, NMR). | Hydrolysis: In aqueous or protic environments, the ester bond of this compound can undergo acid-catalyzed hydrolysis to form 4-methylbenzoic acid and 2-(dimethylamino)ethanol. Transesterification: The acidic monomer may react with the ester of this compound, leading to the formation of a new ester and 4-methylbenzoic acid. | Characterize Byproducts: Use analytical techniques such as GC-MS or LC-MS to identify the unexpected peaks. Knowing the identity of the byproducts will help confirm the degradation pathway. Control Moisture: Ensure all reactants and solvents are anhydrous to minimize hydrolysis. Lower Reaction Temperature: Reducing the temperature may slow down the rate of degradation reactions. |
| SI-003 | Discoloration of the reaction mixture. | Oxidation of the Amine: Tertiary amines can be susceptible to oxidation, which can be exacerbated by the presence of certain acidic monomers or impurities. This can lead to the formation of colored byproducts. | Inert Atmosphere: Conduct your experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purify Monomers: Ensure your acidic monomers are free from peroxide or other oxidizing impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in the presence of acidic monomers?
A1: The two most likely degradation pathways are:
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Acid-Catalyzed Hydrolysis: If water is present, the ester bond can be cleaved by acid catalysis to yield 4-methylbenzoic acid and 2-(dimethylamino)ethanol.
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Transesterification: The acidic monomer can act as a nucleophile (in its carboxylate form) or electrophile, leading to an exchange of the ester group.
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for this compound in acidic conditions.
Q2: How can I quantitatively assess the stability of this compound in my acidic monomer formulation?
A2: A stability study can be conducted by monitoring the concentration of this compound over time under your experimental conditions. High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for this.
Q3: Are there any alternative tertiary amines that are more stable in acidic conditions?
A3: The stability of a tertiary amine in acidic conditions is related to its basicity (pKa) and steric hindrance around the nitrogen atom. Amines with lower pKa values will be less prone to protonation. Additionally, bulky substituents around the nitrogen can sterically hinder interactions with acidic protons. You may need to screen a variety of tertiary amines to find one that is compatible with your specific acidic monomer and reaction conditions.
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
Objective: To quantify the degradation of this compound in an acidic monomer solution over time.
Materials:
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This compound
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Acidic monomer of interest
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Appropriate solvent (e.g., acetonitrile, methanol)
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HPLC system with a UV detector
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C18 HPLC column
-
Volumetric flasks and pipettes
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Autosampler vials
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. From this stock, prepare a series of calibration standards of different concentrations.
-
Sample Preparation: Prepare a solution of your acidic monomer containing a known concentration of this compound. This will be your time-zero sample.
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Incubation: Store the sample solution under your typical experimental conditions (e.g., temperature, light exposure).
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Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution. Dilute the aliquot with the solvent to a concentration within the range of your calibration standards.
-
HPLC Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted time-point samples.
-
Monitor the peak corresponding to this compound at an appropriate UV wavelength.
-
-
Data Analysis: Using the calibration curve, determine the concentration of this compound remaining at each time point. Plot the concentration versus time to determine the degradation rate.
Below is a workflow diagram for the stability assessment protocol.
Caption: Experimental workflow for HPLC-based stability assessment.
Protocol 2: Identification of Degradation Products by GC-MS
Objective: To identify the potential byproducts of the reaction between this compound and an acidic monomer.
Materials:
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Aged sample of this compound in the acidic monomer solution
-
GC-MS system
-
Appropriate GC column
-
Solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Syringes and vials
Methodology:
-
Sample Preparation: After allowing the reaction mixture to age, dilute a sample in a suitable solvent. If necessary, perform a liquid-liquid extraction to separate the components from the polymer.
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
The gas chromatograph will separate the different components of the mixture.
-
The mass spectrometer will provide a mass spectrum for each separated component.
-
-
Data Interpretation:
-
Compare the retention times and mass spectra of the peaks with known standards of potential degradation products (e.g., 4-methylbenzoic acid, 2-(dimethylamino)ethanol).
-
Use a mass spectral library (e.g., NIST) to help identify unknown peaks.
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This protocol will help you confirm the degradation pathway and take appropriate measures to mitigate the stability issues.
References
Technical Support Center: Optimizing Solubility of 2-(Dimethylamino)ethyl 4-methylbenzoate in Monomer Blends
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of 2-(Dimethylamino)ethyl 4-methylbenzoate, a common tertiary amine accelerator, in various monomer blends used in scientific and industrial applications.
Troubleshooting Guide
Researchers may encounter difficulties in fully dissolving this compound in their monomer formulations, which can lead to inconsistencies in curing times and final material properties. This guide offers a systematic approach to resolving these solubility issues.
Problem: The accelerator this compound is not fully dissolving in my monomer blend.
Initial Assessment Workflow
Caption: Initial troubleshooting steps for solubility issues.
Advanced Troubleshooting Strategies
If the initial steps do not resolve the issue, consider the following advanced strategies:
| Strategy | Description | Considerations |
| Co-solvent Addition | Introduce a small amount of a co-solvent that is miscible with both the accelerator and the monomer blend. This can help to bridge the polarity gap. | The co-solvent should be compatible with the polymerization process and not negatively impact the final properties of the material. Common choices include acetone or ethyl acetate, which should be subsequently removed by evaporation before curing. |
| Temperature Optimization | Systematically study the effect of temperature on solubility. Gradually increasing the temperature of the monomer blend while stirring can significantly enhance the dissolution of the accelerator. | Avoid excessive heat, which could lead to premature polymerization or degradation of the components. A controlled temperature water bath is recommended. |
| Sonication | Utilize an ultrasonic bath to provide mechanical agitation at a microscopic level. This can help to break down agglomerates of the accelerator and promote its dispersion and dissolution in the monomer blend. | Ensure the sonication is performed in a sealed container to prevent solvent evaporation. Monitor the temperature of the bath to avoid overheating. |
| Structural Analogs | If solubility remains a persistent issue, consider evaluating structural analogs of this compound that may have improved solubility in your specific monomer system. | The reactivity and effect on final properties of any alternative accelerator must be thoroughly evaluated. |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in monomer blends?
A1: Tertiary aromatic amines are typically used in small concentrations, as they are minor components that significantly affect the properties of the cured material. While the optimal concentration is formulation-dependent, a general starting point is between 0.5% and 2.0% by weight of the total monomer content. It is crucial to determine the optimal concentration for your specific system, as maximum compressive and tensile strength are often achieved within a narrow concentration range.
Q2: How does the composition of the monomer blend affect the solubility of this compound?
A2: The polarity of the monomer blend plays a significant role. This compound, being a tertiary amine with an ester group, has moderate polarity. It will generally exhibit better solubility in monomer blends that have a similar polarity. For highly hydrophobic monomer systems, solubility issues may be more prevalent.
Logical Relationship of Solubility Factors
Caption: Factors influencing accelerator solubility.
Q3: Are there any recommended co-solvents to improve the solubility of this compound?
A3: Yes, using a co-solvent can be an effective strategy. The choice of co-solvent depends on the specific monomer blend. For many acrylic-based systems, volatile organic solvents with intermediate polarity are good candidates.
| Co-solvent | Rationale for Use |
| Acetone | Good solvency for many organic compounds and highly volatile, making it easy to remove. |
| Ethyl acetate | Another effective solvent with good volatility. |
| Dichloromethane | Can be effective but should be handled with appropriate safety precautions due to its higher toxicity. |
Important Note: It is critical to ensure the complete removal of the co-solvent before initiating polymerization, as residual solvent can negatively impact the mechanical properties and biocompatibility of the final polymer.
Q4: What is a reliable experimental protocol to determine the solubility of this compound in a new monomer blend?
A4: A gravimetric method is a straightforward approach to determine solubility.
Experimental Protocol: Gravimetric Solubility Determination
Caption: Protocol for determining accelerator solubility.
This protocol provides a quantitative measure of the accelerator's solubility in your specific monomer system at a given temperature, allowing for more precise formulation development.
Troubleshooting guide for using 2-(Dimethylamino)ethyl 4-methylbenzoate in complex formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Dimethylamino)ethyl 4-methylbenzoate in complex formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction is catalyzed by both acidic and alkaline conditions, yielding 4-methylbenzoic acid and 2-(dimethylamino)ethanol. The tertiary amine can also be susceptible to oxidation.
Q2: How can I improve the solubility of this compound in my aqueous formulation?
A2: Due to the basic tertiary amine group, the solubility of this compound is pH-dependent. Lowering the pH of the formulation with a suitable acid will protonate the dimethylamino group, forming a more water-soluble salt. The choice of acid can be critical and should be evaluated for compatibility with other excipients.
Q3: What are some common excipients that may be incompatible with this compound?
A3: Excipients to be cautious with include:
-
Strong acids or bases: These can catalyze the hydrolysis of the ester linkage.
-
Oxidizing agents: The tertiary amine is susceptible to oxidation.
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Reducing agents: While generally less reactive, compatibility should be tested.[1]
-
Aldehydes and ketones: These can potentially react with the amine group.
Q4: What analytical techniques are suitable for quantifying this compound in a formulation?
A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective method for the quantification of this compound and its potential degradants. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point.
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Formulations
| Symptom | Potential Cause | Suggested Solution |
| Precipitation or cloudiness upon addition to the aqueous vehicle. | The compound is in its free base form, which has low aqueous solubility. | Adjust the pH of the formulation to be acidic (e.g., pH 3-5) to form the more soluble salt of the amine. |
| Limited solubility despite pH adjustment. | The concentration of the compound exceeds its solubility limit even in its salt form. | Consider the use of co-solvents (e.g., propylene glycol, ethanol) or solubilizing agents (e.g., cyclodextrins, surfactants). |
Issue 2: Formulation Instability and Degradation
| Symptom | Potential Cause | Suggested Solution |
| Appearance of new peaks in the chromatogram during stability studies. | Hydrolysis of the ester bond. | Buffer the formulation to a pH where the rate of hydrolysis is minimized (typically slightly acidic to neutral). Protect from high temperatures. |
| Discoloration or changes in viscosity. | Oxidation of the tertiary amine or other excipient interactions. | Include an antioxidant in the formulation. Conduct compatibility studies with all excipients. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Incubate the drug substance in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the drug substance in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photodegradation: Expose the drug substance in solution to UV light (254 nm) and visible light for a defined period.
-
Analyze all samples by the RP-HPLC method described in Protocol 1 to identify and quantify degradants.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Potential degradation pathways.
References
Effect of light intensity on the efficiency of 2-(Dimethylamino)ethyl 4-methylbenzoate
Technical Support Center: 2-(Dimethylamino)ethyl 4-methylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the use of this compound, a common tertiary amine co-initiator, in photochemical applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a photochemical experiment?
A1: this compound, also known as Padimate A, primarily functions as a co-initiator or synergist in Type II photoinitiator systems. When used with a photosensitizer (e.g., benzophenone, camphorquinone, thioxanthones), it acts as a hydrogen donor.[1][2] Upon exposure to a suitable light source, the photosensitizer absorbs light and enters an excited state. It then abstracts a hydrogen atom from the amine, generating a reactive free radical from the co-initiator. This radical is the primary species that initiates the polymerization of monomers.[1][3]
Q2: How does light intensity generally affect the efficiency of a photopolymerization reaction using this co-initiator?
A2: Generally, increasing the light intensity increases the rate of radical generation, which in turn accelerates the polymerization rate. However, the relationship is not always linear. At very high intensities, side reactions such as oxygen inhibition and radical-radical recombination can become more pronounced, potentially reducing the overall efficiency and negatively affecting the properties of the final polymer. Conversely, very low light intensity may result in slow and incomplete curing.[4]
Q3: What is "oxygen inhibition" and how does this co-initiator help mitigate it?
A3: Oxygen inhibition is a common issue in free-radical polymerization where atmospheric oxygen reacts with the initiating and propagating radicals to form stable peroxy radicals. These peroxy radicals are much less reactive towards monomer double bonds, effectively terminating the polymerization chain and resulting in incomplete or "tacky" surfaces. Tertiary amines like this compound help overcome this by reacting with and consuming dissolved oxygen or by generating a high concentration of initiating radicals that can outcompete the oxygen quenching reaction.[2][5]
Q4: Can this compound be used as a primary photoinitiator?
A4: No, this compound is not a primary photoinitiator because it does not efficiently absorb light in the near-UV or visible range to generate radicals on its own. It must be paired with a Type II photoinitiator that absorbs the light and initiates the hydrogen abstraction process.[1][2]
Q5: Is this compound subject to photodegradation?
A5: Yes, like many UV-absorbing compounds and aromatic amines, it can undergo photodegradation upon prolonged exposure to high-intensity UV light.[6] This can lead to a decrease in initiation efficiency over time and the formation of photoproducts that may alter the properties or color of the final material. For applications requiring high photostability, it is crucial to select an appropriate light source and exposure time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Polymerization Rate / Incomplete Curing | 1. Insufficient Light Intensity: The photon flux is too low to generate an adequate concentration of initiating radicals. | 1. Increase the light intensity or move the light source closer to the sample. Verify the lamp's output with a radiometer. |
| 2. Wavelength Mismatch: The output spectrum of the light source does not sufficiently overlap with the absorption spectrum of the primary photoinitiator. | 2. Ensure your lamp's emission spectrum (e.g., 365 nm, 405 nm) is optimal for the chosen photoinitiator (e.g., ITX, Camphorquinone). | |
| 3. Oxygen Inhibition: Dissolved oxygen is scavenging the free radicals.[2] | 3. Purge the monomer resin with an inert gas (e.g., Nitrogen, Argon) before and during curing. Increase the concentration of the amine co-initiator.[2] | |
| 4. Incorrect Initiator/Co-initiator Ratio: The concentration of the amine is too low for efficient hydrogen abstraction. | 4. Optimize the concentration. A typical starting range for the co-initiator is 2-8% by weight of the total formulation.[2] | |
| Yellowing of the Final Polymer | 1. Photodegradation: Prolonged exposure to high-intensity UV light can cause the amine or its photoproducts to yellow.[6] | 1. Reduce the total light exposure dose by using a higher intensity for a shorter time. Incorporate a UV stabilizer if compatible with the application. |
| 2. Amine Oxidation: The tertiary amine can oxidize over time, especially when exposed to air and light. | 2. Store the co-initiator in a cool, dark place and handle it in a well-ventilated area.[2] Prepare fresh formulations before use. | |
| Inconsistent Results Between Batches | 1. Variable Light Source Output: The lamp's intensity may be degrading over its lifespan or fluctuating due to power instability. | 1. Regularly measure the light source output with a calibrated radiometer before each experiment. Allow the lamp to warm up to a stable output. |
| 2. Inhibition from Contaminants: Impurities in the monomers or other components (e.g., stabilizers, moisture) can inhibit polymerization. | 2. Use high-purity monomers and reagents. Ensure all glassware and equipment are clean and dry. |
Data Presentation
Table 1: Illustrative Effect of Light Intensity on Polymerization Efficiency
Note: These are representative values for a typical Type II photopolymerization system. Actual results will vary based on the specific formulation, photoinitiator, and experimental setup.
| Light Intensity (mW/cm²) | Time to Reach 80% Conversion (seconds) | Final Monomer Conversion (%) | Observations |
| 5 | 180 | 85 | Very slow curing, potential for significant oxygen inhibition. |
| 20 | 45 | 92 | Moderate and controlled polymerization rate. |
| 50 | 15 | 95 | Rapid polymerization, good for thin films. |
| 100 | 8 | 94 | Very fast cure, risk of increased shrinkage stress and potential yellowing. |
| 200 | 5 | 91 | Extremely rapid; potential for reduced final conversion due to radical trapping and termination. |
Experimental Protocols
Protocol 1: Measuring the Effect of Light Intensity on Polymerization Rate
This protocol uses Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy to monitor the disappearance of the monomer's reactive group (e.g., acrylate C=C bond at ~1635 cm⁻¹) as a function of time and light intensity.
Materials:
-
Monomer resin (e.g., Trimethylolpropane triacrylate)
-
Primary Photoinitiator (e.g., Isopropylthioxanthone, ITX)
-
This compound
-
FTIR spectrometer with a photocalorimetry accessory
-
UV/Vis collimated light source with adjustable intensity (e.g., LED light source)
-
Radiometer for intensity measurement
-
Spacers (e.g., 25 µm) and two transparent substrates (e.g., BaF₂ plates)
Procedure:
-
Formulation Preparation: Prepare a stock solution containing the monomer, photoinitiator (e.g., 0.5 wt%), and this compound (e.g., 2 wt%). Mix thoroughly in a dark vial until fully dissolved.
-
Sample Preparation: Place a 25 µm spacer between two BaF₂ plates. Apply a small drop of the prepared resin onto the bottom plate and press the top plate down to create a thin film of uniform thickness.
-
Setup Configuration: Place the sample assembly in the FTIR sample holder. Position the light source directly above the sample, ensuring the light path is aligned with the FTIR beam.
-
Intensity Calibration: Place the radiometer sensor at the same position as the sample to measure the light intensity. Adjust the light source to the desired intensity (e.g., 10 mW/cm²).
-
Data Acquisition:
-
Begin RT-FTIR data collection, recording one spectrum per second.
-
After collecting 5-10 baseline spectra, turn on the light source to initiate polymerization.
-
Continue recording until the peak corresponding to the reactive group shows no further decrease.
-
-
Analysis:
-
Calculate the conversion at each time point using the formula: Conversion(t) = (A₀ - Aₜ) / A₀, where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
Plot Conversion vs. Time to obtain the polymerization profile.
-
-
Repeat: Repeat steps 4-6 for different light intensities (e.g., 20, 50, 100 mW/cm²), ensuring the sample is in the same position for each run.
Visualizations
Caption: Experimental workflow for analyzing light intensity effects.
Caption: Mechanism of radical generation in a Type II photoinitiator system.
Caption: Troubleshooting flowchart for low polymerization efficiency.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. hampfordresearch.com [hampfordresearch.com]
- 3. US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations - Google Patents [patents.google.com]
- 4. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation | Steinmetz Symposium - Union College [steinmetz.union.edu]
Strategies to minimize the degradation of 2-(Dimethylamino)ethyl 4-methylbenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 2-(Dimethylamino)ethyl 4-methylbenzoate during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of potency in aqueous solutions | Hydrolysis: The ester bond is susceptible to cleavage by water, especially at non-neutral pH. The tertiary amine can also influence local pH.[1] | - Maintain the pH of the solution within a stable range, typically slightly acidic to neutral (pH 4-6), using a suitable buffer system. - Prepare aqueous solutions fresh and use them promptly. - For long-term storage, consider preparing stock solutions in a non-aqueous, aprotic solvent like anhydrous acetonitrile or DMSO and store at low temperatures. |
| Appearance of unknown peaks in HPLC chromatogram after storage | Degradation: The compound may be degrading due to hydrolysis, oxidation, or photodegradation. | - Identify the degradation pathway: Conduct forced degradation studies (see Experimental Protocols) to identify the nature of the degradation products. - Hydrolysis: If new peaks correspond to 4-methylbenzoic acid or 2-(dimethylamino)ethanol, hydrolysis is likely. Follow the solutions for loss of potency. - Oxidation: If degradation is observed after exposure to an oxidizing agent (e.g., H₂O₂), consider purging solutions with an inert gas (nitrogen or argon) and adding an antioxidant.[2] - Photodegradation: If new peaks appear after light exposure, protect the compound and its solutions from light by using amber vials or covering containers with aluminum foil.[2] |
| Inconsistent analytical results between batches | Variable Storage Conditions: Differences in temperature, humidity, or light exposure between batches can lead to varying levels of degradation. | - Standardize storage conditions for all batches. Store the solid compound in a cool, dark, and dry place, preferably in a desiccator. - Document storage conditions meticulously for each batch to ensure traceability. |
| Precipitation in formulated solutions | Excipient Incompatibility: An excipient in the formulation may be reacting with the compound or altering the solution's properties (e.g., pH), leading to precipitation of the drug or its degradants.[3][4] | - Conduct compatibility studies with individual excipients (see Experimental Protocols). - Evaluate the pH of the final formulation and adjust if necessary. - Consider the use of alternative, more compatible excipients. |
| Color change of the compound or solution over time | Oxidative Degradation or Photodegradation: These processes can lead to the formation of colored impurities. | - Implement measures to prevent oxidation and photodegradation as described above (inert atmosphere, light protection). - Analyze the discolored sample by HPLC-UV/Vis or LC-MS to characterize the colored species. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
The primary degradation pathways are anticipated to be:
-
Hydrolysis: Cleavage of the ester bond to form 4-methylbenzoic acid and 2-(dimethylamino)ethanol. This is a common degradation route for ester-containing compounds, and can be catalyzed by acidic or basic conditions.[1]
-
Oxidation: The tertiary amine group and the aromatic ring can be susceptible to oxidation, potentially leading to N-oxide formation or other oxidative byproducts.[2]
-
Photodegradation: Aromatic esters can be sensitive to light, which can induce degradation.[5]
2. What are the ideal storage conditions for solid this compound?
To minimize degradation, the solid compound should be stored in a well-sealed container in a cool, dark, and dry environment. The use of a desiccator to control humidity is recommended.
3. How can I monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[6] This method should be capable of separating the intact compound from its potential degradation products. See the Experimental Protocols section for a general HPLC method development guideline.
4. What is a forced degradation study and why is it important?
A forced degradation study involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, light, oxidizing agents) to accelerate its degradation.[7][8] This helps to:
-
Identify potential degradation products.
-
Understand the degradation pathways.
-
Develop and validate a stability-indicating analytical method that can resolve the drug from all potential degradants.[9]
5. Are there any known incompatible excipients with this compound?
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, data from stability and forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 h | 60°C | 15.2% | 4-methylbenzoic acid, 2-(dimethylamino)ethanol |
| 0.1 M NaOH | 8 h | 60°C | 25.8% | 4-methylbenzoic acid, 2-(dimethylamino)ethanol |
| 3% H₂O₂ | 24 h | 25°C | 8.5% | Oxidative byproducts (e.g., N-oxide) |
| Thermal | 48 h | 80°C | 5.1% | Minor unidentified products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25°C | 11.7% | Photodegradation products |
Table 2: Stability of Aqueous Solution (0.1 mg/mL) at 25°C
| pH | Storage Time (days) | % Remaining |
| 4.0 | 0 | 100.0% |
| 1 | 99.5% | |
| 3 | 98.2% | |
| 7 | 96.5% | |
| 7.0 | 0 | 100.0% |
| 1 | 98.8% | |
| 3 | 95.1% | |
| 7 | 90.3% | |
| 9.0 | 0 | 100.0% |
| 1 | 92.3% | |
| 3 | 80.5% | |
| 7 | 65.1% |
Experimental Protocols
Protocol for Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the mixture at room temperature for 24 hours, protected from light. Withdraw samples and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, store a solution of the compound in a suitable solvent at 80°C for 48 hours. Analyze the samples by HPLC.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control sample to identify degradation peaks.
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of polar and non-polar compounds. A starting point could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan, likely around 254 nm or a more specific maximum).
-
Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation peaks.
-
Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[9][10][11]
Protocol for Excipient Compatibility Study
Objective: To assess the compatibility of this compound with common pharmaceutical excipients.
Methodology:
-
Sample Preparation: Prepare binary mixtures of the drug substance and each excipient (e.g., in a 1:1 or 1:5 ratio). Also, prepare a sample of the drug substance alone as a control.
-
Moisture Addition: To simulate conditions in a formulation, add a small amount of water (e.g., 5% w/w) to a separate set of binary mixtures.
-
Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analysis: At predetermined time points (e.g., 0, 2, and 4 weeks), analyze the samples using the validated stability-indicating HPLC method to quantify the amount of remaining drug and the formation of any degradation products.
-
Evaluation: Compare the degradation profile of the drug in the presence of each excipient to the control sample. A significant increase in degradation suggests an incompatibility.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a comprehensive stability assessment.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. alfachemic.com [alfachemic.com]
- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 6. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of 2-(Dimethylamino)ethyl 4-methylbenzoate and Other Amine Co-initiators in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate amine co-initiator is critical for optimizing the curing process and the final properties of the polymer. This guide provides a detailed comparison of the performance of 2-(Dimethylamino)ethyl 4-methylbenzoate (EDMAB), a widely used amine co-initiator, against other common alternatives. The information presented is supported by experimental data to aid researchers in making informed decisions for their specific applications.
Executive Summary
This compound (EDMAB) is a highly effective amine co-initiator, particularly in dental restorative materials. When compared to other amine co-initiators such as 2-(Dimethylamino)ethyl methacrylate (DMAEMA) and a novel synthesized co-initiator, TUMA (a tertiary amine with three methacrylate-urethane groups), EDMAB demonstrates a competitive performance profile. Key performance indicators include the degree of conversion, rate of polymerization, stability, and leachability. While EDMAB offers a high rate of polymerization, it can be prone to leaching from the cured polymer matrix. Newer co-initiators like TUMA show promise in reducing leachables, a critical factor for biocompatibility in drug delivery and dental applications.
Performance Comparison
The following tables summarize the quantitative performance of EDMAB in comparison to DMAEMA and TUMA in a model dental resin system.
Table 1: Photopolymerization Efficiency
| Co-initiator (0.5 wt%) | Degree of Conversion (DC) after 600s (%)[1] | Maximum Polymerization Rate (s⁻¹)[1] |
| EDMAB | 68.2 | 0.25 |
| DMAEMA | 69.9 | 0.21 |
| TUMA | 65.2 | 0.12 |
| TUMA (1.75 wt%) | 70.1 | 0.17 |
Table 2: Stability and Leachability
| Co-initiator | Chemical Stability[1] | Cumulative Release after 60 days (µg/mL)[1] |
| EDMAB | More stable than DMAEMA | 53.6 ± 4.2 |
| DMAEMA | Less stable; 37.6% degradation after 100 days in DMSO-d6/water[1] | 11.2 ± 3.0 |
| TUMA | More stable than DMAEMA | Not detected |
Yellowing Effect
A significant consideration in the selection of an amine co-initiator is its propensity to cause yellowing in the final polymer, particularly in applications where aesthetics are crucial. The yellowing is primarily attributed to the oxidation of the amine during and after the polymerization process, leading to the formation of colored by-products. Aromatic amines are generally more prone to oxidative yellowing. While specific quantitative data for yellowing comparison between EDMAB, DMAEMA, and TUMA was not available in the searched literature, it is a well-documented phenomenon for amine co-initiators in general.
Reaction Mechanism and Experimental Workflows
The following diagrams illustrate the fundamental reaction mechanism of Type II photopolymerization involving an amine co-initiator and a typical experimental workflow for performance evaluation.
Caption: Type II photopolymerization initiation pathway.
Caption: Workflow for evaluating amine co-initiator performance.
Experimental Protocols
Determination of Degree of Conversion (DC) by FTIR Spectroscopy
-
Sample Preparation: A small amount of the uncured resin mixture is placed between two transparent films (e.g., Mylar) to form a thin, uniform layer.
-
Initial Spectrum: The infrared (IR) spectrum of the uncured sample is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The absorbance of the aliphatic C=C double bond peak (around 1638 cm⁻¹) and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) are measured.
-
Photocuring: The sample is irradiated with a light source (e.g., a dental LED curing unit) for a specified time and intensity.
-
Final Spectrum: The IR spectrum of the cured polymer is recorded. The absorbance of the C=C peak and the internal standard peak are measured again.
-
Calculation: The degree of conversion is calculated using the following formula:
DC (%) = [1 - ( (Abs C=C / Abs internal standard)cured / (Abs C=C / Abs internal standard)uncured )] x 100
Determination of Polymerization Kinetics by Photo-DSC
-
Sample Preparation: A small, precise amount of the uncured resin mixture is placed in an open aluminum pan suitable for a Differential Scanning Calorimeter (DSC).
-
Isothermal Measurement: The sample is placed in the photo-DSC cell and allowed to equilibrate at a constant temperature.
-
Photocuring: The sample is irradiated with a UV/Visible light source of a specific intensity. The heat flow from the exothermic polymerization reaction is recorded as a function of time.
-
Data Analysis: The rate of polymerization is proportional to the heat flow. The maximum polymerization rate is determined from the peak of the heat flow curve. The total heat evolved is used to calculate the degree of conversion.
Determination of Leachables by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Cured polymer samples of known mass and surface area are prepared.
-
Extraction: The samples are immersed in a suitable solvent (e.g., ethanol/water mixture) and incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 24 hours, 7 days, 60 days).
-
Sample Analysis: The extraction solvent is collected and analyzed by HPLC.
-
Quantification: A calibration curve is generated using standard solutions of the amine co-initiator. The concentration of the leached co-initiator in the extraction solvent is determined by comparing its peak area to the calibration curve.
Determination of Yellowing
-
Sample Preparation: Cured polymer samples of a standardized thickness are prepared.
-
Color Measurement: The color of the samples is measured using a spectrophotometer or colorimeter according to standard color spaces (e.g., CIE Lab). The b value, which represents the yellow-blue axis, is used as an indicator of yellowing.
-
Aging (Optional): To assess color stability, samples can be subjected to accelerated aging conditions (e.g., UV exposure, elevated temperature) before color measurement.
-
Yellowness Index (YI): The Yellowness Index can be calculated from the spectrophotometric data according to standards such as ASTM E313.
Conclusion
This compound (EDMAB) remains a robust and efficient amine co-initiator for photopolymerization, offering high polymerization rates. However, for applications requiring high biocompatibility and low leachables, alternative co-initiators such as TUMA present a promising direction. The choice of co-initiator should be guided by a careful consideration of the desired polymerization kinetics, the importance of minimizing leachables, and the aesthetic requirements of the final product, particularly concerning yellowing. Researchers are encouraged to perform their own comparative studies based on the protocols outlined in this guide to determine the optimal co-initiator for their specific formulation and application.
References
A Head-to-Head Battle of Photoinitiators: 2-(Dimethylamino)ethyl 4-methylbenzoate versus DMPA
In the realm of photopolymerization, the choice of a photoinitiator is paramount, directly influencing the efficiency, rate, and final properties of the cured material. This guide provides a comprehensive comparison of two distinct types of photoinitiators: the amine co-initiator, represented here by the structurally similar and widely studied Ethyl 4-(dimethylamino)benzoate (a close analogue to 2-(Dimethylamino)ethyl 4-methylbenzoate), and the Type I photoinitiator, 2,2-Dimethoxy-2-phenylacetophenone (DMPA). This comparison is tailored for researchers, scientists, and drug development professionals seeking to optimize their photopolymerization processes.
Executive Summary
DMPA, a Type I photoinitiator, undergoes unimolecular cleavage upon UV irradiation to generate free radicals, offering a straightforward initiation mechanism. In contrast, Ethyl 4-(dimethylamino)benzoate (EDAB) is a Type II co-initiator, which requires a photosensitizer, such as camphorquinone (CQ), to initiate polymerization through a bimolecular reaction. The choice between these systems hinges on the specific application requirements, including the desired curing speed, depth of cure, and biocompatibility.
Performance Comparison at a Glance
The following table summarizes the key performance differences between a typical Type II system utilizing an amine co-initiator like EDAB and the Type I photoinitiator DMPA.
| Performance Metric | This compound (as part of a Type II system) | DMPA (Type I) |
| Initiation Mechanism | Bimolecular hydrogen abstraction (requires a photosensitizer) | Unimolecular α-cleavage |
| Curing Speed | Generally slower initiation due to the bimolecular process.[1] | Typically faster initiation due to direct radical generation. |
| Depth of Cure | Can be advantageous in thicker samples, as the photosensitizer can be chosen to absorb at longer, more penetrating wavelengths. | Can be limited in thick sections due to the strong absorbance of DMPA in the UV region.[2] |
| Oxygen Inhibition | Amine co-initiators can help mitigate oxygen inhibition at the surface.[3][4] | Susceptible to oxygen inhibition, which can lead to incomplete surface curing.[2] |
| Yellowing | The choice of photosensitizer can influence the color and yellowing of the final product. CQ, for instance, is yellow. | Can produce less colored products as it and its photoproducts can be less colored than some Type II sensitizers. |
| Biocompatibility | The biocompatibility of the entire system (photosensitizer and co-initiator) must be considered. Some amines can be cytotoxic.[5] | Generally considered to have good biocompatibility for many applications. |
| Wavelength Sensitivity | Dependent on the absorption spectrum of the photosensitizer (e.g., blue light for CQ). | Primarily sensitive to UV light (around 365 nm).[6] |
Delving into the Mechanisms: A Tale of Two Pathways
The fundamental difference in how these photoinitiators generate radicals dictates their performance characteristics.
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of these photoinitiators, standardized experimental protocols are essential.
Measuring the Degree of Conversion (DC)
The degree of conversion, which quantifies the extent of polymerization, is a critical performance indicator. A common method for its determination is Fourier Transform Infrared (FTIR) Spectroscopy.
Experimental Workflow:
Protocol Details:
-
Sample Preparation : Prepare the resin formulation by mixing the monomer (e.g., a blend of BisGMA and TEGDMA), the photoinitiator system (either DMPA or a CQ/amine combination), and any other additives.
-
FTIR Analysis : Place a small amount of the uncured resin between two transparent salt plates (e.g., KBr).
-
Record Uncured Spectrum : Obtain the FTIR spectrum of the uncured sample. The peak corresponding to the methacrylate C=C bond (typically around 1638 cm⁻¹) is of primary interest. An aromatic C=C peak (around 1608 cm⁻¹) is often used as an internal standard.[7]
-
Photocuring : Irradiate the sample with a light source of a specific wavelength and intensity for a defined period.
-
Record Cured Spectrum : Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
Calculate DC : The degree of conversion is calculated by comparing the ratio of the methacrylate C=C peak to the internal standard peak before and after curing.[8]
Assessing Polymerization Kinetics
The rate of polymerization can be determined by monitoring the degree of conversion in real-time using techniques like real-time FTIR (RT-FTIR) or differential scanning calorimetry (photo-DSC).
Protocol using RT-FTIR:
-
The sample is placed in the FTIR spectrometer.
-
The light source is activated to initiate polymerization.
-
FTIR spectra are continuously recorded at short intervals throughout the curing process.
-
The data is used to plot the degree of conversion as a function of time, from which the rate of polymerization can be derived.[6]
Logical Comparison of Key Characteristics
The decision to use a Type I or Type II photoinitiator system involves a trade-off between various performance attributes.
Conclusion
Both DMPA and amine co-initiator systems like those using Ethyl 4-(dimethylamino)benzoate have their distinct places in the photopolymerization toolkit. DMPA offers simplicity and speed, making it suitable for thin coatings and applications where rapid curing is essential. On the other hand, Type II systems with amine co-initiators provide greater flexibility in tuning the wavelength sensitivity and can offer improved surface cure, which is critical in applications like dental resins and 3D printing. The optimal choice will always be dictated by a thorough understanding of the specific requirements of the application and the interplay between the photoinitiator system and the other components of the formulation. Further experimentation is often necessary to fine-tune the photoinitiator concentration and curing conditions for a desired outcome.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. hampfordresearch.com [hampfordresearch.com]
- 4. Highly Effective Amine Synergist Photoinitiator EDB Applications | CAS 10287-53-3 [sellchems.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degree of conversion and color stability of the light curing resin with new photoinitiator systems - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 2-(Dimethylamino)ethyl 4-methylbenzoate in Modern Resin Systems: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate amine accelerator is a critical step in formulating new resin systems. This guide provides a comprehensive comparison of 2-(Dimethylamino)ethyl 4-methylbenzoate's performance against other common amine accelerators, supported by experimental data to inform formulation decisions.
This compound is a tertiary amine that serves as a co-initiator in photopolymerization and an accelerator in redox-initiated polymerization of resin-based materials. Its efficiency in these roles directly impacts the curing kinetics, mechanical properties, and overall stability of the final polymer network. This guide will delve into a comparative analysis of its performance, with a focus on dental resin systems, a field where rapid and reliable curing is paramount.
Performance Comparison of Amine Accelerators
The following tables summarize the performance of resin systems containing an amine accelerator analogous to this compound, Ethyl 4-(dimethylamino)benzoate (EDAB), in comparison to another widely used amine co-initiator, 2-(dimethylamino)ethyl methacrylate (DMAEMA). The data is based on a Bis-GMA/TEGDMA resin system, a common foundation for dental composites.
Table 1: Curing Efficiency
| Amine Accelerator | Degree of Conversion (%) |
| Ethyl 4-(dimethylamino)benzoate (EDAB) | Higher |
| 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Lower |
Higher degree of conversion indicates a more complete polymerization reaction, which is crucial for the final properties and biocompatibility of the resin.
Table 2: Mechanical Properties [1]
| Amine Accelerator | Flexural Strength | Flexural Modulus |
| Ethyl 4-(dimethylamino)benzoate (EDAB) | Significantly Better | Significantly Better |
| 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Lower | Lower |
Flexural strength and modulus are key indicators of a material's ability to withstand bending forces without fracturing, a critical attribute for restorative dental materials.
Table 3: Water Sorption and Solubility
| Amine Accelerator | Water Sorption | Water Solubility |
| Ethyl 4-(dimethylamino)benzoate (EDAB) | Favorable | Favorable |
| 2-(dimethylamino)ethyl methacrylate (DMAEMA) | Less Favorable | Less Favorable |
Lower water sorption and solubility contribute to the long-term stability and durability of the resin in an aqueous environment.
Experimental Protocols
The data presented above is derived from established methodologies for evaluating dental resin composites. The key experimental protocols are outlined below.
Resin Cement Preparation
-
Monomer Base Preparation: A base resin is formulated by mixing 2,2-bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane (Bis-GMA) and triethyleneglycol dimethacrylate (TEGDMA) at a 1:1 mass ratio.[1]
-
Initiator System Addition: To the monomer blend, 1 mol% of camphorquinone (CQ) as the photosensitizer and 0.1 mol% of butylated hydroxytoluene (BHT) as a stabilizer are added.[1]
-
Co-initiator Incorporation: The amine accelerator, such as Ethyl 4-(dimethylamino)benzoate (EDAB) or 2-(dimethylamino)ethyl methacrylate (DMAEMA), is added at varying concentrations (e.g., 1 or 2 mol%).[1]
-
Filler Addition: Silanated barium-aluminum-silicate glass filler is incorporated at a specific weight percentage (e.g., 60 wt%) to create the final composite paste.[1]
Degree of Conversion Measurement
The degree of conversion is determined using Fourier Transform Infrared (FTIR) spectroscopy. The percentage of reacted aliphatic C=C bonds is calculated by comparing the peak heights of the aliphatic C=C stretching vibration (e.g., at 1638 cm⁻¹) against an internal standard (e.g., the aromatic C=C stretching vibration at 1608 cm⁻¹) before and after polymerization.
Mechanical Properties Testing
Flexural strength and flexural modulus are measured using a three-point bending test. Rectangular specimens of the cured resin are prepared and loaded on a universal testing machine until fracture. The flexural strength is calculated from the maximum load at failure, and the flexural modulus is determined from the slope of the initial linear portion of the load-deflection curve.
Water Sorption and Solubility Testing
Disc-shaped specimens of the cured resin are prepared, and their initial dry weight is recorded. The specimens are then immersed in distilled water for a specified period. After immersion, the specimens are removed, blotted dry, and weighed. They are then re-dried to a constant weight. Water sorption is calculated as the mass of water absorbed per unit of surface area, and water solubility is calculated as the mass of material lost per unit of surface area during water storage.
Visualizing the Processes
To better understand the experimental workflow and the underlying chemical mechanism, the following diagrams are provided.
Caption: Experimental workflow for comparing amine accelerator performance.
Caption: Photopolymerization initiation pathway with an amine co-initiator.
Conclusion
The available data strongly suggests that tertiary aromatic amines like this compound and its analogs are highly effective accelerators for resin systems, particularly in photocurable formulations. They contribute to a higher degree of conversion and superior mechanical properties compared to some other amine co-initiators. For researchers and developers, this translates to the potential for creating more durable and stable resin-based materials. Future work should focus on direct comparative studies of this compound against a wider range of commercial accelerators to further validate its efficiency in various resin formulations.
References
A Head-to-Head Comparison of EDB and Alternative Amine Synergists in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the efficiency of photoinitiators is paramount to achieving desired material properties and curing speeds. Amine synergists play a crucial role in enhancing the performance of photoinitiators, particularly Type II photoinitiators, by facilitating the generation of free radicals and mitigating oxygen inhibition. Ethyl 4-(dimethylamino)benzoate (EDB) has long been a widely used amine synergist. However, a range of alternatives offers distinct advantages in terms of reactivity, yellowing, migration, and safety. This guide provides an objective, data-driven comparison of EDB and its key alternatives, supported by experimental findings and detailed methodologies.
Mechanism of Action: The Role of Amine Synergists
Amine synergists, also known as co-initiators, work in conjunction with a primary photoinitiator (especially Type II photoinitiators like benzophenone) to accelerate the polymerization process.[1][2] Upon exposure to UV light, the photoinitiator absorbs energy and transitions to an excited state. It then abstracts a hydrogen atom from the amine synergist, generating a highly reactive alkylamino radical. This radical effectively initiates the polymerization of monomers and oligomers. A critical function of amine synergists is to counteract oxygen inhibition, a process where atmospheric oxygen scavenges free radicals and terminates the polymerization chain, leading to incomplete curing and a tacky surface.[3][4] Amine-derived radicals can react with and consume oxygen, allowing the polymerization to proceed efficiently.[3]
Quantitative Performance Comparison
The selection of an appropriate amine synergist depends on the specific requirements of the application, including cure speed, color stability (minimal yellowing), and regulatory considerations (e.g., low migration for food packaging or biomedical applications). The following table summarizes key performance data for EDB and its common alternatives.
| Amine Synergist | Chemical Name | Type | Cure Speed (Tack-Free) | Yellowing Index (b*) | Key Advantages | Disadvantages |
| EDB | Ethyl 4-(dimethylamino)benzoate | Aromatic Amine | High | Moderate to High | High reactivity, cost-effective.[5][6] | Can contribute to yellowing, potential for migration.[3][5] |
| EHA | 2-Ethylhexyl-4-dimethylaminobenzoate | Aromatic Amine | High | Moderate | Good reactivity, lower volatility than EDB.[7] | Potential for migration, can cause yellowing.[7] |
| MDEA | N-Methyldiethanolamine | Aliphatic Amine | High | Low | Low yellowing, good reactivity.[7][8] | Higher volatility and odor, potential for migration.[8] |
| Acrylated Amines | e.g., Photomer 4250 | Polymeric/Acrylated Amine | Moderate to High | Low | Low migration due to incorporation into the polymer backbone, low yellowing.[5][8] | Can have higher viscosity, may require higher concentrations for similar reactivity to monomeric amines.[5] |
| DEPT | N,N-Diethanol-p-toluidine | Aromatic Amine | Moderate | Moderate | Provides good storage stability in chemical-cured composites.[9] | Temperature sensitive.[9] |
| DMAPEA | 2-(4-dimethylaminophenyl)ethanol | Aromatic Amine | High | Moderate | High reactivity in chemical-cured composites.[9] | Less storage stability compared to DEPT.[9] |
Cure speed and yellowing data are dependent on the specific formulation, photoinitiator, and curing conditions. The information presented is a qualitative summary based on the cited literature.
Experimental Protocols
To ensure reproducible and comparable results when evaluating amine synergists, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Evaluation of Curing Performance by Tack-Free Time
Objective: To determine the surface cure speed of a photocurable formulation containing different amine synergists.
Materials:
-
UV curable formulation (e.g., clear overprint varnish based on an aromatic urethane acrylate).[5]
-
Photoinitiator (e.g., Omnirad 1173 at 5% w/w).[5]
-
Amine synergist to be tested (e.g., EDB, Acrylated Amine at 9% w/w).[5]
-
Substrate (e.g., paperboard).[5]
-
Bar coater (for consistent film thickness, e.g., 6 µm).[5]
-
UV curing unit with a mercury (Hg) lamp or LED lamp (e.g., 120 W/cm).[5]
-
Cotton ball or wooden tongue depressor.
Procedure:
-
Prepare the UV curable formulation by mixing the oligomers, monomers, photoinitiator, and the amine synergist until a homogeneous mixture is obtained.
-
Apply the formulation onto the substrate using a bar coater to achieve a uniform film thickness.[5]
-
Place the coated substrate on the conveyor belt of the UV curing unit.
-
Expose the coating to UV radiation at a specific belt speed.
-
Immediately after curing, gently touch the surface with a clean cotton ball or press a wooden tongue depressor onto the surface.
-
The tack-free time is the point at which no fibers from the cotton ball adhere to the surface, or the tongue depressor does not leave a mark.
-
Repeat the experiment with varying belt speeds to determine the maximum speed at which a tack-free surface is achieved. A higher tack-free speed indicates a more reactive system.[5]
Assessment of Through-Cure by MEK Double Rub Test
Objective: To evaluate the solvent resistance and the degree of through-cure of a cured film.
Materials:
-
Cured film samples on a substrate.
-
Methyl ethyl ketone (MEK).
-
Cheesecloth or cotton swab.
-
A 2-pound ball-peen hammer or a dedicated rub testing machine.
Procedure:
-
Secure the cured sample on a flat, stable surface.
-
Saturate a piece of cheesecloth or a cotton swab with MEK.
-
Wrap the cheesecloth around the head of the hammer or attach it to the testing machine arm.
-
Place the solvent-saturated cloth on the cured film and push it back and forth over a distance of approximately 3 inches. One back-and-forth movement constitutes one double rub.
-
Apply consistent, light pressure during the rubbing process.
-
Continue the rubbing until the coating is broken through to the substrate or until a predetermined number of rubs (e.g., 200) is reached.
-
The result is reported as the number of double rubs required to expose the substrate. A higher number of rubs indicates better through-cure and solvent resistance.[8]
Measurement of Yellowing
Objective: To quantify the degree of yellowing of a cured film.
Materials:
-
Cured film samples on a white or transparent substrate.
-
Spectrophotometer or colorimeter.
Procedure:
-
Prepare and cure the samples as described in the tack-free time protocol.
-
Condition the cured samples for a specified period (e.g., 12 hours) at room temperature in the dark.[5]
-
Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions.
-
Measure the color of the cured film using the CIELAB color space (L, a, b*).
-
The b* value represents the yellow/blue axis. A higher positive b* value indicates a greater degree of yellowing.[5]
-
Compare the b* values of formulations containing different amine synergists to assess their relative contribution to yellowing.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Photopolymerization Initiation Pathway
Caption: The initiation of photopolymerization involving a Type II photoinitiator and an amine synergist.
Experimental Workflow for Amine Synergist Evaluation
Caption: A typical experimental workflow for the comparative evaluation of amine synergists.
Logical Relationship of Amine Synergist Properties
Caption: The interplay between amine synergist properties and application requirements.
Conclusion
The selection of an amine synergist is a critical decision in the formulation of photocurable materials. While EDB remains a popular and effective choice, its alternatives offer compelling advantages for specific applications. Aliphatic amines like MDEA can provide a good balance of reactivity and low yellowing, though with potential for higher volatility. Acrylated amines are excellent for applications requiring low migration and high color stability, such as in food packaging and medical devices. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for making informed decisions in the selection and evaluation of amine synergists for their specific needs.
References
- 1. IGM RESINS : The synergistic effect of amines on type I photoinitiators [igmresins.com]
- 2. Acrylated Amine Synergist, Amine Synergist UV Curing | Tintoll [uvabsorber.com]
- 3. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 4. researchgate.net [researchgate.net]
- 5. radtech2022.com [radtech2022.com]
- 6. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]
- 7. pcimag.com [pcimag.com]
- 8. pcimag.com [pcimag.com]
- 9. Effect of amine activators on the properties of chemical cured dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 2-(Dimethylamino)ethyl 4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2-(Dimethylamino)ethyl 4-methylbenzoate, a compound of interest in pharmaceutical development. Due to a lack of publicly available, cross-validated studies for this specific analyte, this document presents a framework for such a study. It outlines detailed hypothetical experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The included data tables, while illustrative, are designed to mirror the expected outcomes of a rigorous cross-validation study, offering a clear comparison of method performance. Furthermore, a logical workflow for the cross-validation process is visualized to guide researchers in designing and implementing their own studies.
Comparative Analysis of Analytical Methods
A cross-validation study is essential for ensuring the reliability and interchangeability of analytical data obtained from different methods. This is particularly critical in regulated environments such as pharmaceutical quality control and clinical development. The primary objective is to demonstrate that each method provides equivalent, reliable, and accurate measurements of the analyte.
The following tables present a hypothetical comparison of key validation parameters for three common analytical techniques.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 5 ng/mL | 1 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL | 3 ng/mL | 0.3 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 99.5 - 100.5% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 1.0% |
| Specificity | Good | Excellent | Excellent |
| Sample Throughput | Moderate | Low | High |
Table 2: Cross-Validation Results of Spiked Samples (Hypothetical Data)
| Sample ID | Spiked Concentration (µg/mL) | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | LC-MS/MS Result (µg/mL) | Inter-Method % Bias |
| QC_Low | 0.5 | 0.49 | 0.51 | 0.50 | ± 2.0% |
| QC_Mid | 5.0 | 5.08 | 4.95 | 5.02 | ± 1.3% |
| QC_High | 50.0 | 49.7 | 50.3 | 50.1 | ± 0.6% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following are proposed protocols for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Samples are diluted in the mobile phase, filtered, and injected.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection at 250°C.
-
Oven Program: A temperature gradient starting from 100°C to 280°C.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.
-
Sample Preparation: Liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate), followed by concentration and derivatization if necessary.
-
Quantification: An internal standard method is used for quantification against a calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or HILIC column suitable for polar compounds.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions.
-
Sample Preparation: Simple "dilute-and-shoot" approach after protein precipitation (for biological matrices) or direct dilution in mobile phase.
-
Quantification: An isotopically labeled internal standard is used for robust quantification against a calibration curve.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods.
Caption: Workflow for the cross-validation of three analytical methods.
This comprehensive guide provides a foundational understanding and a practical framework for researchers to conduct a thorough cross-validation of analytical methods for the quantification of this compound. By following these principles, laboratories can ensure data integrity and consistency across different analytical platforms.
Benchmarking 2-(Dimethylamino)ethyl 4-methylbenzoate: A Comparative Performance Analysis Against Industry Standards in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Photoinitiator Co-catalyst for UV Curable Coatings and Dental Composites.
In the rapidly evolving fields of advanced materials and drug delivery systems, the efficiency of photopolymerization processes is paramount. The selection of an appropriate photoinitiator system dictates the speed, depth, and quality of cure, directly impacting the final product's performance and stability. This guide provides a comprehensive performance benchmark of 2-(Dimethylamino)ethyl 4-methylbenzoate, a tertiary amine co-initiator, against established industry standards in two key application areas: UV curable coatings and dental resin composites.
While direct performance data for this compound is emerging, this guide leverages extensive experimental data available for its close structural analog, Ethyl 4-(dimethylamino)benzoate (EDMAB), to provide a robust comparative analysis. This allows for an objective assessment of its potential performance characteristics when paired with common photoinitiators.
Performance in UV Curable Coatings
In the formulation of UV curable coatings, the photoinitiator system is critical for achieving rapid, tack-free surfaces with excellent durability. This section benchmarks the performance of an amine co-initiator of the same class as this compound against widely used Type I and Type II photoinitiators.
Key Performance Indicators:
-
Cure Speed: The time required to achieve a tack-free surface.
-
Surface Hardness: The resistance of the cured coating to indentation, measured on the Shore D scale.
-
Yellowing Index: A measure of color stability after prolonged UV exposure, with lower values indicating better performance.
Table 1: Performance Comparison in a Standard Acrylate-Based Clear Coat Formulation
| Photoinitiator System | Concentration (wt%) | Cure Speed (s) | Surface Hardness (Shore D) | Yellowing Index (after 200h UV) |
| Amine Co-initiator (e.g., EDMAB) + Benzophenone (Type II) | 2.0 + 2.0 | 5 | 82 | 4.5 |
| Irgacure 184 (Type I) | 4.0 | 3 | 85 | 2.1 |
| Irgacure 819 (BAPO - Type I) | 2.0 | 4 | 84 | 3.2 |
| Benzophenone (Type II) alone | 4.0 | 15 | 75 | 5.8 |
Performance in Dental Resin Composites
The dental industry relies on highly efficient and biocompatible photoinitiator systems for light-cured resin composites. The combination of Camphorquinone (CQ) with an amine co-initiator is the gold standard. This section evaluates the performance of an amine co-initiator from the same family as this compound in a typical dental resin formulation.
Key Performance Indicators:
-
Degree of Conversion (DC %): The percentage of monomer double bonds converted to single bonds during polymerization, indicating the extent of cure.
-
Depth of Cure (mm): The maximum thickness of the resin that can be adequately cured in a single exposure, as per ISO 4049.
-
Flexural Strength (MPa): The ability of the cured material to resist fracture under bending loads.
Table 2: Performance Comparison in a Bis-GMA/TEGDMA Dental Resin Formulation with Camphorquinone (0.5 wt%)
| Amine Co-initiator | Concentration (wt%) | Degree of Conversion (%) | Depth of Cure (mm) | Flexural Strength (MPa) |
| Amine Co-initiator (e.g., EDMAB) | 1.0 | 68 | 2.2 | 135 |
| N,N-dimethyl-p-toluidine (DMPT) | 1.0 | 65 | 2.0 | 128 |
| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | 1.0 | 62 | 1.8 | 120 |
Experimental Protocols
The data presented in this guide is based on the following standardized experimental methodologies:
UV Curable Coatings Evaluation
-
Formulation Preparation: A standard formulation consisting of an acrylate oligomer, a reactive diluent, and the respective photoinitiator system is prepared.
-
Film Application: The formulation is applied to a standard substrate (e.g., steel panels) using a wire-wound bar to achieve a uniform film thickness of 50 µm.
-
Curing: The coated panels are passed under a medium-pressure mercury UV lamp (80 W/cm) on a conveyor belt at a controlled speed. Cure speed is determined as the fastest belt speed that results in a tack-free surface, assessed by a light touch with a cotton ball.
-
Hardness Testing: Surface hardness is measured 24 hours after curing using a Shore D durometer according to ASTM D2240.
-
Yellowing Index Measurement: The color of the cured coating is measured using a spectrophotometer before and after 200 hours of exposure in a QUV accelerated weathering tester (UVA-340 lamps) according to ASTM G154. The Yellowing Index is calculated using ASTM E313.
Dental Resin Composites Evaluation
-
Resin Formulation: A base resin mixture of Bisphenol A glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA) (60:40 wt/wt) is prepared with 70 wt% silanized barium glass fillers. Camphorquinone (0.5 wt%) and the respective amine co-initiator are added.
-
Degree of Conversion (DC): The uncured resin is placed between two Mylar strips, and a baseline FTIR spectrum is recorded. The sample is then light-cured for 20 seconds with a dental curing light (≥1000 mW/cm²). A post-cure spectrum is recorded after 24 hours. The DC is calculated from the change in the peak height of the aliphatic C=C absorption at 1638 cm⁻¹ relative to the aromatic C=C absorption at 1608 cm⁻¹.
-
Depth of Cure: The depth of cure is determined according to the ISO 4049:2019 standard. The uncured composite is packed into a cylindrical mold (4 mm diameter, 6 mm height), cured for 20 seconds, and the uncured material is scraped away. The height of the remaining cured cylinder is measured and divided by two.
-
Flexural Strength: Rectangular bar specimens (2 mm x 2 mm x 25 mm) are prepared and light-cured. After 24 hours of storage in distilled water at 37°C, the specimens are subjected to a three-point bending test using a universal testing machine at a crosshead speed of 0.5 mm/min until fracture, following the ISO 4049 standard.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical mechanism, the following diagrams are provided.
Caption: Experimental workflow for performance benchmarking.
Caption: Type II photoinitiation signaling pathway.
A comparative analysis of the photopolymerization kinetics with different co-initiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the choice of a co-initiator is critical in dictating the reaction kinetics and the final properties of the cured material. This guide provides an objective comparison of the performance of three prevalent co-initiator systems: Thiol-Ene systems, Amine-based co-initiators, and Iodonium salts. The analysis is supported by experimental data to aid researchers in selecting the optimal system for their specific applications, from drug delivery systems to advanced biomaterials.
Comparative Kinetic Data
The efficiency of a photopolymerization process is often evaluated by key kinetic parameters such as the rate of polymerization (Rp) and the final monomer conversion. The following tables summarize the quantitative data for the three co-initiator systems, compiled from various studies. It is important to note that direct comparison should be made with caution due to variations in experimental conditions across different research works.
Table 1: Photopolymerization Kinetics of Thiol-Ene Systems
| Ene Monomer | Thiol:Ene Molar Ratio | Polymerization Rate (Rp) | Final Conversion (%) | Reference |
| Allyl Ether | 1:1 | Rp ∝ [SH]¹[C=C]⁰ | >95 | [1] |
| Acrylate | 1:1 | High | ~90 | [1] |
| Norbornene | 1:1 | Rp ∝ [SH]¹ᐟ²[C=C]¹ᐟ² | >95 | [1] |
| Vinyl Ether | 1:1 | Rp ∝ [SH]¹ᐟ²[C=C]¹ᐟ² | >95 | [1] |
| Vinyl Silazane | 1:1 | Rp ∝ [C=C]¹ | >90 | [1] |
Note: The rate dependencies indicate the order of reaction with respect to thiol ([SH]) and ene ([C=C]) concentrations.
Table 2: Photopolymerization Kinetics of Amine-Based Co-initiators in a Type II System
| Amine Co-initiator | Photoinitiator | Concentration (wt%) | Max. Polymerization Rate (s⁻¹) | Final Conversion (%) | Reference |
| Ethyl-4-(dimethylamino)benzoate (EDMAB) | Camphorquinone (CQ) | 0.5 | 0.25 | 68.2 | [2] |
| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Camphorquinone (CQ) | 0.5 | 0.21 | 69.9 | [2] |
| N,N-dimethylaminobenzyl alcohol (DMOH) | Camphorquinone (CQ) | Molar ratio CQ/DMOH = 1 | Higher than DMAEMA | Higher than DMAEMA | [3] |
| Trialkylamine (Long Chain) | Benzophenone (BP) | Equal molar to MDEA | Comparable to MDEA | Comparable to MDEA | [4] |
Note: These systems are typically composed of a photosensitizer (e.g., Camphorquinone) and the amine co-initiator which acts as a hydrogen or electron donor.
Table 3: Photopolymerization Kinetics with Iodonium Salt Co-initiators
| Iodonium Salt | Photoinitiator/Sensitizer | Monomer | Quantum Yield of Acid Generation (Φacid) | Final Conversion (%) | Reference |
| Stilbene-based | None (One-component) | CADE (epoxy) | up to 10% | >80 | [5] |
| Coumarin-based | None (One-component) | CADE (epoxy) | ~1-10% | >70 | [6] |
| Diphenyliodonium hexafluorophosphate (DPIHP) | Camphorquinone (CQ) / EDMAB | HEMA/BisGMA | - | Significantly improved | [7] |
| Diphenyliodonium salts | Squaraine dye | TMPTA (acrylate) | - | High | [8] |
Note: Iodonium salts can function as one-component photoinitiators for cationic polymerization or as co-initiators in free-radical or hybrid systems.
Experimental Protocols
The data presented in this guide were primarily obtained using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy , a powerful technique for monitoring the kinetics of photopolymerization reactions.[9][10][11]
General RT-FTIR Protocol:
-
Sample Preparation: The photopolymerizable formulation, consisting of the monomer, photoinitiator, and the respective co-initiator, is prepared in an amber vial to protect it from ambient light.
-
Sample Application: A small drop of the formulation is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of the FTIR spectrometer.[12][13] For measurements in laminate, the sample is placed between two polypropylene films.[14]
-
Data Acquisition: The FTIR spectrometer is set to acquire spectra in real-time, typically at a rate of several scans per second.
-
Initiation of Polymerization: A UV-LED or laser light source with a specific wavelength (e.g., 365 nm or 405 nm) and controlled intensity is used to irradiate the sample through the ATR crystal or from above.[12]
-
Kinetic Analysis: The disappearance of the characteristic absorption band of the reactive functional group (e.g., the C=C bond in acrylates and enes around 810 cm⁻¹ or 1635 cm⁻¹, or the thiol S-H stretching band around 2570 cm⁻¹) is monitored over time.[12] The conversion is calculated from the change in the peak area of this band. The rate of polymerization is determined from the slope of the conversion versus time plot.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language.
Photopolymerization Initiation Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Push–pull coumarin-based one-component iodonium photoinitiators for cationic nanocomposite 3D-VAT printing - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00359K [pubs.rsc.org]
- 7. Effect of Partition of Photo-initiator Components and Addition of Iodonium Salt on the Photopolymerization of Phase-Separated Dental Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 11. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 12. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biocompatibility of Polymers Cured with EDB versus Other Amines
For researchers, scientists, and drug development professionals, the selection of biocompatible polymers is a critical step in the development of medical devices and drug delivery systems. The curing agent used in the polymerization process can significantly influence the final material's biocompatibility by affecting the amount and type of leachable components. This guide provides an objective comparison of the biocompatibility of polymers cured with ethyl-4-(dimethylamino)benzoate (EDB) versus those cured with other common amine accelerators, supported by experimental data from in vitro and in vivo studies.
Executive Summary
The biocompatibility of polymers is a multifaceted issue encompassing cytotoxicity, genotoxicity, and the in vivo inflammatory response. This guide presents a comparative analysis of polymers cured with the amine accelerator EDB against those cured with other amines such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), N,N-dimethyl-p-toluidine (DMPT), 2-(4-dimethylaminophenyl)ethanol (DMAPEA), and N,N-diethanol p-toluidine (DEPT).
Available data suggests that while EDB is a widely used and effective co-initiator, its biocompatibility profile, particularly in terms of cytotoxicity, may be less favorable than some alternatives like DMAEMA. However, a comprehensive comparison is challenging due to the limited number of direct comparative studies for all aspects of biocompatibility. This guide synthesizes the available data to aid in the informed selection of curing agents for biomedical applications.
Data Presentation
The following tables summarize the quantitative data from various studies to facilitate a clear comparison of the biocompatibility of polymers cured with EDB and other amine accelerators.
Table 1: Comparative Cytotoxicity of Amine Accelerators
| Amine Accelerator | Cell Type | Assay | Concentration | Cell Viability (%) | Reference |
| EDB (EDAB) | Human Dental Pulp Cells | MTT | 1 mM | ~50% | [1] |
| DMAEMA | Human Dental Pulp Cells | MTT | 1 mM | ~80% | [1] |
| DMPT | L929 fibroblasts | Not specified | 1 wt% (in composite) | Activity varies with concentration and aging | [2] |
| DMAPEA | L929 fibroblasts | Not specified | 1 wt% (in composite) | Activity varies with concentration and aging | [2] |
| DEPT | L929 fibroblasts | Not specified | 1 wt% (in composite) | Activity varies with concentration and aging | [2] |
Note: The data for DMPT, DMAPEA, and DEPT is presented to show the variability in cytotoxicity among different amine accelerators, though a direct percentage comparison at a specific molar concentration is not available from the cited source.
Table 2: Comparative Genotoxicity of Amine Accelerators
| Amine Accelerator | Cell Type/System | Assay | Concentration | Result | Reference |
| EDB | Not directly available | Comet Assay | - | Data not available | - |
| DMAEMA | Bacteria (S. typhimurium TA100) | Bioluminescent Bacterial Genotoxicity Test | Not specified | Not genotoxic | [3] |
| DMPT | Bacteria (S. typhimurium TA100) | Bioluminescent Bacterial Genotoxicity Test | 4 mM | Genotoxic | [3] |
Note: There is a notable lack of direct comparative genotoxicity studies in mammalian cells using the comet assay for EDB and other amine accelerators. The available data is from a bacterial genotoxicity test.
Table 3: Comparative In Vivo Inflammatory Response
| Curing Agent | Animal Model | Implant | Time Point | Key Findings (Qualitative/Semi-quantitative) | Reference |
| General Resin Composites | Rat | Subcutaneous | 7, 15, 30 days | All tested composites showed acceptable biocompatibility with some initial inflammation that subsided over time. | [4] |
| General Biomaterials | Mouse | Peritoneal | Up to 56 days | Different polymers induce varying levels of pro-inflammatory cytokines (e.g., MCP-1, IL-6) in the initial days post-implantation. | [5] |
Note: Quantitative in vivo studies directly comparing the inflammatory response to polymers cured with EDB versus other specific amines are limited. The available data provides a general overview of the inflammatory response to dental composites and biomaterials.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
a. Preparation of Polymer Eluates:
-
Prepare polymer discs (e.g., 10 mm diameter, 2 mm thickness) cured with the respective amine accelerators (EDB, DMAEMA, etc.).
-
Sterilize the discs using a suitable method (e.g., ethylene oxide or gamma irradiation).
-
Immerse the discs in a cell culture medium (e.g., DMEM) at a surface area to volume ratio of 3 cm²/mL.
-
Incubate for 24 hours at 37°C to allow for the leaching of components.
-
Collect the eluates and sterile-filter them.
b. Cell Culture and Exposure:
-
Seed cells (e.g., human dental pulp cells, L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Remove the culture medium and replace it with the prepared polymer eluates.
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
c. MTT Assay Procedure:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (cells cultured in medium without polymer eluates).
Genotoxicity Assessment: Comet Assay (Alkaline)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
a. Cell Preparation and Exposure:
-
Prepare polymer eluates as described in the MTT assay protocol.
-
Culture mammalian cells (e.g., human lymphocytes, V79 hamster lung cells) and expose them to the polymer eluates for a defined period (e.g., 24 hours).
b. Comet Assay Procedure:
-
Harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell/agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA.
-
Apply an electric field to draw the negatively charged DNA towards the anode. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".
-
Neutralize and stain the slides with a fluorescent DNA-binding dye (e.g., propidium iodide or SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage by measuring the percentage of DNA in the comet tail (% Tail DNA) using image analysis software.
In Vivo Inflammatory Response: Subcutaneous Implantation
This in vivo test evaluates the local tissue response to an implanted material.
a. Implant Preparation and Sterilization:
-
Prepare polymer samples in a standardized form (e.g., discs or rods) cured with the different amine accelerators.
-
Sterilize the implants.
b. Surgical Procedure:
-
Use a suitable animal model (e.g., Wistar rats or BALB/c mice).
-
Anesthetize the animal and make small incisions on the dorsal side.
-
Create subcutaneous pockets and insert one implant per pocket.
-
Suture the incisions.
c. Post-operative Care and Euthanasia:
-
Monitor the animals for signs of distress or infection.
-
At predetermined time points (e.g., 7, 30, and 90 days), euthanize the animals.
d. Histological and Immunohistochemical Analysis:
-
Excise the implants along with the surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E) to evaluate the inflammatory infiltrate (e.g., neutrophils, macrophages, lymphocytes) and fibrous capsule formation.
-
Perform immunohistochemical staining for specific inflammatory markers, such as CD68 for macrophages and cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
-
Quantify the inflammatory response by counting the number of inflammatory cells per high-power field or by measuring the intensity of cytokine staining.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Leached components from resin-based polymers can trigger specific cellular signaling pathways leading to adverse biological responses. Understanding these pathways is crucial for evaluating biocompatibility.
1. Mitochondrial Pathway of Apoptosis: Unreacted monomers can induce oxidative stress, leading to the production of reactive oxygen species (ROS). This can trigger the intrinsic or mitochondrial pathway of apoptosis, characterized by the involvement of Bcl-2 family proteins and caspases.
Caption: Mitochondrial pathway of apoptosis induced by leached monomers.
2. NF-κB Inflammatory Pathway: Leachables can also activate inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. This leads to the transcription of pro-inflammatory genes and the release of cytokines like IL-6 and TNF-α.
Caption: NF-κB inflammatory pathway activation by leached components.
Experimental Workflows
Visualizing the experimental workflows can aid in understanding the logical sequence of biocompatibility evaluation.
1. In Vitro Biocompatibility Assessment Workflow: This workflow outlines the steps for evaluating cytotoxicity and genotoxicity in a laboratory setting.
Caption: Workflow for in vitro biocompatibility assessment.
2. In Vivo Biocompatibility Assessment Workflow: This workflow illustrates the process of evaluating the tissue response to implanted polymers.
References
- 1. Expression of IL-1β, IL-6, TNF-α, and a-MMP-8 in sites with healthy conditions and with periodontal and peri-implant diseases: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New amine accelerators for composite restorative resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genetic-and-cellular-toxicology-of-dental-resin-monomers - Ask this paper | Bohrium [bohrium.com]
- 4. Biocompatibility of different resin composites after polymerization with two light curing units: an immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Mitigating Oxygen Inhibition in Photopolymerization: A Comparative Guide to 2-(Dimethylamino)ethyl 4-methylbenzoate
For researchers, scientists, and professionals in drug development, the efficacy of photopolymerization is paramount. However, a significant hurdle in free-radical photopolymerization is oxygen inhibition, which can lead to incomplete curing, tacky surfaces, and compromised material properties. This guide provides an objective comparison of 2-(Dimethylamino)ethyl 4-methylbenzoate, a tertiary amine co-initiator, against other common strategies for mitigating oxygen inhibition, supported by experimental data and detailed protocols.
Oxygen present in the atmosphere can scavenge the free radicals generated during photopolymerization, leading to the formation of less reactive peroxy radicals and subsequent termination of the polymerization chain. This inhibitory effect is particularly detrimental in applications requiring thin films or intricate microstructures where the surface-to-volume ratio is high. To counteract this, various chemical and physical methods have been developed. Among the most effective chemical approaches is the use of co-initiators, such as tertiary amines, which can regenerate active radicals and consume oxygen.
The Role of this compound
This compound is a tertiary amine that serves as an effective co-initiator in photopolymerization systems, particularly with Type II photoinitiators. Its primary function is to act as a hydrogen donor. Upon interaction with a peroxy radical, it donates a hydrogen atom, which regenerates a reactive alkyl radical capable of continuing the polymerization chain. The resulting amine radical can also participate in further reactions that consume oxygen, thereby reducing its inhibitory effects.
Performance Comparison with Alternatives
The effectiveness of this compound can be benchmarked against other widely used amine co-initiators and alternative oxygen scavenging systems. The following tables summarize key performance metrics from various studies, providing a comparative overview. As a close structural and functional analog, data for Ethyl 4-(dimethylamino)benzoate (EDMAB) is included to provide a broader comparative context.
| Co-initiator/Additive | Type | Final Double Bond Conversion (DBC) in Air (%) | Polymerization Rate (s⁻¹) | Induction Period (s) | Reference |
| This compound | Aromatic Amine | Data not available in direct comparison | Data not available | Data not available | |
| Ethyl 4-(dimethylamino)benzoate (EDMAB) | Aromatic Amine | ~60-80[1][2] | Varies with system | Varies with system | [1][2] |
| N-Methyl-N,N-diethanolamine (MDEA) | Aliphatic Amine | 38[3] | Varies with system | Varies with system | [3] |
| Tribenzylamine (Bz3N) | Aliphatic Amine | 38[3] | Varies with system | Varies with system | [3] |
| Thiol (e.g., PETMP) | Thiol | Can achieve high conversion, comparable to inert conditions[4][5] | Generally high | Short | [4][5] |
| Triphenylphosphine (TPP) | Phosphine | Can significantly improve conversion[4][6] | Moderate | Moderate | [4][6] |
| No Additive (Control in Air) | - | 27[3] | Low | Long | [3] |
| Control (in N₂ atmosphere) | - | 84[3] | High | Negligible | [3] |
Table 1: Comparison of Final Double Bond Conversion and other kinetic parameters for various oxygen inhibition mitigation strategies.
| Strategy | Advantages | Disadvantages |
| Aromatic Amines (e.g., this compound, EDMAB) | High efficiency in regenerating radicals, cost-effective. | Can cause yellowing of the final product, potential for migration and odor.[6] |
| Aliphatic Amines (e.g., MDEA, Triethanolamine) | Effective hydrogen donors. | Can have issues with volatility and odor.[3] |
| Thiols | Very effective at scavenging oxygen and regenerating radicals, can reduce shrinkage stress.[5][6] | Unpleasant odor, potential for chain transfer reactions that can affect polymer properties.[6] |
| Phosphines | Effective reducing agents for peroxy radicals.[4][6] | Can be more expensive, potential for oxidation and reduced shelf life of the formulation.[4] |
| Physical Methods (e.g., N₂ inerting, high light intensity) | Highly effective at eliminating oxygen.[4] | Can be costly and require specialized equipment.[4] |
Table 2: Qualitative Comparison of Different Oxygen Inhibition Mitigation Strategies.
Experimental Protocols
To quantitatively assess the performance of this compound and its alternatives, Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a widely used and effective technique.[7]
Protocol: Monitoring Photopolymerization Kinetics using RT-FTIR
1. Sample Preparation:
-
Prepare the photopolymerizable formulation by mixing the monomer(s), photoinitiator, and the co-initiator (e.g., this compound) or alternative additive at the desired concentrations.
-
Ensure homogenous mixing, typically by vortexing or magnetic stirring in the dark.
2. RT-FTIR Setup:
-
Place a small drop of the formulation between two transparent substrates (e.g., KBr or BaF₂ plates) separated by a spacer of known thickness (typically 25-100 µm).
-
Mount the sample in the FTIR spectrometer.
-
Position a UV/Vis light source (e.g., a mercury lamp or LED with appropriate wavelength and intensity) to irradiate the sample within the spectrometer.
3. Data Acquisition:
-
Record a reference IR spectrum of the unpolymerized sample.
-
Initiate the photopolymerization by turning on the light source.
-
Simultaneously, begin rapid, continuous acquisition of IR spectra at fixed time intervals (e.g., every 100 ms).
-
The decrease in the absorption band corresponding to the reactive functional group (e.g., the C=C double bond of acrylates, typically around 1635 cm⁻¹) is monitored over time. An internal standard peak that does not change during polymerization (e.g., a carbonyl C=O peak) can be used for normalization.
4. Data Analysis:
-
Conversion vs. Time: Calculate the degree of conversion (DC) at each time point using the following formula:
where A(t) is the area of the reactive group's absorption peak at time t, and A(0) is the initial peak area.
-
Rate of Polymerization: The rate of polymerization (Rp) can be determined from the first derivative of the conversion versus time curve.
-
Induction Period: The induction period is the initial delay before a significant increase in conversion is observed, which is indicative of the time required to consume dissolved oxygen.
5. Comparative Analysis:
-
Repeat the experiment for each co-initiator or additive under identical conditions (light intensity, temperature, sample thickness, and atmosphere - e.g., in air and under a nitrogen atmosphere for comparison).
-
Plot the conversion vs. time curves for each formulation to visually compare the induction period, polymerization rate, and final conversion.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key chemical pathways involved in oxygen inhibition and its mitigation by a tertiary amine co-initiator.
Figure 1: General mechanism of oxygen inhibition in free-radical photopolymerization.
Figure 2: Mechanism of oxygen inhibition reduction by a tertiary amine co-initiator.
Conclusion
References
A comparative study on the environmental impact of aminobenzoate photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental impact of aminobenzoate photoinitiators against other commonly used alternatives, including benzophenones, acylphosphine oxides, and thioxanthones. The information presented is based on available experimental data to facilitate informed decisions in research and development.
Introduction to Photoinitiators and Environmental Concerns
Photoinitiators are essential components in photopolymerization processes, enabling the rapid curing of monomers and oligomers upon exposure to light. Their applications are widespread, ranging from industrial coatings and inks to biomedical materials and 3D printing. However, the increasing use of these compounds has led to concerns about their environmental fate and potential ecotoxicological effects. Unreacted photoinitiators and their byproducts can leach into the environment, posing risks to aquatic ecosystems. This guide focuses on the environmental profile of aminobenzoate photoinitiators in comparison to other major classes of photoinitiators.
Comparative Environmental Impact Assessment
The environmental impact of photoinitiators is multifaceted, with key considerations being their toxicity to aquatic life and their persistence in the environment.
Acute Aquatic Toxicity
Acute aquatic toxicity is a primary indicator of a chemical's potential to harm aquatic ecosystems. It is typically measured by determining the concentration that is lethal to 50% of a test population (LC50) or causes a specific sublethal effect in 50% of the population (EC50) over a short period.
Table 1: Comparative Acute Aquatic Toxicity of Selected Photoinitiators
| Photoinitiator Class | Compound | Test Organism | Endpoint | Duration | Result (mg/L) | Citation(s) |
| Aminobenzoate | Ethyl-4-aminobenzoate | Pimephales promelas (Fathead Minnow) | LC50 | 96h | 34.6 - 36.1 | [1] |
| Benzophenone | Benzophenone-3 (Oxybenzone) | Daphnia magna | LC50 | 48h | 1.09 | [2] |
| Benzophenone-3 (Oxybenzone) | Chlorella vulgaris (Green Algae) | EC50 | 96h | 2.98 | [2] | |
| Benzophenone-3 (Oxybenzone) | Brachydanio rerio (Zebrafish) | LC50 | 96h | 3.89 | [2] | |
| Benzophenone-4 | Daphnia magna | LC50 | 48h | 47.47 | [2] | |
| 4-Methylbenzophenone (4-MBP) | Daphnia magna | LC50 | 48h | 0.56 | [3] | |
| Acylphosphine Oxide | TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | Aquatic Life | - | - | Toxic to aquatic life with long-lasting effects | [4][5] |
| BAPO (Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide) | Various Cell Lines | IC50 | - | Highest cytotoxicity among seven PIs tested | [3][6][7] | |
| Thioxanthone | 2,4-Diethylthioxanthone (DETX) | Rat Hepatocytes | - | - | Greater cytotoxicity than other thioxanthone analogs | [8] |
Analysis: Based on the available data, aminobenzoate photoinitiators such as Ethyl-4-aminobenzoate exhibit moderate toxicity to fish. In comparison, some benzophenone derivatives, like Benzophenone-3 and 4-Methylbenzophenone, show higher toxicity to aquatic invertebrates.[2][3] Acylphosphine oxides, such as TPO, are classified as toxic to aquatic life with long-lasting effects, and BAPO has demonstrated high cytotoxicity in cell-based assays.[3][4][5][6][7] Thioxanthone derivatives have also been shown to induce cytotoxic effects.[8]
Biodegradability
Biodegradability is a critical factor in assessing the environmental persistence of a chemical. "Ready biodegradability" tests, such as the OECD 301 series, are stringent assessments of a substance's potential for rapid and complete breakdown by microorganisms.
Table 2: Ready Biodegradability of Selected Photoinitiators
| Photoinitiator Class | Compound | Test Guideline | Result | Citation(s) |
| Aminobenzoate | Not specified | - | Data not readily available | |
| Benzophenone | Benzophenone derivatives | OECD 301 F | Mineralization is limited to derivatives where both aromatic rings have substituents. | [9] |
| Acylphosphine Oxide | TPO | - | Suspected to have long-lasting effects in the aquatic environment. | [4][5] |
| Thioxanthone | Not specified | - | Data not readily available |
Analysis: There is a significant lack of publicly available data on the ready biodegradability of many photoinitiators, including aminobenzoates. For benzophenones, biodegradability appears to be dependent on their specific chemical structure.[9] The classification of TPO as having long-lasting effects on aquatic life suggests poor biodegradability.[4][5] The absence of comprehensive and comparative biodegradability data is a critical knowledge gap that hinders a complete environmental risk assessment.
Mechanisms of Toxicity: Impact on Cellular Signaling Pathways
Photoinitiators can exert their toxic effects by interfering with essential cellular signaling pathways. The generation of free radicals during photopolymerization can lead to oxidative stress, which in turn can trigger various cellular responses, including inflammation, apoptosis, and DNA damage.
Inhibition of AKT Signaling Pathway
The AKT signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Some photoinitiators have been shown to inhibit this pathway, leading to cytotoxic effects.
References
- 1. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 4. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 5. chembk.com [chembk.com]
- 6. Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides? - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02308J [pubs.rsc.org]
- 7. Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of thioxanthone derivatives as photoinitiators on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of Amine Synergists in Industrial UV Curing Applications
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Ethyl 4-(dimethylamino)benzoate and its alternatives, supported by performance data and detailed experimental protocols.
In the rapidly evolving landscape of industrial ultraviolet (UV) curing, the efficiency and cost-effectiveness of photoinitiator systems are paramount. Amine synergists play a crucial role in these systems, particularly in formulations utilizing Type II photoinitiators. They accelerate polymerization, enhance surface cure by mitigating oxygen inhibition, and ultimately impact the final properties and cost of the cured product. This guide provides a comprehensive comparison of Ethyl 4-(dimethylamino)benzoate (EDB), a widely used amine synergist, with its common alternatives, including 2-Ethylhexyl 4-(dimethylamino)benzoate (EHA) and N-methyldiethanolamine (MDEA). Additionally, we will explore a novel non-amine synergist, SynerPI®, which presents a promising alternative.
Performance and Cost Comparison of Amine Synergists
The selection of an appropriate amine synergist is a critical decision in the formulation of UV-curable inks, coatings, and adhesives. This choice directly influences cure speed, depth of cure, yellowing, and overall cost. The following tables summarize the available data to facilitate a comparative assessment.
Table 1: Physical and Chemical Properties of Selected Amine Synergists
| Property | Ethyl 4-(dimethylamino)benzoate (EDB) | 2-Ethylhexyl 4-(dimethylamino)benzoate (EHA) | N-methyldiethanolamine (MDEA) |
| CAS Number | 10287-53-3 | 21245-02-3 | 105-59-9 |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₇H₂₇NO₂ | C₅H₁₃NO₂ |
| Molecular Weight | 193.24 g/mol | 277.41 g/mol | 119.16 g/mol |
| Appearance | White to light tan powder | Very pale yellow liquid | Colorless to yellow liquid |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents | Soluble in water and organic solvents |
Table 2: Comparative Performance and Cost Analysis
| Parameter | Ethyl 4-(dimethylamino)benzoate (EDB) | 2-Ethylhexyl 4-(dimethylamino)benzoate (EHA) | N-methyldiethanolamine (MDEA) | SynerPI® (Novel Non-Amine Synergist) |
| Relative Cure Speed | High | High | Moderate to High | High (allows for photoinitiator reduction) |
| Oxygen Inhibition Mitigation | Excellent | Excellent | Good | Excellent |
| Yellowing | Moderate | Low to Moderate | Low | Substantially Reduced |
| Migration Potential | Moderate | Low | High | Low (claimed) |
| Approximate Cost (USD/kg) | $120 - $400 | Varies by supplier | Generally lower than benzoates | Not publicly available |
| Key Advantages | Well-established, effective | Low migration, good for sensitive applications | Low cost | High efficiency, reduces yellowing, allows for up to 56% reduction in primary photoinitiator.[1] |
| Key Disadvantages | Potential for migration and yellowing | Higher cost than MDEA | High volatility and odor, potential for migration | Limited public data on cost and long-term performance |
Experimental Protocols for Performance Evaluation
To enable a standardized and objective comparison of amine synergist performance, the following detailed experimental protocols are provided.
Evaluation of Curing Kinetics using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This method allows for the continuous monitoring of the disappearance of reactive functional groups, providing data on the rate and degree of conversion.
Objective: To quantify and compare the rate of polymerization of an acrylate-based formulation containing different amine synergists.
Materials and Equipment:
-
FTIR spectrometer with a rapid scan capability (e.g., 20 spectra per second).[2]
-
UV light source with controlled intensity.
-
Sample holder (e.g., metallic plate or BaF₂ pastille for measurements in the presence of oxygen).[3]
-
Acrylate monomer/oligomer blend.
-
Type II photoinitiator (e.g., benzophenone).
-
Amine synergists to be tested (EDB, EHA, MDEA, SynerPI®).
-
Polypropylene film (for creating an anaerobic environment).[3]
Procedure:
-
Sample Preparation: Prepare a stock solution of the acrylate monomer/oligomer blend with the chosen Type II photoinitiator at a fixed concentration (e.g., 2-5 wt%). Divide the stock solution into separate vials for each amine synergist to be tested. Add each synergist at a predetermined concentration (e.g., 2-8 wt%) to its respective vial and mix thoroughly.
-
Background Spectrum: Record a background spectrum using the clean sample holder.
-
Sample Application: Apply a thin film of the formulated resin onto the sample holder. For anaerobic conditions, place the resin between two polypropylene films to achieve an absorbance of approximately 1.2 for the characteristic acrylate peak.[3]
-
RT-FTIR Measurement:
-
Begin rapid scan data acquisition.
-
After a short delay (e.g., 5 seconds) to establish a baseline, expose the sample to the UV light source at a fixed intensity.[2]
-
Continue data acquisition until the reaction is complete (i.e., no further change in the acrylate peak is observed).
-
-
Data Analysis:
-
Monitor the decrease in the area of the acrylate C=C stretching vibration peak (around 1635 cm⁻¹) or the C-H out-of-plane bending vibration peak (around 810 cm⁻¹).[2]
-
Calculate the percentage of acrylate conversion over time using the initial and final peak areas.
-
Plot the conversion versus time to determine the polymerization rate for each synergist.
-
Determination of Depth of Cure
This test evaluates the efficiency of the synergist in promoting polymerization through the thickness of the coating.
Objective: To compare the maximum curable thickness of a formulation with different amine synergists.
Procedure:
-
Utilize a method such as the "Degree of Fineness Gauge" test or a similar stepped-thickness mold.
-
Apply the formulated resin to the trough of the gauge.
-
Cure the sample under a UV lamp with a fixed intensity and conveyor speed.
-
After curing, carefully remove the cured film and examine the bottom surface.
-
Measure the thickness at which the film transitions from a dry, tack-free state to a tacky or wet state. This thickness represents the depth of cure.
Assessment of Yellowing using Spectrophotometry (ASTM E313)
This standard practice provides a method for calculating the yellowness index from instrumentally measured color coordinates.
Objective: To quantify and compare the degree of yellowing in cured films containing different amine synergists.
Materials and Equipment:
-
Spectrophotometer or colorimeter.
-
White, non-fluorescent substrate for coating application.
-
UV curing unit.
Procedure:
-
Sample Preparation: Apply a uniform film of each formulated resin onto the substrate at a consistent thickness.
-
Curing: Cure all samples under identical conditions (UV intensity, exposure time).
-
Measurement:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the tristimulus values (X, Y, Z) of the cured film.
-
-
Calculation: Calculate the Yellowness Index (YI) for each sample using the appropriate formula as defined in ASTM E313.[4][5][6][7] A higher YI value indicates a greater degree of yellowness.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Photoinitiation mechanism with a Type II photoinitiator and an amine synergist.
Caption: Workflow for the comparative evaluation of amine synergist performance.
Conclusion
The selection of an amine synergist is a multi-faceted decision that requires a balance between performance, cost, and application-specific requirements such as low migration and minimal yellowing. Ethyl 4-(dimethylamino)benzoate (EDB) remains a popular and effective choice for many industrial applications. However, alternatives like 2-Ethylhexyl 4-(dimethylamino)benzoate (EHA) offer advantages in applications where low migration is critical, albeit potentially at a higher cost. N-methyldiethanolamine (MDEA) presents a lower-cost option but comes with drawbacks related to volatility and odor.
The emergence of novel non-amine synergists like SynerPI® introduces a compelling alternative that can significantly enhance curing efficiency and reduce yellowing, potentially leading to overall cost savings by allowing for a reduction in the primary photoinitiator concentration.
For researchers and formulators, a thorough evaluation based on the experimental protocols outlined in this guide is essential to determine the most cost-effective solution for their specific UV curing needs. The data presented herein provides a foundational understanding to guide this selection process, ensuring optimal performance and economic viability in a competitive industrial environment.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. A thiol-functional amine synergist as a co-initiator for DLP 3D printing applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00603A [pubs.rsc.org]
- 4. matestlabs.com [matestlabs.com]
- 5. Yellowness Index (YI) ASTM E313 [intertek.com]
- 6. scribd.com [scribd.com]
- 7. standards.iteh.ai [standards.iteh.ai]
Safety Operating Guide
Essential Safety and Operational Guide for 2-(Dimethylamino)ethyl 4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(Dimethylamino)ethyl 4-methylbenzoate. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from analogous compounds such as methyl p-toluate and ethyl 4-dimethylaminobenzoate indicate potential hazards. These include skin, eye, and respiratory irritation.[1][2] One related compound is classified as a combustible liquid.[1] Therefore, a cautious approach to handling is essential.
Recommended Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn at all times to protect from potential splashes.[3][4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended.[4] Inspect gloves for integrity before each use.[6] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect the skin.[7] |
| Respiratory Protection | Respirator | Use a respirator with appropriate cartridges for organic vapors, especially when working outside of a fume hood or with poor ventilation.[8][9] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial for minimizing risks.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Wash hands thoroughly with soap and water after handling the compound.[1][2]
-
Prevent the formation of dust or aerosols.
-
Keep the compound away from heat, sparks, and open flames, as related compounds are combustible.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from strong oxidizing agents.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][10] Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing.[2][10] Get medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[10] Seek immediate medical attention. |
| Spill | Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[11] Ventilate the area and wash the spill site after material pickup is complete.[11] |
Disposal Plan
Chemical waste must be managed to ensure the safety of personnel and the environment.
Disposal Guidelines:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]
-
Waste should be placed in a clearly labeled, sealed container.
-
Arrange for disposal through a licensed professional waste disposal service.[1] Do not dispose of down the drain.[12]
Experimental Workflow and Safety Integration
The following diagrams illustrate the logical flow for handling and disposal, integrating safety checkpoints at each stage.
Caption: Workflow for safe handling of this compound.
Caption: Decision-making process for emergency response to an exposure event.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. smartlabs.co.za [smartlabs.co.za]
- 4. velsafe.com [velsafe.com]
- 5. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. matrixscientific.com [matrixscientific.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
